molecular formula C5H3ClN4 B022813 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 5399-92-8

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Número de catálogo: B022813
Número CAS: 5399-92-8
Peso molecular: 154.56 g/mol
Clave InChI: YMXQUFUYCADCFL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H3ClN4 and its molecular weight is 154.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4937. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-chloro-1H-pyrazolo[3,4-d]pyrimidine
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InChI

InChI=1S/C5H3ClN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YMXQUFUYCADCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
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DSSTOX Substance ID

DTXSID20277919
Record name 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
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Molecular Weight

154.56 g/mol
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CAS No.

5399-92-8
Record name 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
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Record name 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Core Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a myriad of biologically active molecules. Its structural analogy to purine (B94841) has positioned it as a key scaffold in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, spectroscopic data, and detailed experimental protocols for the synthesis and key reactions of this compound. Furthermore, it visualizes its relevance in crucial biological signaling pathways, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Properties

This compound is a stable, solid compound at room temperature. Its core structure, a pyrazolo[3,4-d]pyrimidine nucleus with a reactive chlorine atom at the 4-position, is the key to its synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The high melting point suggests strong intermolecular forces in the solid state. While explicit solubility data is limited, it is generally soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).[1]

PropertyValueReference(s)
Molecular Formula C₅H₃ClN₄[2]
Molecular Weight 154.56 g/mol [2]
CAS Number 5399-92-8[2]
Appearance Solid[3]
Melting Point >350 °C
Boiling Point 348.3 °C at 760 mmHg
pKa (Predicted for a methylated analog) 9.11 ± 0.43[4]
Spectroscopic Data

The structural elucidation of this compound and its derivatives is routinely achieved through various spectroscopic techniques. Representative data is summarized in the following tables.

Table 2: 1H NMR Spectroscopic Data (DMSO-d6)

Chemical Shift (δ) ppmMultiplicityAssignmentReference(s)
~8.45sH-6[5]
~8.83sH-3[5]
~14.52br sN-H[5]

Table 3: 13C NMR Spectroscopic Data (DMSO-d6)

Chemical Shift (δ) ppmAssignmentReference(s)
34.4N-CH₃[1]
46.5CH₂Cl[1]
111.7C-3a[1]
132.0C-3[1]
153.2C-7a[1]
153.8C-6[1]
161.8C-4[1]

Table 4: Infrared (IR) Spectroscopic Data (KBr)

Note: The following are characteristic peaks observed for a derivative, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Wavenumber (cm⁻¹)AssignmentReference(s)
3434, 3125N-H stretch[1]
3030, 2977, 2950C-H stretch[1]
1591, 1547C=N stretch[1]
1498, 1444, 1406Aromatic ring stretch[1]
794C-Cl stretch[1]

Table 5: Mass Spectrometry Data

m/zInterpretationReference(s)
154[M]⁺[2]
119[M-Cl]⁺[2]

Synthesis and Reactivity

The primary synthetic route to this compound involves the chlorination of its corresponding hydroxyl precursor, 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The resulting chloro-substituted pyrimidine (B1678525) is highly susceptible to nucleophilic aromatic substitution and participates in palladium-catalyzed cross-coupling reactions.

G cluster_0 Synthesis Workflow cluster_1 Key Reactions Precursor 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one Target This compound Precursor->Target Chlorination (e.g., POCl₃) Nucleophilic_Substitution Nucleophilic Aromatic Substitution Target->Nucleophilic_Substitution Nu⁻ Suzuki_Coupling Suzuki Coupling Target->Suzuki_Coupling R-B(OH)₂ Pd catalyst

Caption: Logical workflow for the synthesis and key reactions of this compound.

Experimental Protocols

This procedure outlines the cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea (B33335).

  • Materials: 5-amino-1H-pyrazole-4-carboxamide, Urea.

  • Procedure:

    • A mixture of 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) is heated at 190 °C for 2 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature.

    • A 10% potassium hydroxide (B78521) solution is added, followed by careful acidification with dilute hydrochloric acid to a pH of 4-5.

    • The resulting precipitate is collected by filtration, washed with water, and dried to afford 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

This protocol describes the chlorination of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one using phosphorus oxychloride.

  • Materials: 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • A mixture of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) in phosphorus oxychloride (excess) is heated at reflux (approximately 110 °C) for 4 hours.

    • The reaction is monitored by TLC.

    • After completion, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice with stirring.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound.[6]

This procedure details the reaction of this compound with aniline (B41778).

  • Materials: this compound, Aniline, Absolute ethanol (B145695).

  • Procedure:

    • A solution of this compound (1 equivalent) and aniline (1 equivalent) in absolute ethanol is heated under reflux for 6 hours.[7]

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is evaporated under reduced pressure.

    • The resulting precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried to give the N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine product.

This general protocol outlines the palladium-catalyzed coupling of this compound with an arylboronic acid.

  • Materials: this compound, Arylboronic acid (e.g., 4-methoxyphenylboronic acid), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., 1,4-dioxane (B91453)/water mixture).

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the base (2 equivalents), and the palladium catalyst (0.05 equivalents).

    • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

    • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.

    • After completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford the 4-aryl-1H-pyrazolo[3,4-d]pyrimidine.[8]

Biological Relevance and Signaling Pathways

Derivatives of this compound are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is a hallmark of many diseases, including cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a key driver in many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for the kinase domain's binding site.[6][7]

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Dimerization

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition. Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. Certain pyrazolo[3,4-d]pyrimidine-based compounds have shown potent inhibitory activity against CDK2.

CDK2_Signaling_Pathway cluster_0 Cell Cycle Progression CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription of S-phase genes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2

Caption: The role of CDK2 in the G1/S cell cycle transition and its inhibition by pyrazolo[3,4-d]pyrimidine-based compounds.

Conclusion

This compound stands out as a high-value scaffold for the development of novel therapeutic agents. Its straightforward synthesis and versatile reactivity allow for the generation of diverse chemical libraries. The demonstrated activity of its derivatives against key biological targets like EGFR and CDK2 underscores its importance in modern drug discovery. This guide provides a foundational resource for researchers aiming to leverage the chemical potential of this remarkable heterocyclic compound.

References

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, analysis, and biological significance of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a purine (B94841) analogue with a pyrimidine (B1678525) ring fused to a pyrazole (B372694) ring. The presence of a chlorine atom at the 4-position makes it a versatile intermediate for the synthesis of a wide range of substituted pyrazolo[3,4-d]pyrimidines.

Chemical Structure Diagram:

Figure 1: Chemical Structure of this compound

Table 1: Compound Identification

IdentifierValue
IUPAC NameThis compound[1]
CAS Number5399-92-8[1][2]
Molecular FormulaC₅H₃ClN₄[1][2]
Molecular Weight154.56 g/mol [1][2]
InChIInChI=1S/C5H3ClN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10)[1]
InChIKeyYMXQUFUYCADCFL-UHFFFAOYSA-N[1]
Canonical SMILESC1=NNC2=C1C(=NC=N2)Cl[1]
Synonyms4-Chloropyrazolo[3,4-d]pyrimidine[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in chemical synthesis and biological assays.

Table 2: Physicochemical Data

PropertyValue
Physical StateSolid[3]
Melting Point>300 °C
Boiling PointData not available
SolubilitySoluble in DMSO
Storage TemperatureInert atmosphere, store in freezer, under -20°C[3][4]

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Table 3: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
14.52br. sNH (pyrazole)[5]
8.83sCH (pyrimidine)[5]
8.45sCH (pyrazole)[5]
Solvent: DMSO-d₆
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 4: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~157C4-Cl
~155C6
~135C3a
~111C7a
~100C3
Note: Predicted values based on similar structures. Experimental data is limited.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching (pyrazole)
~3100C-H stretching (aromatic)
~1620C=N stretching (pyrimidine)
~1580C=C stretching (aromatic)
~800C-Cl stretching
Note: Representative values based on the functional groups present.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Mass Spectrometry Data

m/zInterpretation
154/156[M]⁺/ [M+2]⁺ (presence of Cl)[1]
119[M-Cl]⁺[1]
92[M-Cl-HCN]⁺
Note: Fragmentation pattern can vary with ionization method.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Experimental Workflow for Synthesis:

G Synthesis Workflow start Start: 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one pocli Add Phosphorus Oxychloride (POCl₃) start->pocli reflux Reflux for 4-6 hours pocli->reflux cool Cool to Room Temperature reflux->cool quench Quench with Ice Water cool->quench filter Filter the Precipitate quench->filter wash Wash with Water filter->wash dry Dry under Vacuum wash->dry end End: this compound dry->end

Figure 2: Synthesis Workflow

Detailed Protocol:

  • To a stirred solution of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) in a suitable solvent such as acetonitrile, add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing crushed ice with constant stirring.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

  • Dry the product under vacuum to obtain the final compound.

Analytical Characterization

Protocol for ¹H NMR Analysis:

  • Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks and determine the chemical shifts relative to the residual solvent peak.

Biological Activity and Signaling Pathways

This compound and its derivatives have been extensively studied for their biological activities, particularly as kinase inhibitors and ion channel modulators.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known hinge-binding motif for many protein kinases, including EGFR.[6] Derivatives of this compound have been developed as potent EGFR inhibitors, which are crucial in cancer therapy.

EGFR Signaling Pathway Inhibition:

G EGFR Inhibition Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyrazolo This compound Derivative Pyrazolo->Dimerization Inhibits ATP ATP ATP->Dimerization ADP ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream pY Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis

Figure 3: EGFR Inhibition Pathway

By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to cell proliferation and survival.[6]

Small-Conductance Calcium-Activated Potassium (SK) Channel Blockade

This compound has been identified as a blocker of SK channels.[2] These channels are involved in the repolarization phase of the cardiac action potential.

Logical Relationship of SK Channel Blockade:

G SK Channel Blockade Pyrazolo This compound SK_Channel SK Channel Pyrazolo->SK_Channel Blocks AP_Duration Action Potential Duration Pyrazolo->AP_Duration Prolongs K_Efflux K⁺ Efflux SK_Channel->K_Efflux Mediates Repolarization Cellular Repolarization K_Efflux->Repolarization Causes Repolarization->AP_Duration Shortens Arrhythmia Potential Anti-arrhythmic Effect AP_Duration->Arrhythmia

Figure 4: SK Channel Blockade

Blockade of SK channels leads to a prolongation of the action potential duration, which can have anti-arrhythmic effects in certain cardiac conditions.

Conclusion

This compound is a synthetically valuable scaffold with significant biological activities. Its role as a precursor for potent EGFR inhibitors and its activity as an SK channel blocker highlight its importance in medicinal chemistry and drug discovery. The analytical and experimental data provided in this guide serve as a valuable resource for researchers working with this compound and its derivatives. Further exploration of its structure-activity relationships will undoubtedly lead to the development of novel therapeutic agents.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive whitepaper detailing the historical evolution, synthetic methodologies, and therapeutic significance of the pyrazolo[3,4-d]pyrimidine core, a cornerstone in modern drug discovery, has been compiled for researchers, scientists, and drug development professionals. This in-depth technical guide provides a wealth of information, from the seminal synthesis of Allopurinol to the development of cutting-edge kinase inhibitors.

The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the naturally occurring purine (B94841) ring system, has emerged as a "privileged scaffold" in medicinal chemistry. Its intrinsic ability to mimic adenine (B156593) allows it to effectively interact with the ATP-binding sites of numerous enzymes, leading to the development of a plethora of therapeutic agents, particularly in the realm of oncology and the treatment of hyperuricemia. This guide traces the fascinating history of this heterocyclic system, offers a detailed examination of its synthesis, and explores its impact on various signaling pathways.

A Serendipitous Beginning: The Discovery of Allopurinol

The story of pyrazolo[3,4-d]pyrimidines is inextricably linked to the pioneering work of Roland K. Robins. In 1956, while searching for novel antineoplastic agents, Robins first synthesized 1H-pyrazolo[3,4-d]pyrimidin-4-ol, a compound that would later be known as Allopurinol.[1][2] Initially investigated for its potential in cancer therapy, its true calling was discovered through the rational drug design approach championed by George Hitchings and Gertrude Elion.[3] They identified it as a potent inhibitor of xanthine (B1682287) oxidase, the enzyme responsible for the production of uric acid. This pivotal discovery led to the repurposing of Allopurinol for the treatment of gout, a condition characterized by hyperuricemia, for which it was first marketed in 1966.[4]

The Evolution of a Synthetic Core: From Classic Cyclizations to Modern Methodologies

The synthetic journey to the pyrazolo[3,4-d]pyrimidine core has evolved significantly since its inception. The classical and still widely used approach begins with a pre-formed pyrazole (B372694) ring, typically a 5-amino-1H-pyrazole-4-carbonitrile derivative. This intermediate undergoes cyclization with a one-carbon synthon, such as formamide (B127407) or formic acid, to construct the fused pyrimidine (B1678525) ring.

A significant milestone in the synthesis of this scaffold was the development of one-pot multicomponent reactions, offering a more streamlined and efficient approach. These methods often involve the reaction of a pyrazolone, an aldehyde, and urea (B33335) or thiourea (B124793) in a single reaction vessel, leading to the rapid assembly of the pyrazolo[3,4-d]pyrimidine core. More recent innovations include "deconstruction-reconstruction" strategies, where a pyrimidine ring is converted to a pyrazole, offering novel pathways for diversification.

Key Synthetic Strategies: A Comparative Overview

The following table summarizes key synthetic routes to the pyrazolo[3,4-d]pyrimidine core, highlighting the starting materials, key reagents, and reported yields.

Synthetic Strategy Starting Material Key Reagents/Conditions Product Type Reported Yield (%) Reference(s)
Classical Cyclization 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileFormic acid, reflux1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one83[4]
Classical Cyclization 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrileFormamide, DMF, reflux4-Amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile83[5]
One-Pot Synthesis 5-Amino-N-substituted-1H-pyrazole-4-carbonitrileAliphatic acids, POCl₃N-Substituted pyrazolo[3,4-d]pyrimidin-4-onesGood yields[6]
From Pyrazolo[3,4-d]oxazin-4-one 6-Methyl-1-phenylpyrazolo[3,4-d][6][7]oxazin-4(1H)-oneAromatic amines5-Substituted 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onesNot specified[8]
Multi-step Synthesis 6-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePOCl₃, then piperazine1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidineNot specified[2]
From Pyrimidine Precursor 4-PhenylpyrimidineTf₂O, then hydrazine (B178648) hydrate, 1,4-dioxane5-Phenyl-1H-pyrazole90[8]

Experimental Protocols: A Guide for the Bench Scientist

This section provides detailed experimental methodologies for key synthetic transformations in the preparation of pyrazolo[3,4-d]pyrimidines.

Protocol 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This procedure outlines the synthesis of a common precursor for pyrazolo[3,4-d]pyrimidine synthesis.

  • Materials: 2-(1-Ethoxyethylidene)malononitrile, phenylhydrazine (B124118), ethanol (B145695).

  • Procedure: A mixture of 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine is refluxed in ethanol for 2 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration to afford 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.[4]

Protocol 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

This protocol describes the final ring-closing step to form the bicyclic system.

  • Materials: 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, formic acid.

  • Procedure: A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid is refluxed for 7 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, dried, and recrystallized from ethanol to yield 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[4]

Protocol 3: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol exemplifies a modern, efficient approach to the pyrazolo[3,4-d]pyrimidine scaffold.

  • Materials: 5-Amino-N-substituted-1H-pyrazole-4-carbonitrile, lower aliphatic acid (e.g., formic acid, acetic acid), phosphorus oxychloride (POCl₃).

  • Procedure: The 5-amino-N-substituted-1H-pyrazole-4-carbonitrile is reacted with a lower aliphatic acid in the presence of POCl₃. This one-pot procedure facilitates the direct formation of N-substituted pyrazolo[3,4-d]pyrimidin-4-ones under mild conditions.[6]

Targeting Cellular Signaling: The Role of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

The structural similarity of the pyrazolo[3,4-d]pyrimidine core to adenine has made it a powerful scaffold for the design of kinase inhibitors. These compounds have been shown to target a variety of kinases involved in cancer cell proliferation, survival, and angiogenesis, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Src/Abl tyrosine kinases.[9][10]

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell growth and proliferation. Pyrazolo[3,4-d]pyrimidine-based inhibitors can block the ATP-binding site of EGFR, preventing its activation and downstream signaling.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR ADP ADP RAS RAS EGFR->RAS P Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolopyrimidine->EGFR ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.

VEGFR Signaling Pathway

VEGFR signaling is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Pyrazolo[3,4-d]pyrimidine inhibitors can block VEGFR, thereby inhibiting angiogenesis.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR ADP ADP PLCg PLCγ VEGFR->PLCg P Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolopyrimidine->VEGFR ATP ATP ATP->VEGFR PKC PKC PLCg->PKC EndothelialCell Endothelial Cell Proliferation & Migration PKC->EndothelialCell

Caption: Blockade of the VEGFR signaling cascade by a pyrazolo[3,4-d]pyrimidine inhibitor.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold has proven to be an exceptionally versatile and valuable core in the development of therapeutic agents. From its serendipitous discovery as a treatment for gout to its current prominence in the design of targeted cancer therapies, its journey highlights the power of both rational drug design and the exploration of novel synthetic methodologies. As our understanding of cellular signaling pathways deepens, the "privileged" status of the pyrazolo[3,4-d]pyrimidine core is set to endure, promising the development of even more selective and potent drugs in the future.

References

The Core Mechanism of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine as a Kinase Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors for therapeutic intervention in oncology and other diseases. Its structural resemblance to the purine (B94841) core of adenosine (B11128) triphosphate (ATP) allows it to function as an ATP-competitive inhibitor, targeting the highly conserved ATP-binding pocket of a wide array of protein kinases.[1][2][3][4] This guide provides a comprehensive overview of the mechanism of action of this compound-based kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The fundamental mechanism of action for this compound derivatives is their ability to act as bioisosteres of adenine, the nitrogenous base in ATP.[2][3][5] This structural mimicry enables these compounds to occupy the ATP-binding cleft of protein kinases, thereby preventing the binding of the natural substrate, ATP. By blocking ATP binding, these inhibitors effectively halt the phosphotransferase activity of the kinase, which is the transfer of a phosphate (B84403) group from ATP to a protein substrate. This inhibition of phosphorylation disrupts the downstream signaling cascades that are often dysregulated in diseases like cancer.[4]

The pyrazolo[3,4-d]pyrimidine core typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.[6][7] This interaction is crucial for the stable binding of the inhibitor. The chlorine atom at the 4-position of the pyrimidine (B1678525) ring serves as a key synthetic handle, allowing for the introduction of various substituents that can modulate the inhibitor's potency, selectivity, and pharmacokinetic properties. These substituents can form additional interactions with other regions of the ATP-binding site, such as the hydrophobic pocket and the solvent-exposed region, further enhancing binding affinity and specificity for particular kinases.[7] Molecular modeling studies have shown that derivatives can bind to the active "DFG-in" conformation of kinases, characteristic of Type I inhibitors.[8] Some studies also suggest the possibility of an alternative binding mode where the pyrazolo[3,4-d]pyrimidine core is flipped 180 degrees within the active site, which could be exploited for designing novel and more specific inhibitors.[9][10][11]

Targeted Kinases and Inhibitory Potency

Derivatives of the this compound scaffold have demonstrated inhibitory activity against a broad spectrum of protein kinases implicated in cancer and other diseases. The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrazolo[3,4-d]pyrimidine derivatives against key kinase targets.

Compound/DerivativeTarget KinaseIC50 (µM)Cell Line/Assay ConditionReference
FLT3 Inhibitors
Compound 33 FLT31.278In vitro kinase assay[12]
Compound 27 FLT3-ITD< 0.001 (Kd)Binding affinity assay[12]
Compound 33 FLT3-ITD< 0.001 (Kd)Binding affinity assay[12]
VEGFR2 Inhibitors
Compound 1 VEGFR20.305In vitro kinase assay[12]
Compound 33 VEGFR2Potent inhibitorIn vitro kinase assay[12]
CDK2 Inhibitors
Compound 14 CDK2/cyclin A20.057Luminescence kinase assay[5][13]
Compound 13 CDK2/cyclin A20.081Luminescence kinase assay[5][13]
Compound 15 CDK2/cyclin A20.119Luminescence kinase assay[5][13]
Compound 5 CDK2/cyclin A21.021Luminescence kinase assay[5]
Compound 8 CDK2/cyclin A20.589Luminescence kinase assay[5]
Compound 10 CDK2/cyclin A20.336Luminescence kinase assay[5]
Compound 4a CDK20.21Kinase inhibition assay[14]
RET Inhibitors
Compound 23c RETPotent inhibitorBiochemical and cell-based assays[1]
PKD Inhibitors
3-IN-PP1 PKDPotent inhibitorIn vitro kinase assay[9][10][11]
Src Inhibitors
Compound SI388 (2a) SrcPotent inhibitorCell-free enzymatic assay[15]
BRK/PTK6 Inhibitors
Compound 38 BRK0.153Biochemical assay[8]
Compound 51 BRKLow nanomolarBiochemical assay[8]
EGFR Inhibitors
Compound 4 EGFR0.054Enzymatic assessment[16]
Compound 15 EGFR0.135Enzymatic assessment[16]
Compound 16 EGFR0.034Enzymatic assessment[16]
Compound 12b EGFR (wild-type)0.016Kinase inhibitory activity assay[17]
Compound 12b EGFR (T790M mutant)0.236Kinase inhibitory activity assay[17]
Compound/DerivativeCell LineCancer TypeGI50/IC50 (µM)Reference
Antiproliferative Activity
Compound XVI VariousNon-small cell lung cancer, melanoma, leukemia, renal cancer1.17 - 18.40 (GI50)[6]
Compound 14 MCF-7Breast Cancer0.045[13]
Compound 14 HCT-116Colorectal Carcinoma0.006[13]
Compound 14 HepG-2Hepatocellular Carcinoma0.048[13]
Compound 15 MCF-7Breast Cancer0.046[13]
Compound 15 HCT-116Colorectal Carcinoma0.007[13]
Compound 15 HepG-2Hepatocellular Carcinoma0.048[13]
Compound 15 NCI 60 panelVarious0.018 - 9.98 (GI50)[16]
Compound 16 NCI 60 panelVarious0.018 - 9.98 (GI50)[16]
Compound 12b A549Lung Cancer8.21[17]
Compound 12b HCT-116Colon Cancer19.56[17]

Key Signaling Pathways Targeted

The inhibition of specific kinases by this compound derivatives leads to the modulation of critical cellular signaling pathways that are frequently hyperactivated in cancer.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR2 blocks the downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, leading to a reduction in endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival

VEGFR2 signaling pathway inhibition.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation, survival, and metastasis. Pyrazolo[3,4-d]pyrimidine-based inhibitors block EGFR autophosphorylation, thereby abrogating downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

EGFR signaling pathway inhibition.
Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Its aberrant activation is common in many cancers. Inhibition of Src by pyrazolo[3,4-d]pyrimidine derivatives can disrupt these processes and sensitize cancer cells to other therapies.

Src_Signaling_Pathway Upstream Upstream Signals (e.g., RTKs, Integrins) Src Src Upstream->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Inhibits Adhesion Cell Adhesion & Migration FAK->Adhesion Proliferation Proliferation & Survival STAT3->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation CDK2_Cell_Cycle_Pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CyclinA Cyclin A CDK2_CyclinA CDK2/Cyclin A Complex CyclinA->CDK2_CyclinA CDK2 CDK2 CDK2->CDK2_CyclinE CDK2->CDK2_CyclinA Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2_CyclinE Inhibits Inhibitor->CDK2_CyclinA Inhibits Rb pRb CDK2_CyclinE->Rb Phosphorylates S_Phase S Phase Progression CDK2_CyclinA->S_Phase Promotes E2F E2F Rb->E2F Releases G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes Kinase_Inhibition_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilution of Test Compounds Start->Prep_Compounds Plate_Compounds Add Compounds to 384-well Plate Prep_Compounds->Plate_Compounds Add_Kinase_Mix Add Kinase Mix to Plate Plate_Compounds->Add_Kinase_Mix Prep_Kinase_Mix Prepare Kinase/ Substrate Master Mix Prep_Kinase_Mix->Add_Kinase_Mix Add_ATP Initiate Reaction with ATP Add_Kinase_Mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_Detection_Reagent Add ATP Detection Reagent Incubate->Add_Detection_Reagent Read_Luminescence Measure Luminescence Add_Detection_Reagent->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Culture_Treat Cell Culture and Compound Treatment Start->Culture_Treat Cell_Lysis Cell Lysis Culture_Treat->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (Phospho-specific) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End Cell_Cycle_Analysis_Workflow Start Start Treat_Cells Treat Cells with Test Compound Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Fix_Cells Fix Cells in Cold Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide (PI) and RNase A Fix_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Analyze_Data Quantify Cell Cycle Distribution Flow_Cytometry->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous compounds targeting key signaling pathways in diseases such as cancer. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a versatile building block, with the chlorine atom at the 4-position providing a reactive handle for the introduction of various substituents to modulate biological activity, selectivity, and pharmacokinetic properties. The solubility and stability of this intermediate directly impact its handling, reactivity in subsequent synthetic steps, and the overall quality of the final active pharmaceutical ingredient (API). This guide addresses the critical need for a standardized approach to characterizing these properties.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound in various solvents is not extensively documented in public literature, a systematic evaluation is essential for its application in drug development.

Aqueous Solubility

Aqueous solubility is particularly important for APIs intended for oral or parenteral administration. The pH of the aqueous medium can significantly influence the solubility of ionizable compounds.

Table 1: Aqueous Solubility of this compound

pHTemperature (°C)Solubility (mg/mL)Method
1.225 ± 2Data not availableShake-Flask
4.525 ± 2Data not availableShake-Flask
6.825 ± 2Data not availableShake-Flask
7.425 ± 2Data not availableShake-Flask
Organic Solvent Solubility

Solubility in organic solvents is crucial for synthesis, purification, and the development of certain formulations.

Table 2: Solubility of this compound in Common Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)
Methanol25 ± 2Data not available
Ethanol25 ± 2Data not available
Isopropanol25 ± 2Data not available
Acetonitrile25 ± 2Data not available
Dichloromethane25 ± 2Data not available
Dimethyl Sulfoxide (DMSO)25 ± 2Data not available
N,N-Dimethylformamide (DMF)25 ± 2Data not available

Stability Profile

The chemical stability of an API is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[1]

Solid-State Stability

Solid-state stability is assessed under accelerated and long-term storage conditions as per ICH guidelines.[2]

Table 3: Solid-State Stability of this compound

ConditionDurationObservations/Degradation Products
40°C / 75% RH6 monthsData not available
25°C / 60% RH12 monthsData not available
Photostability (ICH Q1B)-Data not available
Solution-State Stability (Forced Degradation)

Forced degradation studies in solution are conducted to understand the degradation pathways under various stress conditions.[3]

Table 4: Solution-State Stability (Forced Degradation) of this compound

ConditionReagent/SolventTemperature (°C)DurationObservations/Degradation Products
Acidic Hydrolysis0.1 M HCl6024 hoursData not available
Basic Hydrolysis0.1 M NaOH6024 hoursData not available
Oxidative Degradation3% H₂O₂Room Temperature24 hoursData not available
Thermal DegradationWater8024 hoursData not available

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., purified water at various pH values, organic solvents)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to sediment the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration of dissolved this compound.

  • Perform the experiment in triplicate for each solvent.

Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and pathways.[4]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Purified water

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector for peak purity analysis

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a specified period.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Dissolve the compound in a neutral solvent (e.g., water) and heat in an oven (e.g., at 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control sample should be protected from light.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Use a PDA detector to assess peak purity and to obtain UV spectra of the degradation products.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Equilibrium Solubility Determination A Add excess compound to solvent B Equilibrate in shaker (24-48h) A->B C Centrifuge to sediment solid B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Workflow for Forced Degradation Study

G Workflow for Forced Degradation Study cluster_stress Stress Conditions A Acid Hydrolysis F Sample at time points A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Neutralize/Dilute F->G H Analyze by Stability-Indicating HPLC G->H I Identify & Quantify Degradants H->I

Caption: Workflow for Forced Degradation Study.

Representative Signaling Pathway

Many pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling pathway.

G Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane EGFR EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR EGF EGF (Ligand) EGF->EGFR Ras Ras P_EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor This compound Derivative Inhibitor->P_EGFR

Caption: Simplified EGFR Signaling Pathway Inhibition.

Conclusion

While specific experimental data on the solubility and stability of this compound are not widely published, this guide provides a robust framework for researchers to generate this essential information. The outlined protocols for solubility and stability testing are based on established international guidelines and are designed to yield high-quality, reproducible data. The provided templates for data presentation and the visual workflows offer a clear and structured approach to these investigations. A thorough understanding of these fundamental physicochemical properties will undoubtedly accelerate the development of novel therapeutics derived from this important chemical scaffold.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Therapeutic Targets of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile backbone for the development of potent inhibitors targeting a range of therapeutic targets, particularly in oncology. Its structural similarity to adenine (B156593) allows it to function as an ATP-competitive inhibitor for a multitude of protein kinases, which are pivotal regulators of cellular processes frequently dysregulated in cancer. This technical guide provides an in-depth overview of the key therapeutic targets of derivatives of this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Key Therapeutic Targets and Quantitative Efficacy

Derivatives of this compound have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer progression. The following tables summarize the in vitro efficacy of various derivatives against specific kinases and cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.

Derivative/CompoundTarget KinaseIC50 (nM)Reference
Compound 1v BRAF (V600E)23.6[1]
BRAF (wild-type)51.5[1]
C-RAF8.5[1]
Compound 12b EGFR (wild-type)16[2]
EGFR (T790M)236[2]
Compound 14 CDK2/cyclin A257[3]
Compound 13 CDK2/cyclin A281[3]
Compound 15 CDK2/cyclin A2119[3]
Pyrazolo-pyrimidine 38 BRK/PTK6153[4]

Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives. This table highlights the potent and often selective inhibition of key oncogenic kinases by specific derivatives.

Derivative/CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 1a A549Lung Cancer2.24[5]
Compound 1d MCF-7Breast Cancer1.74[5]
Compound 12b A549Lung Cancer8.21[2]
HCT-116Colon Cancer19.56[2]
Compound 5 Caco-2Colorectal Adenocarcinoma-[6]
A549Lung Cancer-[6]
HT1080Fibrosarcoma-[6]
HelaCervical Cancer-[6]
Compound 7 Caco-2Colorectal Adenocarcinoma43.75[6]
A549Lung Cancer17.50[6]
HT1080Fibrosarcoma73.08[6]
HelaCervical Cancer68.75[6]
Compound VIIa Various (57 cell lines)Multiple0.326 - 4.31[7]

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines. This table showcases the broad-spectrum cytotoxic effects of these compounds across various human cancer cell types.

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to modulate critical signaling pathways that govern cell proliferation, survival, and differentiation. The following diagrams, generated using Graphviz, illustrate the key signaling cascades targeted by these compounds.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos SOS Grb2->Sos Ras Ras Sos->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Derivatives PyrazoloPyrimidine->EGFR Inhibition

EGFR Signaling Pathway Inhibition

RAF_MEK_ERK_Pathway Ras Activated Ras RAF RAF Kinases (A-RAF, B-RAF, C-RAF) Ras->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Derivatives PyrazoloPyrimidine->RAF Inhibition

RAF-MEK-ERK Pathway Inhibition

BCR_ABL_Pathway BCR_ABL BCR-ABL Oncoprotein Grb2_Sos Grb2/SOS BCR_ABL->Grb2_Sos PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt STAT5 STAT5 BCR_ABL->STAT5 Ras_MAPK Ras-MAPK Pathway Grb2_Sos->Ras_MAPK Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival STAT5->Survival PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Derivatives PyrazoloPyrimidine->BCR_ABL Inhibition

BCR-ABL Signaling Pathway Inhibition

CDK2_Pathway cluster_pRb_E2F CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb Phosphorylation E2F E2F pRb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Derivatives PyrazoloPyrimidine->CDK2 Inhibition

CDK2 and Cell Cycle Regulation

PAK1_Pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK LIMK LIMK PAK1->LIMK CellMotility Cell Motility & Invasion MEK_ERK->CellMotility Cofilin Cofilin LIMK->Cofilin Phosphorylation Cofilin->CellMotility Inhibition PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Derivatives PyrazoloPyrimidine->PAK1 Inhibition

PAK1 Signaling Pathway Inhibition

BRK_PTK6_Pathway Upstream_Signals Upstream Signals (e.g., EGFR, HER2) BRK_PTK6 BRK/PTK6 Upstream_Signals->BRK_PTK6 STAT3 STAT3 BRK_PTK6->STAT3 Phosphorylation Akt Akt BRK_PTK6->Akt Phosphorylation MAPK MAPK Pathway BRK_PTK6->MAPK CellProliferation Cell Proliferation STAT3->CellProliferation CellSurvival Cell Survival Akt->CellSurvival MAPK->CellProliferation PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Derivatives PyrazoloPyrimidine->BRK_PTK6 Inhibition

BRK/PTK6 Signaling Pathway Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

  • Materials:

    • Recombinant human kinase

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

    • 96-well or 384-well plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Add a fixed amount of the recombinant kinase to each well of the plate.

    • Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. For ADP-Glo™, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and binding buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment and wash them with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Materials:

    • Treated and untreated cells

    • Cold 70% ethanol (B145695)

    • PBS

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine nucleus, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential. Its structural resemblance to adenine, a fundamental component of ATP, allows it to effectively compete for the ATP-binding site of numerous enzymes, particularly protein kinases.[1][2][3][4][5] This inherent characteristic has established the pyrazolo[3,4-d]pyrimidine scaffold as a "privileged" structure in the design of targeted inhibitors for a multitude of diseases, most notably cancer.[2][6]

This technical guide provides a comprehensive overview of the latest advancements in the field, focusing on the synthesis, structure-activity relationships (SAR), and therapeutic applications of novel pyrazolo[3,4-d]pyrimidine derivatives. It is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Therapeutic Landscape: A Focus on Kinase Inhibition and Oncology

The primary therapeutic application of pyrazolo[3,4-d]pyrimidine derivatives lies in oncology, where they have been extensively developed as inhibitors of protein kinases.[2][6][7] These enzymes play a critical role in cell signaling pathways that govern proliferation, survival, and migration. Their dysregulation is a hallmark of many cancers.

Key kinase targets for pyrazolo[3,4-d]pyrimidine-based inhibitors include:

  • Src and Abl Tyrosine Kinases: Early discoveries identified derivatives like PP1 and PP2 as potent inhibitors of the Src family of non-receptor tyrosine kinases.[3] This has been extended to Abl kinase, including mutated forms resistant to standard therapies.[8]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Many derivatives have been designed as potent inhibitors of EGFR and VEGFR, crucial mediators of tumor growth and angiogenesis.[1][9]

  • Bruton's Tyrosine Kinase (BTK): The FDA-approved drug ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, is a potent BTK inhibitor used in the treatment of B-cell cancers.[2][3]

  • Polo-like Kinase 4 (PLK4): Novel derivatives have shown high potency against PLK4, a target in TRIM37-amplified breast cancer.[10]

  • Fms-like Tyrosine Kinase 3 (FLT3): Potent multikinase inhibitors targeting FLT3 and VEGFR2 have been developed for acute myeloid leukemia (AML).[11][12]

  • Cyclin-Dependent Kinases (CDKs): The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been explored for the development of novel CDK2 inhibitors.[13]

Beyond oncology, these compounds have shown promise as anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) agents.[6][7][14]

Structure-Activity Relationship (SAR) and Quantitative Analysis

The potency and selectivity of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on the nature and position of substituents on the core scaffold. Extensive SAR studies have been conducted to optimize their biological activity.

Table 1: SAR Summary of Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

Position of SubstitutionGeneral Effect of SubstitutionExample Target(s)Representative IC50 Values
N1 Modulation of solubility and interaction with the solvent-exposed region of the kinase. Often a site for attaching larger groups to improve pharmacokinetic properties.BTK, Src, AblIbrutinib (BTK IC50 = 0.5 nM)
C3 Can influence selectivity and potency. Introduction of various groups can probe different sub-pockets of the ATP-binding site.Src, AblVaries widely with substituent.
C4 Critical for hinge-binding interactions within the kinase active site. Often substituted with anilino, anilinyloxy, or similar groups to form key hydrogen bonds.FLT3, VEGFR2, EGFRCompound 33 (FLT3 IC50 = 1.278 µM, VEGFR2 IC50 = 0.305 µM)[11]
C6 Can be modified to enhance potency and selectivity. Substitution can impact interactions with the ribose-binding pocket.Src, AblVaries with substitution.

Table 2: Selected Pyrazolo[3,4-d]pyrimidine Derivatives and their Biological Activity

CompoundTarget Kinase(s)Cell LineIC50 (nM)Reference
Ibrutinib BTK-0.5 (enzymatic)[2][3]
SI306 SrcGlioblastoma (GBM)Low µM range[15]
Compound 24j PLK4MCF-7360[10]
Compound 33 FLT3, VEGFR2MV4-11 (AML)-[11][12]
PP2 Src family--[3]
Compound 1j CDK2-1600 (enzymatic)[13]
Compound 23c RET--[16]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these inhibitors requires a clear visualization of the signaling pathways they disrupt and the experimental workflows used to characterize them.

Kinase Inhibition Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) and how a pyrazolo[3,4-d]pyrimidine inhibitor can block its downstream effects, preventing tumor cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->RTK Inhibits ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes

Caption: Generalized RTK signaling pathway and inhibition mechanism.

General Synthetic Workflow

The synthesis of pyrazolo[3,4-d]pyrimidines can be broadly categorized into two main approaches: building the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core, or vice versa. The former is a more common and versatile strategy.

G start Start: Substituted Pyrazole step1 Step 1: Introduction of Amino and Cyano/Ester groups (e.g., 5-amino-4-cyanopyrazole) start->step1 step2 Step 2: Cyclization with a one-carbon source (e.g., Formamide, Orthoesters) step1->step2 core Core Structure: Pyrazolo[3,4-d]pyrimidine step2->core step3 Step 3: Functionalization (e.g., Halogenation at C4) core->step3 step4 Step 4: Diversification (e.g., Suzuki, Buchwald-Hartwig coupling) step3->step4 final Final Products: Diverse Derivatives step4->final

Caption: General workflow for the synthesis of derivatives.

Key Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the advancement of medicinal chemistry research. Below are representative protocols for the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives, synthesized from multiple sources.

General Procedure for the Synthesis of 4-Anilino-Pyrazolo[3,4-d]pyrimidines

This protocol outlines a common method for introducing the C4-anilino moiety, a key pharmacophore for many kinase inhibitors.

  • Starting Material: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. This intermediate is typically synthesized by treating 1H-pyrazolo[3,4-d]pyrimidin-4-one with a chlorinating agent like phosphorus oxychloride (POCl3).[17]

  • Reaction Setup: To a solution of the 4-chloro intermediate (1.0 eq) in a suitable solvent such as isopropanol (B130326) or N,N-dimethylformamide (DMF) is added the desired substituted aniline (B41778) (1.1-1.5 eq).

  • Catalysis/Base: A base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3), is often added to scavenge the HCl generated during the reaction. In some cases, a catalytic amount of acid (e.g., HCl) is used.

  • Reaction Conditions: The reaction mixture is heated, typically to reflux (80-120 °C), and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 4-anilino-pyrazolo[3,4-d]pyrimidine derivative.

  • Characterization: The final product's structure and purity are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro Kinase Inhibition Assay (Example: FLT3)

This protocol describes a typical method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

  • Materials: Recombinant human FLT3 enzyme, appropriate kinase buffer, ATP, a suitable substrate (e.g., a synthetic peptide), and the test compounds (dissolved in DMSO). A detection reagent for quantifying kinase activity (e.g., ADP-Glo™ Kinase Assay) is also required.

  • Assay Plate Preparation: Serially dilute the test compounds in DMSO and then further dilute into the kinase assay buffer in a 96- or 384-well plate. Include controls for no enzyme (background), no inhibitor (100% activity), and a known reference inhibitor.

  • Enzyme Reaction: Add the recombinant FLT3 enzyme to each well containing the test compound or control, and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity according to the detection reagent's protocol. This often involves measuring the amount of ADP produced, which is then converted into a luminescent or fluorescent signal.

  • Data Analysis: The raw data (e.g., luminescence units) are converted to percent inhibition relative to the controls. The IC50 value is then calculated by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly productive platform for the discovery of potent and selective kinase inhibitors.[2][6] Its unique ability to mimic ATP binding has led to numerous clinical candidates and approved drugs, particularly in oncology.[2][3]

Future research will likely focus on several key areas:

  • Targeting Novel Kinases: Exploring the inhibition of less-studied kinases implicated in disease.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that are active against mutated kinases that confer resistance to existing therapies, such as allosteric inhibitors.[8]

  • Multi-target Inhibitors: Rational design of compounds that can simultaneously inhibit multiple key pathways in a disease, potentially leading to synergistic effects and reduced chances of resistance.[11][12]

  • PROTACs: Utilizing the pyrazolo[3,4-d]pyrimidine core as a warhead in Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation, an emerging therapeutic modality.[3]

The continued exploration of the chemical space around this privileged scaffold, coupled with advances in structural biology and computational chemistry, promises to deliver a new generation of innovative medicines for a wide range of human diseases.

References

Methodological & Application

Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine from Allopurinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine, a critical intermediate in the development of various pharmacologically active compounds. The synthesis is based on the chlorination of the readily available starting material, allopurinol (B61711) (4-hydroxypyrazolo[3,4-d]pyrimidine). The protocol outlines the necessary reagents, reaction conditions, and purification methods. Quantitative data from representative procedures are summarized for comparative purposes. Additionally, a visual representation of the synthetic workflow is provided to facilitate a clear understanding of the process.

Introduction

This compound is a key building block in medicinal chemistry. Its structural resemblance to purine (B94841) makes it a valuable scaffold for the design of kinase inhibitors, anti-cancer agents, and other therapeutic molecules. The pyrazolo[3,4-d]pyrimidine core is found in numerous compounds investigated for their potential to treat a range of diseases. The conversion of allopurinol, a well-known medication for gout, to the more reactive 4-chloro derivative opens up a versatile platform for further chemical modifications and the generation of diverse compound libraries for drug discovery. The most common method for this transformation is chlorination using phosphorus oxychloride (POCl₃).

Chemical Reaction Workflow

Synthesis_Workflow Allopurinol Allopurinol (4-Hydroxypyrazolo[3,4-d]pyrimidine) Reaction Chlorination Reaction (Reflux) Allopurinol->Reaction Reagents POCl₃ (Phosphorus Oxychloride) Optionally with a tertiary amine (e.g., N,N-diethylaniline) Reagents->Reaction Workup Quenching, Extraction, and Purification Reaction->Workup FinalProduct This compound Workup->FinalProduct

Caption: Synthetic pathway for the chlorination of allopurinol.

Quantitative Data Summary

The following table summarizes representative quantitative data for the chlorination of pyrazolopyrimidinone (B8486647) analogs to their corresponding 4-chloro derivatives. Yields can vary based on the specific substrate, reaction scale, and purification method.

Starting MaterialChlorinating AgentAdditive/SolventReaction Time (h)Yield (%)Reference
1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePOCl₃-6Not specified[1]
6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePOCl₃Diisopropylethylamine/Toluene18Not specified[2]
1H-pyrazolo[3,4-d]pyrimidine-4,6-diolPOCl₃-466[3]

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound from allopurinol.

Materials and Equipment:

  • Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine)

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline (optional, as a base)

  • Toluene (optional, as a solvent)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add allopurinol.

    • Place the entire setup in a fume hood due to the hazardous nature of phosphorus oxychloride.

    • Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. A general starting point is 5-10 equivalents relative to the allopurinol.

    • Optionally, a tertiary amine such as N,N-diethylaniline (1-2 equivalents) can be added to facilitate the reaction. Some procedures also utilize a high-boiling solvent like toluene.

  • Chlorination Reaction:

    • Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C).

    • Maintain the reflux for a period of 4 to 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Product Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

    • The crude product may precipitate at this stage. If so, it can be collected by vacuum filtration, washed with cold water, and dried.

    • If the product remains in the aqueous layer, perform an extraction. Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (EtOAc) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica (B1680970) gel.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • The quenching of the reaction mixture with ice/water is highly exothermic and should be done slowly and with caution.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

  • Elemental Analysis: To confirm the elemental composition.

Discussion

The chlorination of the hydroxyl group at the 4-position of the pyrazolopyrimidine core is a standard transformation that significantly enhances the reactivity of the molecule. The resulting 4-chloro group is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at this position, which is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules. The use of a tertiary amine base can sometimes improve the reaction rate and yield by neutralizing the HCl generated during the reaction. The choice of work-up and purification method will depend on the scale of the reaction and the physical properties of the final product.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a crucial building block for a diverse range of biologically active compounds.[1][2][3] Its structural resemblance to purine (B94841) enables it to interact with a variety of biological targets, leading to applications in the development of antitumor agents, protein kinase inhibitors, and anti-inflammatory drugs.[1][2] The functionalization of this core, primarily through nucleophilic aromatic substitution (SNAr) at the C4 position, is a key strategy for modulating the pharmacological properties of the resulting molecules.[4]

The electron-deficient nature of the pyrimidine (B1678525) ring, enhanced by the chloro substituent, facilitates the attack of various nucleophiles. This document provides detailed protocols for the nucleophilic substitution of this compound with common nucleophiles, including amines, thiols, and alcohols.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom at the C4 position of the pyrazolo[3,4-d]pyrimidine ring generally proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. However, it is worth noting that some SNAr reactions may proceed through a concerted mechanism, depending on the specific reactants and conditions.[5]

SNAr_Mechanism Start This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product 4-Substituted-1H-pyrazolo[3,4-d]pyrimidine + Cl- Intermediate->Product Elimination

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Protocols

General Experimental Workflow

A typical experimental procedure for the nucleophilic substitution on this compound is outlined below. Specific conditions such as solvent, temperature, and reaction time will vary depending on the nucleophile and substrate.

experimental_workflow start Start combine Combine this compound, Nucleophile, Solvent, and Base (if required) in a reaction vessel. start->combine react Heat and/or Stir (e.g., conventional heating, microwave) combine->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography, Crystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for nucleophilic substitution.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the reaction of this compound with various primary and secondary amines to yield 4-amino-substituted derivatives.

Materials:

  • This compound

  • Amine nucleophile (1.1-1.5 equivalents)

  • Base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., ethanol, isopropanol, DMF, THF)

  • Reaction vessel (e.g., round-bottom flask with condenser or microwave reaction vial)

  • Standard work-up and purification reagents and equipment

Procedure (Conventional Heating):

  • To a solution of the this compound derivative (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).[4]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and pour it onto ice/water.[4]

  • The crude product may precipitate and can be collected by filtration.[4] Alternatively, extract the product with a suitable organic solvent.

  • Dry the organic phase, concentrate under reduced pressure, and purify the crude product by column chromatography or crystallization.[4]

Procedure (Microwave-Assisted):

  • In a microwave reaction vial, combine the this compound derivative (1.0 equiv.), the amine nucleophile (1.1 equiv.), the base (e.g., DIPEA, 1.1 equiv.), and the solvent (e.g., ethanol).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-30 minutes).

  • After cooling, proceed with the work-up and purification as described in the conventional heating method.

Quantitative Data for Reactions with Amines:

NucleophileBase/SolventTemperature (°C)Time (h)Yield (%)Reference
Methylamine (40%)THF20571[6]
Cyclopropylamine---87[7]
Phenyl piperazineTEA / DMFReflux15-[4]
4-PhenylpiperidineTEA / DMFReflux15-[4]
Aniline DerivativesHCl / Water100680-94[8]
Protocol 2: Reaction with Thiol Nucleophiles

This protocol details the reaction of this compound with thiols to form 4-(alkyl/arylthio) derivatives.

Materials:

  • This compound

  • Thiol nucleophile (1.1 equivalents)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), 1.1 equivalents)

  • Anhydrous solvent (e.g., DMF, THF, acetone)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of the base (1.1 equiv.) in the chosen solvent at room temperature.

  • Add the this compound derivative (1.0 equiv.) to the thiolate solution.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Quantitative Data for Reactions with Thiols:

Detailed yield information for a broad range of thiol substitutions on this compound is less commonly reported in generalized protocols. Yields are typically compound-specific and can be found in specialized literature.

Protocol 3: Reaction with Alcohol/Phenol (B47542) Nucleophiles

This protocol describes the reaction of this compound with alcohols or phenols to form 4-alkoxy/aryloxy derivatives.

Materials:

  • This compound

  • Alcohol or phenol nucleophile (1.1 equivalents or as solvent)

  • Base (e.g., sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe))

  • Anhydrous solvent (e.g., THF, DMF, or the corresponding alcohol)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • Prepare the alkoxide/phenoxide in situ by adding the base (e.g., NaH, 1.1 equiv.) to a solution of the alcohol or phenol (1.1 equiv.) in an anhydrous solvent at 0 °C to room temperature.

  • If using the alcohol as the solvent, add the base directly to the alcohol.

  • Add the this compound derivative (1.0 equiv.) to the alkoxide/phenoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 hours).

  • Monitor the reaction's progress via TLC or LC-MS.

  • Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Extract the product with a suitable organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.

Quantitative Data for Reactions with Alcohols:

NucleophileBase/SolventTemperature (°C)Time (h)Yield (%)Reference
EthanolNaOEt / Ethanol--Good[9]
MethanolNaOMe / Methanol--Good[9]

Note: The term "Good" is used when specific quantitative yields were not provided in the source material but the reaction was described as successful.

Signaling Pathway Application

Derivatives of 4-substituted-1H-pyrazolo[3,4-d]pyrimidine are frequently designed as inhibitors of signaling pathways crucial in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Phosphorylation PyrazoloPy Pyrazolo[3,4-d]pyrimidine Derivative PyrazoloPy->EGFR Inhibits ATP ATP ATP->EGFR Apoptosis Inhibition of Cell Growth

Caption: Inhibition of the EGFR signaling pathway by pyrazolopyrimidine derivatives.

References

Application Notes and Protocols for the Synthesis of EGFR Inhibitors Based on the 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of epidermal growth factor receptor (EGFR) inhibitors utilizing the versatile 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine core structure. The pyrazolo[3,4-d]pyrimidine scaffold serves as a crucial pharmacophore in the design of ATP-competitive kinase inhibitors, demonstrating significant potential in the development of novel anticancer therapeutics.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR have emerged as a successful class of anticancer drugs.[4]

The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of the purine (B94841) nucleus and has been identified as a privileged scaffold for the development of potent EGFR inhibitors.[4] Its structural similarity to adenine (B156593) allows it to effectively compete with ATP for binding to the kinase domain of EGFR.[5][6] The 4-chloro substituent on this scaffold provides a reactive handle for the introduction of various side chains, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against both wild-type and mutant forms of EGFR, such as the gatekeeper T790M mutation.[5][7]

This document outlines a representative synthetic route starting from this compound to generate diverse libraries of potential EGFR inhibitors and provides standardized protocols for their biological evaluation.

EGFR Signaling Pathway and Inhibition

The binding of ligands such as epidermal growth factor (EGF) to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK/STAT pathways, which ultimately drive cellular processes like proliferation, survival, and migration.[1][2][8] EGFR inhibitors based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold act by competitively binding to the ATP pocket of the EGFR kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCg->PKC Proliferation Gene Transcription (Proliferation, Survival) STAT->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation PKC->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding

Figure 1: EGFR Signaling Pathway and Point of Inhibition.

Representative Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of EGFR inhibitors starting from the this compound scaffold. This typically involves a nucleophilic substitution reaction at the C4 position with a variety of amines.

Synthesis_Workflow Start This compound Reaction Nucleophilic Aromatic Substitution Start->Reaction Amine Substituted Amine (R-NH2) Amine->Reaction Product 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Derivative Reaction->Product Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Biological_Assay Biological Evaluation (EGFR Kinase Assay, Cell Viability Assay) Characterization->Biological_Assay

Figure 2: General Synthesis and Evaluation Workflow.

Quantitative Data Summary

The following tables summarize the in vitro anti-proliferative activity and EGFR kinase inhibitory activity of representative 1H-pyrazolo[3,4-d]pyrimidine derivatives from the literature.

Table 1: In Vitro Anti-proliferative Activity (IC50 in µM)

CompoundA549 (Lung Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)
Compound 8 ---
Compound 10 ---
Compound 12a ---
Compound 12b 8.21[5]19.56[5]-
Compound 15 >90% inhibition>90% inhibition>100% inhibition
Compound 16 >100% inhibition>90% inhibition>100% inhibition
Erlotinib (Reference) ---

Note: Data for compounds 8, 10, and 12a were reported as potent but specific IC50 values were not provided in a readily comparable format in the initial search results. Compounds 15 and 16 showed significant growth inhibition across a panel of cell lines.[9]

Table 2: EGFR Kinase Inhibitory Activity (IC50 in µM)

CompoundEGFR (Wild Type)EGFR (T790M Mutant)
Compound 8 --
Compound 10 --
Compound 12a --
Compound 12b 0.016[10]0.236[10]
Compound 4 0.054[9]-
Compound 15 0.135[9]-
Compound 16 0.034[9]-
Erlotinib (Reference) -0.563[11]

Note: Dashes indicate data not available in the initial search results.

Experimental Protocols

Protocol 1: General Synthesis of 4-Anilino-1H-pyrazolo[3,4-d]pyrimidine Derivatives

This protocol is a representative example for the synthesis of 4-anilino substituted pyrazolo[3,4-d]pyrimidine derivatives, a common structural motif in potent EGFR inhibitors.

Materials and Reagents:

  • 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Substituted aniline (B41778)

  • Triethylamine (B128534) (TEA)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography system)

Procedure:

  • To a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in ethanol, add the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the 4-chloro-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine intermediate.

  • To a solution of the intermediate from step 4 (1.0 eq) in a suitable solvent such as ethanol, add the second amine (e.g., ethylamine, propylamine, or another aniline derivative) (1.2 eq) and triethylamine (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent or by column chromatography to yield the final 4-substituted amino-1H-pyrazolo[3,4-d]pyrimidine derivative.[12][13]

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescent)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against EGFR kinase.

Materials and Reagents:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • Adenosine-5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (for controls).

  • Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to all wells. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay conditions.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT)

This protocol outlines a common method for evaluating the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials and Reagents:

  • Cancer cell line (e.g., A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom microplates

  • Multi-channel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.

  • Prepare serial dilutions of the inhibitor compounds in culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value.

References

Application Notes and Protocols: Synthesis and Evaluation of Src/Abl Kinase Inhibitors from 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potent Src and Abl kinase inhibitors, utilizing the versatile starting material, 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design as it acts as a bioisostere of adenine, mimicking key interactions of ATP with the hinge region of the kinase domain[1][2]. This allows for the development of potent and selective inhibitors for a variety of oncogenic targets, including the non-receptor tyrosine kinases Src and Abl.

The deregulation of Src and Bcr-Abl tyrosine kinases is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML)[3][4]. Dual inhibitors targeting both kinases have proven to be effective therapeutic strategies[3][5]. The 4-chloro position of the pyrazolo[3,4-d]pyrimidine core is a key handle for introducing diversity and tuning the pharmacological properties of the inhibitors through various chemical reactions.

Src and Abl Signaling Pathways

Src and Abl are key nodes in signaling pathways that regulate critical cellular processes such as proliferation, survival, migration, and angiogenesis. In many cancers, these pathways are constitutively active, driving tumor growth and progression. The diagram below illustrates a simplified overview of their signaling cascades and the points of inhibition by targeted therapies.

SignalingPathways cluster_upstream Upstream Signals cluster_kinases Target Kinases cluster_downstream Downstream Effects cluster_outputs Cellular Outcomes RTK RTKs (EGFR, PDGFR) Src Src RTK->Src Integrins Integrins Integrins->Src BCR BCR (in CML) Abl Bcr-Abl BCR->Abl STAT3 STAT3 Src->STAT3 RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT Abl->STAT3 Abl->RAS_MAPK Abl->PI3K_AKT Proliferation Proliferation Survival STAT3->Proliferation Metastasis Migration Invasion STAT3->Metastasis RAS_MAPK->Proliferation RAS_MAPK->Metastasis PI3K_AKT->Proliferation PI3K_AKT->Metastasis Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitors (e.g., Dasatinib) Inhibitor->Src Inhibitor->Abl

Caption: Simplified Src/Abl signaling pathways and points of inhibition.

General Synthetic Workflow

The synthesis of Src/Abl inhibitors from this compound typically involves a multi-step process. This workflow begins with the modification of the pyrazolo[3,4-d]pyrimidine core, followed by purification and comprehensive biological evaluation to determine potency, selectivity, and cellular activity.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_evaluation Characterization & Evaluation Start 4-Chloro-1H-pyrazolo [3,4-d]pyrimidine Reaction Key Coupling Reaction (e.g., Suzuki, S_NAr) Start->Reaction Step 1 Purification Purification (Column Chromatography, Crystallization) Reaction->Purification Step 2 Analysis Structural Analysis (NMR, MS) Purification->Analysis Step 3 EnzymeAssay Enzymatic Assays (Src, Abl Kinase IC₅₀) Analysis->EnzymeAssay Step 4a CellAssay Cell-Based Assays (e.g., K562, MCF7 IC₅₀) EnzymeAssay->CellAssay Step 4b End Lead Compound Identification CellAssay->End Step 5

Caption: General experimental workflow for inhibitor synthesis and evaluation.

Experimental Protocols

The following protocols provide generalized procedures for key reactions used to functionalize the this compound core. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling at C4

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the C4 position of the pyrimidine (B1678525) ring. This method is used to introduce various aryl or heteroaryl moieties.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.1-1.5 eq)[6]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[7]

  • Base (e.g., K₃PO₄, Na₂CO₃, 2.0-3.0 eq)[7]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)[6][7]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, base, and palladium catalyst.[6]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 4-aryl-1H-pyrazolo[3,4-d]pyrimidine.[6]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol details the substitution of the C4-chloro group with an amine, a common strategy for installing side chains that can improve solubility and target engagement. The synthesis of the prominent inhibitor Dasatinib utilizes this type of reaction.

Materials:

  • 4-Chloro-substituted pyrazolo[3,4-d]pyrimidine intermediate (1.0 eq)

  • Desired primary or secondary amine (e.g., 1-(2-hydroxyethyl)piperazine, 1.1-2.0 eq)[8]

  • Base (optional, e.g., DIPEA, Et₃N, if the amine is used as a salt)

  • Anhydrous solvent (e.g., Dioxane, n-Butanol, DMF)[8][9]

Procedure:

  • In a round-bottom flask, dissolve the 4-chloro-substituted pyrazolo[3,4-d]pyrimidine intermediate in the chosen solvent.

  • Add the amine reagent to the solution. If a base is required, add it at this stage.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-20 hours.[8][9]

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once complete, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration, washed with a cold solvent (e.g., ethanol/water), and dried.

  • If no precipitate forms, remove the solvent under reduced pressure. The residue can then be purified by column chromatography or recrystallization to afford the final product.[9]

Structure-Activity Relationship (SAR) Data

The tables below summarize key quantitative data for representative pyrazolo[3,4-d]pyrimidine-based inhibitors, illustrating the impact of substitutions on kinase inhibitory potency and cellular activity.

Table 1: Kinase Inhibitory Potency of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDR¹ Substituent (at N1)R³ Substituent (at C3)Src IC₅₀ (nM)Abl IC₅₀ (nM)Selectivity (Abl/Src)Reference
PP1 tert-Butylp-Tolyl170>100,000>588[10]
9d 2-[4-(dimethylamino)-1-piperidyl]ethyl4-Anisyl1.11311.8[10]
12d 2-[4-(dicyclopropylamino)-1-piperidyl]ethyl4-Anisyl0.811001375[10][11]
eCF506 2-[4-(dicyclopropylamino)-1-piperidyl]ethyl3-Ethynyl-4-anisyl<1>1000>1000[11]
Dasatinib --<1<1~1[12]
Das-R (7) --<0.25<0.45~1[12]

Table 2: Anti-proliferative Activity of Selected Inhibitors

Compound IDCell LineAssay TypeIC₅₀ / EC₅₀Reference
9d MDA-MB-231Cell Growth0.05 µM[10]
12d MDA-MB-231Cell Growth0.01 µM[10][11]
Dasatinib K562Proliferation<1 nM[5]
Dasatinib HL60Proliferation0.11 nM[13]
Compound 7a K562Proliferation0.005 µM[5]
Compound 7b K562Proliferation0.007 µM[5]

Note: Dasatinib is structurally distinct from the PP1-derived pyrazolo[3,4-d]pyrimidines but is a key clinical Src/Abl inhibitor included for comparison. Das-R (7) is a Dasatinib-L-arginine derivative.[12]

The data highlights that modifications at the N1 and C3 positions of the pyrazolo[3,4-d]pyrimidine scaffold significantly impact both potency and selectivity. For instance, introducing a tertiary amino group at the N1 position via a piperidyl linker is crucial for activity.[10] Further optimization at the C3 position led to the discovery of eCF506, a highly potent and selective Src inhibitor with subnanomolar IC₅₀ for Src and over 1000-fold selectivity against Abl.[11]

References

Application of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine in Antiviral Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a versatile heterocyclic scaffold that serves as a crucial starting material in the synthesis of a wide array of biologically active compounds. Its structural resemblance to purine (B94841) has made it a privileged core in the design of molecules targeting various enzymes and receptors, leading to its exploration in numerous therapeutic areas, including antiviral drug discovery. The chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the generation of extensive chemical libraries for screening. This document provides an overview of the application of this compound in the development of novel antiviral agents, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Application Notes

The pyrazolo[3,4-d]pyrimidine nucleus is a key pharmacophore in the development of inhibitors for a range of viruses. Derivatives synthesized from the 4-chloro precursor have demonstrated potent activity against both DNA and RNA viruses. The antiviral mechanisms of these compounds are varied, ranging from the direct inhibition of viral enzymes to the targeting of host cell factors essential for viral replication.

Hepatitis B Virus (HBV) Inhibition

A notable application of this compound is in the synthesis of neplanocin A analogues as inhibitors of Hepatitis B Virus (HBV).[1] By performing nucleophilic substitution at the 4-position with various amines and subsequent coupling with a carbocyclic sugar moiety, researchers have developed potent anti-HBV agents.[1] For instance, a derivative where the chloro group is replaced by a methyl group and attached to a carbocyclic sugar (analogue 4g in the cited study) has shown significant activity against HBV replication and HBsAg secretion.[1] This highlights the potential of this scaffold in generating dual-target HBV inhibitors.[2]

Broad-Spectrum Antiviral Activity via Host Enzyme Inhibition

Derivatives of pyrazolo[3,4-d]pyrimidine have also exhibited broad-spectrum antiviral activity by targeting host cellular enzymes. A prime example is the nucleoside analog, 4(5H)-oxo-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3-thiocarboxamide (N10169), which is structurally related to compounds derivable from the 4-chloro precursor. This compound is phosphorylated by cellular adenosine (B11128) kinase to its active 5'-monophosphate form.[3][4] The active metabolite then potently inhibits cellular orotidylate decarboxylase, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[3][4] By depleting the intracellular pool of pyrimidine nucleotides, the compound effectively halts the replication of a wide range of DNA and RNA viruses that are dependent on these building blocks for genome synthesis.[3] This mechanism of action suggests that targeting host metabolic pathways is a viable strategy for developing broad-spectrum antivirals based on the pyrazolo[3,4-d]pyrimidine scaffold.

Other Antiviral Applications

The versatility of the this compound scaffold has led to its use in developing inhibitors against other viruses as well. Studies have reported the synthesis of derivatives with activity against Herpes Simplex Virus type-1 (HSV-1) and Zika Virus (ZIKV).[5][6] For HSV-1, certain derivatives have been shown to reduce the number of viral plaques, indicating an inhibitory effect on viral replication or spread.[5] In the case of ZIKV, the 1H-pyrazolo[3,4-d]pyrimidine core has been identified as a viable scaffold for the development of flavivirus inhibitors.[6]

Data Presentation

The following table summarizes the quantitative antiviral activity of selected pyrazolo[3,4-d]pyrimidine derivatives.

Compound IDTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
4g HBV (DNA)0.96> 100> 104[1]
4g HBV (HBsAg)0.82> 100> 122[1]
Lamivudine (3TC) HBV0.2025125[1]
N10169 Adenovirus1 - 10--[3]
N10169 Vaccinia virus1 - 10--[3]
N10169 Influenza B virus1 - 10--[3]
N10169 Paramyxoviruses1 - 10--[3]
N10169 Picornaviruses1 - 10--[3]
N10169 Reoviruses1 - 10--[3]
Compound 6 HSV-1--66% plaque reduction[5]
Compound 10 HSV-1--41% plaque reduction[5]
Compound 31 ZIKV12.4 (EC₉₀)49.34.0[6]

Experimental Protocols

General Synthesis of 4-Amino-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives

This protocol describes a general method for the synthesis of 4-amino-substituted pyrazolo[3,4-d]pyrimidines starting from this compound via nucleophilic substitution.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Solvent (e.g., ethanol, isopropanol, or DMF)

  • Base (e.g., triethylamine (B128534) or diisopropylethylamine), if necessary

  • Reaction vessel with a condenser and magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography or recrystallization)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the desired amine (1-1.2 equivalents).

  • If the amine is used as a salt, add a non-nucleophilic base (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to afford the desired 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, and IR spectroscopy).

Anti-Hepatitis B Virus (HBV) Activity Assay

This protocol is based on the use of the HepG2.2.15 cell line, which stably expresses the HBV genome.[7]

Materials:

  • HepG2.2.15 cells

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and G418.

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Control drug (e.g., Lamivudine)

  • Reagents for DNA extraction

  • Reagents for quantitative real-time PCR (qPCR)

  • ELISA kit for HBsAg detection

Procedure:

  • Seed HepG2.2.15 cells in 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and the control drug in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a "no drug" control.

  • Incubate the plates for 6 days.

  • After the incubation period, collect the cell culture supernatants.

  • For HBV DNA quantification:

    • Extract viral DNA from the collected supernatants.

    • Quantify the amount of HBV DNA using a specific qPCR assay.

  • For HBsAg quantification:

    • Use an ELISA kit to measure the concentration of HBsAg in the supernatants according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC₅₀) for both HBV DNA reduction and HBsAg secretion inhibition by plotting the percentage of inhibition against the compound concentration.

MTT Cytotoxicity Assay

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of the test compounds.[8]

Materials:

  • A suitable cell line (e.g., HepG2 for HBV studies)

  • Cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 6 days for the anti-HBV assay).

  • After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Orotidylate Decarboxylase Inhibition Assay

This is a continuous spectrophotometric assay to measure the activity of orotidylate decarboxylase.[9]

Materials:

  • Purified orotidylate decarboxylase enzyme

  • Tris-HCl buffer (pH 8.0)

  • Magnesium Chloride (MgCl₂)

  • Orotidine 5'-monophosphate (OMP) solution

  • Test compounds dissolved in a suitable solvent

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and OMP in a quartz cuvette.

  • Add the test compound at various concentrations to the reaction mixture. Include a control without the inhibitor.

  • Equilibrate the mixture to 30°C.

  • Initiate the reaction by adding the orotidylate decarboxylase enzyme solution.

  • Immediately monitor the decrease in absorbance at 295 nm, which corresponds to the conversion of OMP to UMP.

  • Record the rate of the reaction (ΔA₂₉₅/minute) for each concentration of the inhibitor.

  • Calculate the percentage of inhibition for each concentration.

  • Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Antiviral_Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start This compound reaction Nucleophilic Substitution (e.g., with various amines) start->reaction library Library of 4-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives reaction->library antiviral_assay Primary Antiviral Screening (e.g., Anti-HBV Assay) library->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) library->cytotoxicity_assay data_analysis Data Analysis (EC₅₀, CC₅₀, SI) antiviral_assay->data_analysis cytotoxicity_assay->data_analysis hit_to_lead Hit-to-Lead Identification data_analysis->hit_to_lead sar Structure-Activity Relationship (SAR) Studies hit_to_lead->sar moa Mechanism of Action Studies (e.g., Enzymatic Assays) hit_to_lead->moa sar->reaction Iterative Synthesis lead_candidate Lead Candidate moa->lead_candidate in_vivo In Vivo Efficacy & Toxicology Studies lead_candidate->in_vivo

Caption: Antiviral drug discovery workflow using the this compound scaffold.

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Antiviral Effect Bicarbonate Bicarbonate + Glutamine + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Bicarbonate->Carbamoyl_Phosphate Carbamoyl Phosphate Synthetase II Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP Orotate Phosphoribosyl- transferase UMP Uridine 5'-Monophosphate (UMP) OMP->UMP Orotidylate Decarboxylase UTP_CTP UTP & CTP (for RNA & DNA synthesis) UMP->UTP_CTP Kinases Depletion Depletion of Pyrimidine Nucleotide Pool Inhibitor Pyrazolo[3,4-d]pyrimidine Nucleoside Analog (e.g., N10169-MP) Inhibitor->OMP Inhibition Inhibition_Replication Inhibition of Viral DNA/RNA Synthesis Depletion->Inhibition_Replication

References

Application Notes and Protocols for In Vitro Evaluation of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a core component in the design of various therapeutic agents.[1] As bioisosteres of purines, these compounds can effectively mimic endogenous ligands, enabling them to bind competitively to the ATP-binding sites of numerous protein kinases.[1][2] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibition a prime strategy for drug development.[3] Pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against a range of critical kinase targets, including Cyclin-Dependent Kinases (CDKs), Src and Abl tyrosine kinases, Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAKs).[1][2][3][4][5]

This document provides detailed protocols for key in vitro assays used to characterize the biological activity of novel pyrazolo[3,4-d]pyrimidine derivatives, from direct enzyme inhibition to cell-based effects.

Application Note 1: Kinase Inhibition Assays

Biochemical kinase assays are fundamental for determining the direct inhibitory effect of a compound on a purified enzyme. These assays measure the transfer of a phosphate (B84403) group from ATP to a specific substrate. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol 1: Radiometric Src Kinase Inhibition Assay

This protocol describes a classic method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate ([γ-³²P]ATP) into a peptide substrate.[6]

Materials:

  • Recombinant Human Src Kinase[7]

  • Src Peptide Substrate (e.g., KVEKIGEGTYGVVYK)[6][7]

  • Src Kinase Reaction Buffer (e.g., 100mM Tris-HCl pH 7.2, 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM DTT)[8]

  • [γ-³²P]ATP[6][8]

  • Unlabeled ATP solution[8]

  • Test pyrazolo[3,4-d]pyrimidine compounds dissolved in DMSO

  • P81 phosphocellulose paper[6][7]

  • 75 mM Phosphoric acid[7]

  • Acetone[6][7]

  • Scintillation fluid and counter[7]

Procedure:

  • Prepare Kinase Reaction: In a microcentrifuge tube, combine the Src Kinase Reaction Buffer, the desired concentration of the test compound (or DMSO for control), and recombinant Src kinase (e.g., 5-10 ng). Pre-incubate for 10 minutes at room temperature.[7]

  • Initiate Reaction: Start the reaction by adding a mix of unlabeled ATP and [γ-³²P]ATP (final concentration typically 50-100 µM). The final reaction volume is typically 25-50 µL.[7]

  • Incubate: Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be kept within the linear range of the assay.[6][7]

  • Stop Reaction: Terminate the reaction by spotting a 25 µL aliquot of the reaction mixture onto a P81 phosphocellulose paper square.[6][7]

  • Wash: To remove unincorporated [γ-³²P]ATP, wash the P81 paper squares three to five times for 5 minutes each in 75 mM phosphoric acid.[6][7]

  • Final Rinse: Perform a final wash with acetone (B3395972) to air dry the paper.[6][7]

  • Quantify: Place the dried P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.[7]

Protocol 2: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)

This protocol offers a non-radioactive alternative that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used to generate a luminescent signal.[9] A lower luminescent signal corresponds to higher kinase activity (more ATP consumed) and vice versa.[3]

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A2, JAK2)

  • Kinase-specific peptide substrate

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[7]

  • ATP Solution

  • Test pyrazolo[3,4-d]pyrimidine compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent[9]

  • White, opaque 384-well or 96-well plates[7]

  • Luminometer

Procedure:

  • Compound Plating: Dispense 1 µL of the test compound at various concentrations into the wells of a white multi-well plate. Include DMSO-only wells as a vehicle control.

  • Set up Kinase Reaction: In a separate tube, prepare a master mix of the kinase, peptide substrate, and ATP in kinase buffer.

  • Initiate Reaction: Add the kinase reaction mix (e.g., 10-25 µL) to each well to start the reaction.[7]

  • Incubate: Incubate the plate at room temperature for 60 minutes.[7][9]

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • Generate Luminescent Signal: Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.[9]

  • Measure Luminescence: Record the luminescence using a plate reader. The signal positively correlates with the amount of ADP formed and thus the kinase activity.[9]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the reported IC50 values for various pyrazolo[3,4-d]pyrimidine derivatives against several kinase targets.

Compound IDTarget KinaseIC50 (µM)Reference
Series 7c, 7d, 7f, etc. DHFR< 1 µM[10]
Compound 7f DHFRBetter than MTX (S = -9.2584 kcal/mol)[11]
Compound 14 CDK2/cyclin A20.057[12]
Compound 13 CDK2/cyclin A20.081[12]
Compound 15 CDK2/cyclin A20.119[12]
Compound 15 CDK2/cyclin A20.061[13]
Compound 16 EGFR-TK0.034[14][15]
Compound 4 EGFR-TK0.054[14][15]
Compound 15 EGFR-TK0.135[14][15]
Compound 12b EGFRwt0.016[16]
Compound 17m PKD0.017 - 0.035[17]

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) initiate Initiate Kinase Reaction reagents->initiate compounds Plate Test Compounds & Controls (DMSO) compounds->initiate incubate Incubate (e.g., 60 min at RT) initiate->incubate stop Stop Reaction & Add Detection Reagent incubate->stop read Read Signal (Luminescence/Radioactivity) stop->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Caption: General workflow for an in vitro kinase inhibition assay.[3][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor inhibitor->JAK INHIBITS transcription Gene Transcription (Proliferation, Survival) DNA->transcription Initiates cytokine Cytokine cytokine->receptor Binds

Caption: The JAK-STAT pathway, a target for pyrazolo[3,4-d]pyrimidine inhibitors.[3][18][19]

Application Note 2: Cell-Based Assays

Cell-based assays are crucial for evaluating a compound's effect in a more physiologically relevant context. These assays can determine a compound's cytotoxicity and provide insights into its mechanism of action, such as the induction of apoptosis or cell cycle arrest.

Protocol 3: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[1][2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)[2]

  • Complete culture medium

  • Test pyrazolo[3,4-d]pyrimidine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer[1]

  • 96-well plates[1]

  • Multi-well spectrophotometer (plate reader)[1]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[1][2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include vehicle control (DMSO) wells.[1]

  • Incubation: Incubate the plates for 48 to 72 hours.[2][20]

  • Add MTT Reagent: Remove the treatment medium and add 100 µL of MTT solution to each well. Incubate for 4 hours.[2]

  • Solubilize Formazan: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure Absorbance: Measure the optical density (OD) of the developed purple color at 570 nm using a plate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine IC50 values by plotting cell viability against compound concentration.[1]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50/GI50) of selected pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines.

Compound IDCell LineAssayIC50/GI50 (µM)Reference
Compound 14 HCT-116MTT0.006[12]
Compound 15 HCT-116MTT0.007[12]
Compound 14 MCF-7MTT0.045[12]
Compound 15 HepG-2MTT0.048[12]
Compound 7 Caco-2MTT43.75[21]
Compound 7 A549MTT17.50[21]
Compound 1a A549MTT2.24[22]
Compound 15 NCI 60-cell panel5-log dose0.018 - 9.98[14][23]
Compound 16 NCI 60-cell panel5-log dose0.018 - 9.98[14][23]
Compound 7d OVCAR-4MTT1.74[5]
Compound 7d ACHNMTT5.53[5]
4c Compound Jurkat, SKMM1MTSEC50: 3-10[20]
P1, P2 HCT 116, HepG2, MCF-7MTT22.7 - 40.75[24]
Protocol 4: Apoptosis Analysis by Flow Cytometry

This protocol uses dual staining with Annexin V-FITC and Propidium Iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][11]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test pyrazolo[3,4-d]pyrimidine compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[1][11]

  • Flow cytometer[1]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24-48 hours.[1]

  • Cell Harvesting: Harvest the cells (including floating and attached cells) by trypsinization, then wash with cold PBS.

  • Staining: Resuspend the cell pellet in Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cells according to the kit manufacturer's instructions.[10][11]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol 5: Cell Cycle Analysis

Cell cycle analysis is performed to determine if a compound induces cell cycle arrest at a specific phase (e.g., G₀/G₁, S, or G₂/M). This is typically done by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing it via flow cytometry.[2]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test pyrazolo[3,4-d]pyrimidine compounds

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the test compound as described in the apoptosis protocol.

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The amount of PI fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: Analyze the resulting DNA content histogram to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[4][11]

Visualizations: Cell-Based Assay Workflows

apoptosis_workflow seed Seed Cells in 6-well Plates treat Treat with Compound (24-48h) seed->treat harvest Harvest Cells (Trypsinize) treat->harvest wash Wash with cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify Apoptotic vs. Live vs. Necrotic Cells analyze->quantify

Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.[1]

cell_cycle_phases G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 inhibitor_S Arrest by Compound 7f S->inhibitor_S M M Phase (Mitosis) G2->M inhibitor_G2M Arrest by Compounds S7, S29 G2->inhibitor_G2M M->G1

Caption: The cell cycle and points of arrest induced by pyrazolo[3,4-d]pyrimidines.

References

Application Notes and Protocols: High-Throughput Screening of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of compounds with significant therapeutic potential.[1] This heterocyclic system is a bioisostere of adenine, allowing it to competitively bind to the ATP-binding sites of various enzymes, particularly protein kinases.[2][3] Consequently, derivatives of this scaffold have been extensively investigated as inhibitors of key signaling molecules implicated in cancer and other diseases.

Numerous studies have demonstrated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), and p38α MAP kinase.[4][5][6] This inhibitory action can disrupt signaling pathways that control cell proliferation, growth, and apoptosis, making these compounds attractive candidates for anticancer drug development.[1][7] High-throughput screening (HTS) of diverse libraries of these derivatives is a critical first step in identifying novel and selective kinase inhibitors for therapeutic development.[8][9]

These application notes provide detailed protocols for the high-throughput screening of this compound derivative libraries, focusing on biochemical kinase inhibition and cell-based proliferation assays.

Signaling Pathway: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target for pyrazolo[3,4-d]pyrimidine derivatives.[2][6][10] The diagram below illustrates a simplified representation of this pathway, which, upon activation, triggers downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival. Inhibition of EGFR by small molecules blocks these downstream effects.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF (Ligand) Ligand->EGFR Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition.

High-Throughput Screening Workflow

The process of identifying active compounds from a large library involves a multi-step workflow. This typically starts with a primary screen to identify "hits," followed by confirmatory screens, dose-response studies to determine potency, and secondary assays to confirm activity in a more physiologically relevant context.

HTS_Workflow LibPrep Compound Library Preparation (Pyrazolo[3,4-d]pyrimidines in DMSO) PrimaryScreen Primary HTS (e.g., Biochemical Kinase Assay) LibPrep->PrimaryScreen DataAnalysis Data Analysis & Hit Selection PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation (Re-test of initial hits) DataAnalysis->HitConfirmation DoseResponse Dose-Response & IC50 Determination HitConfirmation->DoseResponse SecondaryAssay Secondary Assay (e.g., Cell-Based Proliferation Assay) DoseResponse->SecondaryAssay LeadOpt Lead Optimization (SAR Studies) SecondaryAssay->LeadOpt

Caption: Generalized HTS Workflow.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Primary HTS)

This protocol describes a generic, fluorescence-based biochemical assay to screen for inhibitors of a specific protein kinase (e.g., EGFR, FLT3). The assay measures the amount of ADP produced, which is proportional to kinase activity.[8]

Materials:

  • Target Kinase (e.g., recombinant human EGFR)

  • Kinase Substrate (e.g., a generic tyrosine kinase peptide)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., HEPES buffer with MgCl2, DTT, and BSA)

  • ADP Detection Reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white, opaque microplates

  • Compound library (dissolved in 100% DMSO)

  • Acoustic liquid handler or pin tool

  • Microplate reader with luminescence detection

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer ~50 nL of each compound from the library source plates to the 384-well assay plates. Include wells for positive controls (DMSO only, 100% kinase activity) and negative controls (no enzyme or potent inhibitor, 0% activity).

  • Enzyme Addition: Add 5 µL of the kinase enzyme solution (e.g., 2x final concentration in assay buffer) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture of the kinase substrate and ATP (e.g., 2x final concentration in assay buffer) to all wells. The final ATP concentration should be close to its Km value for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions (e.g., add 10 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 20 µL of Kinase Detection Reagent and incubate for 30 minutes).[11]

  • Signal Reading: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Cell-Based Proliferation Assay (Secondary Assay)

This protocol uses the MTT assay to measure the cytotoxic or anti-proliferative effects of hit compounds on a cancer cell line (e.g., A549, a human lung cancer cell line with high EGFR expression).[7][10]

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well clear-bottom, black-walled microplates

  • Hit compounds from primary screen (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Multi-channel pipette or automated liquid handler

  • Microplate reader with absorbance detection (570 nm)

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at a density of 2,000-5,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the hit compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and a positive control cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 50 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Data Presentation

Quantitative data from HTS campaigns are crucial for identifying and prioritizing hits. Data should be organized logically to facilitate comparison. The table below provides an example of how to summarize results for a set of hypothetical this compound derivatives.

Compound IDEGFR Kinase Inhibition IC50 (µM) [a]A549 Cell Proliferation IC50 (µM) [b]HCT-116 Cell Proliferation IC50 (µM) [b]
PPD-001 0.0548.2119.56
PPD-002 0.13513.7223.33
PPD-003 > 10> 50> 50
PPD-004 0.0341.175.42
Erlotinib 0.0026.7719.22

[a] Data from biochemical kinase inhibition assay. [b] Data from cell-based proliferation assay. (Note: Data is representative and compiled from various sources for illustrative purposes).[5][6][10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Cyclization Step Incomplete reaction during the formation of the pyrazole (B372694) or pyrimidine (B1678525) ring.- Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. For cyclization of hydrazones to form the pyrazole ring, an elevated temperature is often required. For the formation of the pyrimidine ring from 5-amino-1H-pyrazole-4-carboxamide and urea (B33335), heating at 190°C for 2 hours has been reported.[1] - Choice of Base: For reactions involving aliphatic hydrazines, the presence of an external base is crucial for a single-step reaction sequence.[2] For aromatic hydrazines, the reaction is often performed without an external base to promote hydrazone formation before cyclization at a higher temperature.[2]
Formation of Side Products During Chlorination The use of strong chlorinating agents like phosphorus oxychloride (POCl₃) can lead to over-chlorination or degradation of the starting material.- Control Reaction Temperature: Perform the chlorination at a controlled temperature. Refluxing at 106-110°C has been documented.[1][3] - Optimize Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times that can lead to side product formation. A reaction time of 4-6 hours is often sufficient.[1][3] - Work-up Procedure: Careful work-up is critical. After the reaction, the mixture can be poured onto ice water and the pH adjusted to isolate the product.[1]
Difficulty in Product Purification The crude product may contain unreacted starting materials, reagents, or side products.- Recrystallization: Crystallization from a suitable solvent, such as absolute ethanol (B145695), is a common and effective purification method.[4] - Column Chromatography: If recrystallization is insufficient, silica (B1680970) gel column chromatography can be employed to separate the desired product from impurities.
Inconsistent Yields Variations in reagent quality, reaction setup, or procedure.- Reagent Quality: Ensure the purity of starting materials, especially the hydrazines and chlorinating agents. - Anhydrous Conditions: Some steps, particularly the chlorination, may be sensitive to moisture. Using anhydrous solvents and maintaining a dry atmosphere (e.g., under nitrogen or argon) can improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common synthetic routes start from:

  • 4,6-Dichloropyrimidine-5-carboxaldehyde and various hydrazines.[2]

  • Ethyl (ethoxymethylene)cyanoacetate and phenyl hydrazine (B178648), followed by cyclization and chlorination.[3]

  • 5-Amino-1H-pyrazole-4-carboxamide and urea, followed by chlorination.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the synthetic route and optimization of reaction conditions. A two-step synthesis starting from 5-amino-1H-pyrazole-4-carboxamide has been reported with a total yield of 49.5%.[1] The cyclization step to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol can achieve a yield of 75%, and the subsequent chlorination to 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine can have a yield of 66%.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[1] By comparing the spots of the reaction mixture with the starting materials and a reference standard of the product (if available), you can determine when the reaction is complete.

Q4: What are the key safety precautions to take during the synthesis?

A4: Phosphorus oxychloride (POCl₃) is a corrosive and toxic reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). The work-up procedure involving the addition of the reaction mixture to ice water should be done slowly and cautiously.

Experimental Protocols

Protocol 1: Synthesis from 5-Amino-1H-pyrazole-4-carboxamide

This protocol involves a two-step process: cyclization followed by chlorination.[1]

Step 1: Preparation of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

  • Mix 5-amino-1H-pyrazole-4-carboxamide (5 g, 0.0396 mol) and urea (23.6 g, 0.3937 mol).

  • Heat the mixture at 190°C for 2 hours. The solution will gradually become turbid.

  • Monitor the reaction by TLC.

  • After completion, add a 10% KOH solution (10 g of KOH in 90 mL of water).

  • Carefully acidify with dilute hydrochloric acid to a pH of 4-5.

  • Sonicate and suction filter to obtain the white solid product.

  • Yield: 4.5 g (75%)

Step 2: Preparation of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

  • Reflux the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol obtained in Step 1 with phosphorus oxychloride (POCl₃) at 110°C for 4 hours.

  • Concentrate the mixture under reduced pressure to obtain a viscous oil.

  • Transfer the mixture to a beaker and slowly add ice water with stirring.

  • Filter the resulting solid, wash with ice-water, and dry to obtain the product.

  • Yield: 2.45 g (66%)

Protocol 2: Synthesis from Ethyl (ethoxymethylene)cyanoacetate

This protocol involves a multi-step synthesis leading to a substituted 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[3]

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • React ethyl (ethoxymethylene)cyanoacetate with phenyl hydrazine in ethanol at 80°C for 4 hours.

Step 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Chlorinate the product from Step 2 using phosphorus oxychloride (POCl₃) at 106°C for 6 hours.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: From 5-Amino-1H-pyrazole-4-carboxamide cluster_protocol2 Protocol 2: From Ethyl (ethoxymethylene)cyanoacetate A1 5-Amino-1H-pyrazole-4-carboxamide + Urea B1 Cyclization (190°C, 2h) A1->B1 C1 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol B1->C1 D1 Chlorination with POCl₃ (110°C, 4h) C1->D1 E1 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine D1->E1 A2 Ethyl (ethoxymethylene)cyanoacetate + Phenyl hydrazine B2 Reaction in Ethanol (80°C, 4h) A2->B2 C2 Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate B2->C2 D2 Cyclization with Formamide (190°C, 8h) C2->D2 E2 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one D2->E2 F2 Chlorination with POCl₃ (106°C, 6h) E2->F2 G2 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine F2->G2

Caption: Synthetic workflows for this compound derivatives.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS ATP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PyrazoloPyrimidine This compound Derivatives (EGFR Inhibitor) PyrazoloPyrimidine->EGFR

Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

References

Overcoming low aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffers During In Vitro Assays

Question: My pyrazolo[3,4-d]pyrimidine derivative, which is soluble in DMSO, precipitates when I dilute it into aqueous buffer for my kinase assay. How can I prevent this and obtain reliable data?

Answer: This is a common issue stemming from the hydrophobic nature of the pyrazolo[3,4-d]pyrimidine scaffold.[1][2] The abrupt solvent change from 100% DMSO to an aqueous environment causes the compound to crash out of solution. Here are several strategies to address this, ranging from simple adjustments to more involved formulation approaches.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration in your assay that keeps the compound soluble. Many cell-based and enzymatic assays can tolerate up to 0.5-1% DMSO without significant off-target effects. Perform a vehicle tolerance experiment to confirm.

  • Use of Co-solvents: If lowering the DMSO concentration isn't sufficient, consider using a co-solvent system. Polyethylene glycol (PEG), propylene (B89431) glycol, or ethanol (B145695) can be used in combination with DMSO to improve solubility. Start with a small percentage and optimize.

  • Incorporate Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the assay buffer at low concentrations (typically 0.01-0.1%) to help maintain solubility.[3]

  • Amorphous Solid Dispersions: For more persistent solubility issues, creating an amorphous solid dispersion can be highly effective.[1][4] This involves dispersing the compound in a polymer matrix. A miniaturized screening process using inkjet printing can rapidly identify the best polymer for solubilization.[1][3][4]

Issue 2: Poor Oral Bioavailability in Animal Models Despite High In Vitro Potency

Question: My lead pyrazolo[3,4-d]pyrimidine compound is a potent inhibitor in vitro, but it shows very low plasma exposure after oral gavage in mice. What are the likely causes and how can I improve its bioavailability?

Answer: Low oral bioavailability is a multifaceted problem often linked to poor aqueous solubility, which limits dissolution in the gastrointestinal tract, and potentially low permeability or high first-pass metabolism.[5][6]

Troubleshooting Steps:

  • Solubility-Permeability Assessment:

    • Kinetic Solubility: First, confirm the kinetic solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). This will give you a better idea of the primary absorption barrier.

    • Permeability Assay: Use an in vitro model like the Caco-2 or PAMPA assay to assess intestinal permeability.[5] If permeability is low, this will need to be addressed in parallel with solubility.

  • Formulation Strategies for In Vivo Studies:

    • Prodrug Approach: Synthesizing a more soluble prodrug that is metabolized to the active compound in vivo is a validated strategy.[5][7] This often involves adding a polar, ionizable moiety.

    • Nanosystems: Encapsulating the compound in liposomes or albumin nanoparticles can significantly improve its solubility profile and pharmacokinetic properties.[2][8]

    • Salt Formation: If your compound has an ionizable center (an acidic or basic group), forming a salt can dramatically increase aqueous solubility and dissolution rate.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to enhance the aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives?

A1: Several effective strategies have been reported, including:

  • Prodrug Synthesis: Modifying the parent molecule to include a water-solubilizing group that is later cleaved in vivo.[5]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to prevent crystallization and improve dissolution.[1]

  • Nanosystems: Encapsulating the compounds in delivery vehicles like liposomes or albumin nanoparticles.[2][8]

  • Cyclodextrin (B1172386) Inclusion Complexes: Using cyclodextrins to form host-guest complexes that have a hydrophilic exterior.[1][7]

  • Salt Formation: Converting an ionizable pyrazolo[3,4-d]pyrimidine derivative into a more soluble salt form.

Q2: How do I choose the best solubilization strategy for my specific compound?

A2: The optimal strategy depends on the physicochemical properties of your compound and the intended application (e.g., in vitro assay vs. in vivo study). The workflow below provides a general decision-making framework.

G cluster_start Start cluster_screening Initial Screening cluster_invitro In Vitro Assays cluster_invivo In Vivo / Advanced Formulation Start Low Aqueous Solubility of Pyrazolo[3,4-d]pyrimidine Screen Initial Screening: Co-solvents (DMSO, PEG) Surfactants (Tween 80) Start->Screen InVitro Sufficient for In Vitro? Screen->InVitro Success1 Proceed with Assay InVitro->Success1 Yes InVivo Advanced Formulation Needed? InVitro->InVivo No Ionizable Is Compound Ionizable? InVivo->Ionizable Nano Nanosystems (Liposomes, Nanoparticles) InVivo->Nano Salt Salt Formation Ionizable->Salt Yes Prodrug Prodrug Approach Ionizable->Prodrug No Success2 Proceed with In Vivo Study Salt->Success2 Prodrug->Success2 Nano->Success2

Caption: Workflow for selecting a solubilization strategy.

Q3: Can improving solubility negatively impact the biological activity of my compound?

A3: It's a critical consideration. The goal is to improve the apparent solubility and bioavailability without altering the compound's interaction with its target.

  • Formulation Approaches (Nanosystems, Solid Dispersions): These methods generally do not alter the chemical structure of the drug, so the intrinsic activity should be preserved. In fact, by increasing the concentration of soluble compound, they can lead to enhanced efficacy.[1]

  • Prodrug Approach: A prodrug is designed to be inactive. Its efficacy depends on the efficient in vivo conversion back to the active parent drug. Poor conversion will result in a loss of activity.[5]

  • Salt Formation: This typically does not affect the pharmacophore of the molecule and is unlikely to reduce activity.

Q4: Many pyrazolo[3,4-d]pyrimidines are kinase inhibitors. Can you show a representative signaling pathway they might target?

A4: Yes, many pyrazolo[3,4-d]pyrimidine derivatives are designed as ATP-competitive kinase inhibitors.[1][10] They often target tyrosine kinases like Src and Abl, which are crucial nodes in cancer cell signaling pathways that control proliferation and survival.[5][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Abl Abl Kinase Abl->Downstream TF Transcription Factors Downstream->TF Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Inhibitor->Abl Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Inhibition of Src/Abl signaling by a pyrazolo[3,4-d]pyrimidine.

Quantitative Data Summary

The following tables summarize quantitative data from studies that successfully improved the solubility of pyrazolo[3,4-d]pyrimidine derivatives.

Table 1: Solubility Enhancement via Prodrug Strategy

Parent CompoundParent Solubility (µg/mL)ProdrugProdrug Solubility (µg/mL)Fold IncreaseReference
Compound 1< 0.01Prodrug 86> 600[5]
Compound 20.05Prodrug 717.7 (predicted)~ 354[5]

Table 2: Formulation with Polymers (Amorphous Solid Dispersion)

CompoundFormulation MethodPolymerResulting Concentration for Cell Assays (µg/mL)Reference
Various p[2][7]p derivativesInkjet PrintingVarious (e.g., PVPVA, Pluronic F-68)~ 30[1][3]
SI306Inkjet PrintingPluronic family polymersFormed nanoaggregates (180-200 nm) suitable for assays[12]

Table 3: Nanosystem Formulations

Parent CompoundNanosystemEntrapment Efficiency (%)Mean Size (nm)ζ-Potential (mV)Reference
Compound 2Liposomes (LP-2)95 ± 3126 ± 3-25 ± 2[2][8]
Compound 2Albumin Nanoparticles85 ± 4210 ± 5-18 ± 1[2][8]

Experimental Protocols

Protocol 1: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)

This protocol describes a common lab-scale method for preparing cyclodextrin inclusion complexes to enhance solubility.

Objective: To encapsulate a hydrophobic pyrazolo[3,4-d]pyrimidine derivative within a cyclodextrin molecule.

Materials:

  • Pyrazolo[3,4-d]pyrimidine derivative

  • β-cyclodextrin (β-CD) or 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (commonly 1:1 or 1:2). Calculate the required mass of each component.

  • Cyclodextrin Hydration: Place the calculated amount of cyclodextrin into the mortar. Add a small amount of water dropwise to moisten the powder and form a paste.

  • Drug Incorporation: Add the pyrazolo[3,4-d]pyrimidine derivative to the cyclodextrin paste.

  • Kneading: Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should maintain a paste-like consistency. If it becomes too dry, add a few drops of ethanol/water.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it under vacuum at 40-50°C for 24 hours, or until a constant weight is achieved.

  • Pulverization and Sieving: Scrape the dried complex and gently pulverize it into a fine powder using the mortar and pestle. Pass the powder through a sieve to ensure homogeneity.

  • Characterization: Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or NMR spectroscopy.[13]

  • Solubility Testing: Determine the aqueous solubility of the complex and compare it to the free drug.

G cluster_mechanism Cyclodextrin Inclusion Mechanism Drug Hydrophobic Drug (Pyrazolo[3,4-d]pyrimidine) Complex Inclusion Complex (Water Soluble) Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.
Protocol 2: Preparation of Liposomal Formulation (Thin Film Hydration Method)

This protocol outlines the preparation of liposomes to encapsulate and improve the solubility of pyrazolo[3,4-d]pyrimidine derivatives.

Objective: To encapsulate a pyrazolo[3,4-d]pyrimidine derivative within a lipid bilayer to form a soluble nanosystem.

Materials:

  • Pyrazolo[3,4-d]pyrimidine derivative

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Chloroform and/or Methanol

  • Hydration buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Dissolution: Weigh the desired amounts of phospholipids, cholesterol, and the pyrazolo[3,4-d]pyrimidine derivative. Dissolve them in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. This will form a thin, dry lipid film on the inner wall of the flask. Ensure all solvent is removed by placing the flask under high vacuum for at least 1-2 hours.

  • Hydration: Add the aqueous hydration buffer to the flask. The volume will depend on the desired final lipid concentration.

  • Vesicle Formation: Agitate the flask by vortexing or shaking to hydrate (B1144303) the lipid film. This will form large, multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized.

    • Sonication: Use a probe sonicator to sonicate the suspension in an ice bath.

    • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This method provides better size control.

  • Purification: Remove any unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

  • Characterization: Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the entrapment efficiency by lysing the liposomes with a suitable solvent and quantifying the drug content via HPLC or UV-Vis spectroscopy.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for functionalizing the C4 position of this compound?

A1: The C4 position of this compound is typically functionalized through three main classes of reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, coupling with boronic acids or esters is a widely used method.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is employed for the formation of C-N bonds with a variety of primary and secondary amines.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazolo[3,4-d]pyrimidine ring system facilitates the direct displacement of the chloride with strong nucleophiles like amines, alcohols, and thiols.

Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?

A2: Low yields in Suzuki-Miyaura coupling of heteroaryl chlorides are a common issue. Several factors could be at play:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may not be sufficient. More electron-rich and bulky ligands, such as those from the Buchwald or Josiphos families, are often more effective.

  • Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield. A screening of bases is often necessary.

  • Reaction Temperature: Higher temperatures are often required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.

  • Solvent System: The solvent must be able to dissolve the reactants and the catalyst system. Aprotic polar solvents or mixtures with water are commonly used.

Q3: What are common side reactions to watch out for during functionalization?

A3: Several side reactions can occur, leading to reduced yields and purification challenges:

  • Dehalogenation: The chloro group can be replaced by a hydrogen atom, leading to the formation of the parent 1H-pyrazolo[3,4-d]pyrimidine. This is often promoted by certain catalysts and reaction conditions.

  • Homocoupling: The boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions) can couple with itself to form dimers.

  • N1-Alkylation/Arylation: The pyrazole (B372694) nitrogen is also nucleophilic and can compete with the desired C4-functionalization, leading to the formation of N1-substituted isomers. Protecting the N1-position can be a strategy to avoid this.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to No Product Formation

Potential Cause Troubleshooting Steps
Inactive Catalyst System - Switch to a more active palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂).- Employ electron-rich and bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos).- Increase catalyst and ligand loading (start with 2-5 mol % and increase if necessary).
Ineffective Base - Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like DBU or Et₃N.- Ensure the base is finely powdered and dry.
Low Reaction Temperature - Gradually increase the reaction temperature, potentially up to the boiling point of the solvent.- Consider using microwave irradiation to accelerate the reaction.
Inappropriate Solvent - Use polar aprotic solvents like dioxane, DMF, or DME.- A mixture of an organic solvent with water (e.g., dioxane/water 4:1) can be beneficial.

Issue: Significant Dehalogenation Side Product

Potential Cause Troubleshooting Steps
Catalyst Choice - Some palladium catalysts are more prone to promoting dehalogenation. Try a different catalyst/ligand combination.
Reaction Conditions - Lower the reaction temperature.- Reduce the amount of base.
Presence of a Hydrogen Source - Ensure all reagents and solvents are anhydrous.
Buchwald-Hartwig Amination

Issue: Low Conversion of Starting Material

Potential Cause Troubleshooting Steps
Catalyst and Ligand Inefficiency - Use a palladium catalyst and a suitable Buchwald ligand (e.g., Xantphos, BINAP).- Optimize the palladium-to-ligand ratio.
Weak Base - A strong, non-nucleophilic base is typically required. NaOtBu, K₂CO₃, or Cs₂CO₃ are common choices.
Steric Hindrance - If using a bulky amine, a more active catalyst system and higher temperatures may be necessary.
Nucleophilic Aromatic Substitution (SNAr)

Issue: No Reaction or Slow Conversion

Potential Cause Troubleshooting Steps
Weak Nucleophile - Increase the nucleophilicity of the attacking species (e.g., use an alkoxide instead of an alcohol).- For amine nucleophiles, ensure the reaction is not overly acidic.
Low Reaction Temperature - Increase the reaction temperature. Microwave heating can be effective.
Inappropriate Solvent - Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the formation of the Meisenheimer complex.

Data Presentation: Comparison of Reaction Conditions

Table 1: Suzuki-Miyaura Coupling Conditions for 4-Aryl-1H-pyrazolo[3,4-d]pyrimidine Synthesis

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001245-65
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110870-90
Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃DMF120675-95

Table 2: Buchwald-Hartwig Amination Conditions for 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Synthesis

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)Xantphos (4)NaOtBuDioxane1001660-85
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1101265-90

Table 3: Nucleophilic Aromatic Substitution Conditions

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF100880-95
AnilineEt₃NNMP1201270-85
Sodium methoxide-MethanolReflux685-98

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (e.g., 8 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., Xantphos, 4 mol%) to a dry reaction vessel.

  • Add the base (e.g., NaOtBu, 1.5 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., dioxane).

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 16 hours).

  • After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution
  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add the nucleophile (e.g., morpholine, 1.5 eq) and a base if necessary (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 8 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: - this compound - Coupling Partner - Base catalyst 2. Add Catalyst System: - Palladium Precatalyst - Ligand reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent heat 4. Heat and Stir under Inert Atmosphere solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor extract 6. Aqueous Workup and Extraction monitor->extract purify 7. Column Chromatography or Crystallization extract->purify product Final Product purify->product

Caption: General experimental workflow for the functionalization of this compound.

signaling_pathway cluster_EGFR EGFR Signaling Pathway cluster_inhibitor EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 4-Functionalized 1H-pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->P_EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by 4-functionalized 1H-pyrazolo[3,4-d]pyrimidine derivatives.

Side reaction products in the synthesis of pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[3,4-d]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of pyrazolo[3,4-d]pyrimidines?

A1: The most prevalent and versatile starting materials are 5-aminopyrazole-4-carbonitrile and 5-aminopyrazole-4-carboxamide derivatives. These precursors readily undergo cyclization with one-carbon synthons like formamide, formic acid, or orthoformates to construct the pyrimidine (B1678525) ring.

Q2: What is the primary cause of isomeric impurities in pyrazolo[3,4-d]pyrimidine synthesis?

A2: The primary cause of isomeric impurities is the issue of regioselectivity, particularly when using unsymmetrically substituted 3(5)-aminopyrazoles as starting materials. The two nitrogen atoms of the pyrazole (B372694) ring can exhibit similar nucleophilicity, leading to the formation of different constitutional isomers, such as pyrazolo[1,5-a]pyrimidines, alongside the desired pyrazolo[3,4-d]pyrimidine. The reaction conditions, including solvent, temperature, and catalyst, can significantly influence the isomeric ratio.

Q3: Can microwave-assisted synthesis improve the regioselectivity of the reaction?

A3: Yes, microwave irradiation has been shown to be an effective technique for controlling regioselectivity in the synthesis of pyrazolo[3,4-d]pyrimidines.[1] The rapid and uniform heating provided by microwaves can promote the desired reaction pathway, leading to higher yields of the target isomer and minimizing the formation of side products.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrazolo[3,4-d]pyrimidines and provides actionable troubleshooting steps.

Issue 1: Formation of Multiple Isomeric Products

Question: My reaction is producing a mixture of pyrazolo[3,4-d]pyrimidine and other pyrazolopyrimidine isomers, making purification difficult. How can I improve the regioselectivity?

Answer: The formation of multiple isomers is a common challenge arising from the similar reactivity of the N1 and N2 atoms of the pyrazole ring in the starting 5-aminopyrazole. Here are several strategies to enhance regioselectivity:

  • Choice of Starting Material:

    • Symmetrically Substituted Pyrazoles: Whenever possible, start with a pyrazole that is symmetrically substituted at the 3- and 5-positions to avoid ambiguity in the cyclization step.

    • N-Substituted Pyrazoles: Using an N1-substituted 5-aminopyrazole will direct the cyclization to the exocyclic amino group and the N2 atom, preventing the formation of pyrazolo[1,5-a]pyrimidine (B1248293) isomers.

  • Reaction Conditions:

    • Solvent Polarity: The polarity of the solvent can influence which nitrogen atom is more nucleophilic. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, acetic acid) to find the optimal conditions for your specific substrate.

    • Temperature Control: In some cases, lower reaction temperatures may favor the formation of one isomer over another by exploiting small differences in activation energies. Conversely, for some reactions, higher temperatures under microwave irradiation can drive the reaction towards a single, thermodynamically more stable product.[1]

    • pH Control: The acidity or basicity of the reaction medium can alter the protonation state of the pyrazole nitrogens, thereby influencing their nucleophilicity. The addition of a mild acid or base can sometimes direct the reaction towards the desired isomer.

  • Separation of Isomers:

    • If the formation of isomers cannot be completely suppressed, chromatographic techniques are typically employed for their separation. Due to often subtle differences in polarity, a careful selection of the stationary and mobile phases is crucial. High-performance liquid chromatography (HPLC) may be necessary for challenging separations.

Issue 2: Incomplete Cyclization and Formation of Intermediates

Question: My reaction appears to stall, and I am isolating a significant amount of an acyclic intermediate instead of the final pyrazolo[3,4-d]pyrimidine product. What could be the cause?

Answer: Incomplete cyclization can be due to several factors, including insufficient reaction time, inadequate temperature, or the deactivation of the reacting functional groups.

  • Reaction Time and Temperature:

    • Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of maximum conversion.

    • Increase the reaction temperature or switch to a higher-boiling solvent if the reaction is sluggish. Microwave-assisted synthesis can often accelerate the cyclization step significantly.[2]

  • Dehydrating Conditions:

    • The cyclization step to form the pyrimidine ring often involves the elimination of a molecule of water or alcohol. Ensure that the reaction conditions are sufficiently dehydrating. For reactions using formic acid or formamide, high temperatures are typically required to drive off the water formed. In some cases, the addition of a dehydrating agent may be beneficial, although this should be done with caution to avoid side reactions with the starting materials.

  • Reagent Stoichiometry:

    • Ensure that the cyclizing agent (e.g., formamide, orthoformate) is used in a sufficient molar excess to drive the reaction to completion.

Issue 3: Unwanted Hydrolysis of Functional Groups

Question: I am observing the hydrolysis of my nitrile or carboxamide group on the pyrazole starting material, leading to the formation of a carboxylic acid byproduct and low yields of the desired pyrazolo[3,4-d]pyrimidine. How can I prevent this?

Answer: Hydrolysis of nitrile or amide functional groups is a common side reaction, especially under harsh acidic or basic conditions and in the presence of water.

  • Control of pH:

    • If using acidic or basic catalysis, opt for milder conditions. For example, use a catalytic amount of a weaker acid or base. If possible, perform the reaction under neutral conditions.

  • Anhydrous Conditions:

    • Ensure that all solvents and reagents are thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Reaction Temperature:

    • Lowering the reaction temperature can often reduce the rate of hydrolysis more than the rate of the desired cyclization.

Experimental Protocols

Synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones via Microwave-Assisted Three-Component Reaction [2]

This protocol describes a one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under microwave irradiation.

  • Materials:

    • Methyl 5-aminopyrazole-4-carboxylate derivative

    • Trimethyl orthoformate

    • Primary amine

    • Microwave reactor

  • Procedure:

    • In a microwave reaction vial, combine the methyl 5-aminopyrazole-4-carboxylate (1.0 equiv.), trimethyl orthoformate (3.0 equiv.), and the primary amine (1.2 equiv.).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at a constant temperature of 150 °C for 30 minutes.

    • After cooling to room temperature, the product often precipitates from the reaction mixture.

    • Collect the solid product by filtration and wash with a small amount of cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Effect of Reaction Conditions on Isomer Distribution (Hypothetical Data)

EntrySolventTemperature (°C)CatalystRatio of Desired Product to Isomeric Side Product
1Toluene110None2:1
2DMF110None1:1
3Acetic Acid110None4:1
4Ethanol (Microwave)150None9:1

Visualizations

experimental_workflow General Experimental Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis start Starting Materials (e.g., 5-Aminopyrazole-4-carboxamide) reaction Cyclization Reaction (e.g., with Formamide) start->reaction workup Reaction Work-up (e.g., Precipitation, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification analysis Characterization (e.g., NMR, MS, HPLC) purification->analysis product Pure Pyrazolo[3,4-d]pyrimidine analysis->product troubleshooting_logic Troubleshooting Logic for Side Product Formation start Side Product Observed in Reaction Mixture check_isomers Isomeric Products Detected? start->check_isomers check_hydrolysis Hydrolysis Products Detected? check_isomers->check_hydrolysis No adjust_regio Adjust Reaction Conditions for Regioselectivity (Solvent, Temp, Catalyst) check_isomers->adjust_regio Yes check_incomplete Incomplete Cyclization? check_hydrolysis->check_incomplete No use_anhydrous Use Anhydrous Conditions Control pH check_hydrolysis->use_anhydrous Yes increase_time_temp Increase Reaction Time/Temperature Use Dehydrating Conditions check_incomplete->increase_time_temp Yes end Desired Product Obtained check_incomplete->end No adjust_regio->end use_anhydrous->end increase_time_temp->end

References

Technical Support Center: Purification of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Q1: My this compound derivative is showing significant streaking or tailing on silica (B1680970) gel TLC plates. How can I resolve this?

A1: Streaking or tailing of basic nitrogen-containing heterocycles on silica gel is a common issue due to the acidic nature of the silica. This interaction can lead to poor separation and broad peaks during column chromatography.[1][2][3]

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silica surface. Commonly used modifiers include:

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase that is less acidic.

      • Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.[1]

      • Reversed-Phase Silica (C18): For polar derivatives, reversed-phase chromatography is an excellent option.[1]

Q2: I am having difficulty removing a closely related impurity from my target compound by column chromatography. What can I do?

A2: The synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines from 4,6-dichloropyrimidine-5-carboxaldehyde and hydrazines can sometimes lead to the formation of constitutional isomers, which can be challenging to separate due to similar polarities.[4]

  • Troubleshooting Steps:

    • Optimize Solvent System: Systematically screen different solvent systems to improve separation. Sometimes switching one of the solvents in your binary mixture (e.g., from Hexane/Ethyl Acetate to Dichloromethane/Methanol) can alter the selectivity and improve resolution.[1]

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution than standard flash chromatography. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is often effective.

    • Recrystallization: If your compound is a solid, recrystallization can be a powerful technique for removing closely related impurities. Experiment with different solvent systems to find one where your target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity has different solubility characteristics.

Q3: My compound is not crystallizing from solution and is "oiling out". What should I do?

A3: "Oiling out" during recrystallization occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too rapidly.[1]

  • Troubleshooting Steps:

    • Add More Solvent: Gently heat the mixture to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.[1]

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling can promote oiling out.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[1]

    • Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the cooled solution to induce crystallization.[1]

    • Change Solvent System: The chosen solvent may not be ideal. Try a different solvent or a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).

Q4: What are some common impurities I should be aware of in the synthesis of this compound derivatives?

A4: The synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines typically involves the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with a substituted hydrazine (B178648).[4] Potential impurities can include:

  • Unreacted Starting Materials: Residual 4,6-dichloropyrimidine-5-carboxaldehyde or the hydrazine starting material.

  • Constitutional Isomers: Depending on the reaction conditions, formation of the undesired constitutional isomer can occur.[4]

  • Hydrolysis Products: The chloro group at the 4-position can be susceptible to hydrolysis to the corresponding pyrazolopyrimidinone, especially under basic conditions or during aqueous workup.

  • Side-Reaction Products: Other side reactions can lead to various structurally related impurities.

Data Presentation

The following tables summarize typical purification parameters for this compound derivatives. Note: These are representative examples, and optimal conditions will vary depending on the specific derivative.

Table 1: Column Chromatography Parameters for this compound Derivatives

Compound TypeStationary PhaseEluent SystemTypical Rf
Non-polar derivativesSilica GelHexane / Ethyl Acetate (e.g., 4:1 to 1:1 gradient)0.3 - 0.5
Moderately polar derivativesSilica GelDichloromethane / Methanol (e.g., 99:1 to 95:5)0.2 - 0.4
Basic derivativesSilica Gel with 1% Et₃NHexane / Ethyl Acetate (e.g., 3:1)0.3 - 0.5
Highly polar derivativesReversed-Phase C18Water / Acetonitrile + 0.1% Formic Acid (gradient)N/A

Table 2: Recrystallization Solvents and Expected Outcomes

Solvent SystemTypical YieldExpected PurityObservations
Ethanol (B145695)70-85%>98%Good for many derivatives, may require slow cooling.
Ethanol / Water80-90%>99%Useful for inducing crystallization of more soluble derivatives.[5]
Isopropanol75-85%>98%Alternative to ethanol, may offer different selectivity.[5]
Ethyl Acetate / Hexane60-80%>97%Good for less polar derivatives.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a 1-Aryl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Slurry Preparation: Add silica gel to a beaker and suspend it in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane).

  • Column Packing: Pour the silica slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample-adsorbed silica to the top of the column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization of this compound

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot ethanol required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Product TLC TLC Analysis crude->TLC Assess Purity & Separation column Column Chromatography TLC->column Multiple Spots / Streaking recrystallization Recrystallization TLC->recrystallization Single Major Spot with Minor Impurities HPLC Preparative HPLC column->HPLC Co-eluting Impurities pure Pure Product column->pure Successful Separation recrystallization->column Persistent Impurities recrystallization->pure High Purity Crystals HPLC->pure Baseline Separation Troubleshooting_Streaking start Streaking on Silica TLC check_base Is the compound basic? start->check_base add_modifier Add Et3N or NH3 to eluent check_base->add_modifier Yes overloaded Is the sample overloaded? check_base->overloaded No change_stationary Switch to Alumina or C18 add_modifier->change_stationary Still Streaking success Resolved Spots add_modifier->success change_stationary->success dilute Dilute the sample overloaded->dilute Yes overloaded->success No, consider other issues dilute->success

References

Technical Support Center: Regioselectivity in Pyrazolo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioisomeric byproducts in the synthesis of pyrazolo[3,4-d]pyrimidines?

A1: The most frequently encountered regioisomeric byproduct is the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. This arises from the alternative cyclization pathway of the 5-aminopyrazole precursor with a 1,3-dielectrophilic reagent. The formation of either the desired pyrazolo[3,4-d]pyrimidine or the isomeric pyrazolo[1,5-a]pyrimidine is highly dependent on the reaction conditions and the nature of the substituents on the pyrazole (B372694) ring.

Q2: How can I distinguish between pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine isomers?

A2: Spectroscopic methods are the most reliable way to differentiate between these isomers. 1H and 13C NMR spectroscopy are particularly informative. Key differences are often observed in the chemical shifts of the pyrimidine (B1678525) ring protons and carbons. For unambiguous assignment, 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations between protons and carbons, which will differ between the two scaffolds. In some cases, X-ray crystallography provides definitive structural proof.[1][2]

Q3: What is the general mechanism for the formation of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles?

A3: The synthesis typically proceeds via a cyclocondensation reaction. The exocyclic 5-amino group of the pyrazole acts as a nucleophile, attacking one of the electrophilic centers of the co-reactant (e.g., formamide, formic acid, or a β-ketoester). This is followed by an intramolecular cyclization and dehydration to form the pyrimidine ring. The regioselectivity is determined by which nitrogen of the pyrazole ring participates in the cyclization.

Troubleshooting Guide: Controlling Regioselectivity

This guide will help you diagnose and resolve common issues with regioselectivity in your pyrazolo[3,4-d]pyrimidine synthesis.

Problem 1: Formation of a Mixture of Regioisomers (Pyrazolo[3,4-d]pyrimidine and Pyrazolo[1,5-a]pyrimidine)

Cause: The reaction conditions are not optimized to favor one cyclization pathway over the other. Both the exocyclic 5-amino group and the endocyclic N1-nitrogen of the pyrazole can participate in the cyclization.

Solution:

  • Choice of Reagents:

    • When using 1,3-dicarbonyl compounds, the reaction of 5-aminopyrazoles often leads to pyrazolo[1,5-a]pyrimidines.[3]

    • To favor the formation of pyrazolo[3,4-d]pyrimidines, it is often more effective to use reagents like formamide, formic acid, or dimethylformamide dimethylacetal (DMF-DMA).

  • Reaction Temperature:

    • Higher temperatures can sometimes favor the thermodynamically more stable product. It is advisable to screen a range of temperatures to determine the optimal conditions for your specific substrates.

  • Catalyst:

    • The presence and nature of a catalyst can significantly influence the regioselectivity. Acid or base catalysis can alter the nucleophilicity of the different nitrogen atoms in the aminopyrazole.

Troubleshooting Workflow

Start Mixture of Isomers Detected Analysis Characterize Mixture (NMR, LC-MS) Start->Analysis Decision Identify Major Isomer Analysis->Decision Optimize_PdP Optimize for Pyrazolo[3,4-d]pyrimidine Decision->Optimize_PdP Pyrazolo[1,5-a]pyrimidine is major Optimize_PaP Optimize for Pyrazolo[1,5-a]pyrimidine Decision->Optimize_PaP Pyrazolo[3,4-d]pyrimidine is major Change_Reagent Use Formamide/Formic Acid Optimize_PdP->Change_Reagent Adjust_Temp Screen Reaction Temperature Optimize_PdP->Adjust_Temp Use_Dicarbonyl Use 1,3-Dicarbonyl Compound Optimize_PaP->Use_Dicarbonyl End Pure Regioisomer Obtained Change_Reagent->End Adjust_Temp->End Use_Dicarbonyl->End

Caption: Troubleshooting workflow for addressing the formation of regioisomeric mixtures.

Problem 2: Low Yield of the Desired Pyrazolo[3,4-d]pyrimidine Isomer

Cause: Sub-optimal reaction conditions or competing side reactions.

Solution:

  • Solvent Selection: The choice of solvent can influence reaction rates and selectivity. High-boiling polar aprotic solvents like DMF or DMSO are often effective for these cyclizations.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition.

  • Purification Method: Develop an effective purification strategy to separate the desired product from byproducts and starting materials. Column chromatography on silica (B1680970) gel is a common method.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Pyrazolo[3,4-d]pyrimidines and Pyrazolo[1,5-a]pyrimidines.

Starting Material (5-Aminopyrazole)ReagentSolventTemperature (°C)Product (Major Isomer)Yield (%)Reference
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileFormic Acid-Reflux1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneGood[1]
3-Methyl-5-aminopyrazoleAcetylacetoneAcetic AcidReflux5,7-Dimethyl-2-methylpyrazolo[1,5-a]pyrimidine-[2]
5-Amino-1,3-diphenylpyrazoleDMF/PBr3 then HMDSDMF60 then Reflux1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine91[4]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol is adapted from the synthesis of related pyrazolo[3,4-d]pyrimidines.[1]

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Formic acid (98-100%)

Procedure:

  • A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in formic acid (10 vol) is heated to reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Workflow

Start Start Reactants Mix 5-Aminopyrazole and Formic Acid Start->Reactants Reflux Heat to Reflux Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Pour into Ice-Water Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Dry Dry the Product Filter->Dry Purify Recrystallize (Optional) Dry->Purify End Pure Product Purify->End EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Pyrazolo Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

References

Technical Support Center: Enhancing the Stability of Substituted Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with substituted pyrazolo[3,4-d]pyrimidines. The focus is on identifying, understanding, and overcoming common stability challenges encountered during experimentation and development.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues related to the stability of pyrazolo[3,4-d]pyrimidine compounds in a practical question-and-answer format.

Issue 1: Poor Aqueous Solubility and Precipitation

Question: My substituted pyrazolo[3,4-d]pyrimidine compound is showing very low solubility and precipitates from my aqueous assay buffer. What are the causes and how can I resolve this?

Answer: Poor aqueous solubility is a well-documented challenge for the pyrazolo[3,4-d]pyrimidine class of compounds, which can hinder biological assays and impact pharmacokinetic properties.[1][2] This issue typically arises from the compound's rigid, heterocyclic structure and lipophilic substituents.

Troubleshooting Steps:

  • Optimize Buffer Conditions:

    • pH Adjustment: Determine the pKa of your compound. If it has ionizable groups, adjusting the buffer pH to a point where the compound is charged (e.g., pH below the pKa for a basic amine) can significantly increase solubility.

    • Co-solvents: For in vitro assays, consider using a small percentage of an organic co-solvent like DMSO or ethanol (B145695) in your final buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect the results.

  • Employ Formulation Strategies:

    • Nanosystems: For in vivo or cellular studies, encapsulating the compound in nanosystems can overcome poor water solubility.[1] Liposomes and albumin nanoparticles have been successfully used to improve the solubility and delivery of these compounds.[1]

  • Consider Chemical Modification:

    • Prodrug Approach: A highly effective strategy is to synthesize a more soluble prodrug that metabolically converts to the active compound in vivo.[2] This involves adding a polar, cleavable moiety to the parent molecule.[2]

Issue 2: Compound Degradation in Solution

Question: I've observed a decrease in the concentration of my pyrazolo[3,4-d]pyrimidine derivative over time when stored in solution. What are the most probable degradation pathways?

Answer: Chemical degradation can occur via several mechanisms, primarily influenced by the specific substituents on the pyrazolo[3,4-d]pyrimidine core, solvent, pH, and storage conditions. While the core ring system is relatively stable, certain functional groups are susceptible to degradation.

Potential Degradation Pathways:

  • Hydrolysis: This is a common pathway if your compound contains susceptible functional groups such as esters, amides, or carbamates. For nucleoside analogues, the N-glycosylic bond can also be a point of hydrolytic cleavage.[3]

  • Oxidation: The pyrazole (B372694) and pyrimidine (B1678525) rings, as well as certain substituents, can be susceptible to oxidation, especially if exposed to air, light, or oxidizing agents. It is crucial to protect sensitive compounds from these conditions.

  • Photodegradation: Exposure to UV or fluorescent light can induce degradation. It is recommended to store solutions in amber vials or protect them from light.

Recommendations:

  • Store stock solutions at low temperatures (-20°C or -80°C).

  • Use amber vials to protect from light.

  • For oxygen-sensitive compounds, degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Perform a systematic forced degradation study to identify specific liabilities.[4][5]

Issue 3: How to Systematically Evaluate Compound Stability

Question: How can I design an experiment to systematically evaluate the chemical stability of my new pyrazolo[3,4-d]pyrimidine derivative?

Answer: A forced degradation (or stress testing) study is the standard approach to identify the intrinsic stability of a drug substance and its likely degradation pathways.[4][5] These studies are a regulatory requirement and provide critical information for developing stable formulations.[4] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed and can be identified.[5]

The compound is typically subjected to the following stress conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperature.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: Heating the solid compound or a solution.

  • Photolytic Stress: Exposing the compound to UV/Vis light.

The samples are then analyzed by a stability-indicating method, typically HPLC-UV/MS, to separate and quantify the parent compound and its degradants.

Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis start Prepare Compound Stock Solution control Prepare Control (Unstressed Sample) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid heat Thermal Stress (e.g., 80°C) start->heat light Photolytic Stress (UV/Vis Light) start->light analyze Analyze all samples by HPLC-UV/MS control->analyze Analyze with stressed samples quench Quench Reaction & Neutralize acid->quench base->quench oxid->quench heat->analyze light->analyze quench->analyze identify Identify Degradants & Establish Degradation Profile analyze->identify mass_balance Calculate Mass Balance identify->mass_balance

Caption: Workflow for a forced degradation study.

Issue 4: Advanced Strategies to Enhance Bioavailability and Stability

Question: My compound has promising in vitro activity but poor in vivo exposure due to low solubility and potential instability. What are some advanced strategies to address this for preclinical development?

Answer: Overcoming poor pharmacokinetic properties is a critical step in drug development. For the pyrazolo[3,4-d]pyrimidine class, two key strategies have proven effective:

  • Prodrug Synthesis: This approach involves chemically modifying the parent drug to attach a solubilizing promoiety via a linker that is cleaved in vivo by enzymes to release the active drug.[2] This can dramatically improve aqueous solubility and, consequently, bioavailability.[2] For example, adding an N-methylpiperazino group via an O-alkyl carbamate (B1207046) chain has been shown to significantly increase the water solubility of pyrazolo[3,4-d]pyrimidine-based Src/Abl inhibitors.[2]

Prodrug Activation Strategy Prodrug Inactive Prodrug (High Solubility) ActiveDrug Active Drug (Low Solubility) Prodrug->ActiveDrug Enzymatic Cleavage (in vivo) Moiety Solubilizing Moiety Prodrug->Moiety

Caption: Schematic of the prodrug activation concept.

  • Nanosystem Formulation: Encapsulating the active pharmaceutical ingredient (API) in a nanosystem, such as liposomes or albumin-bound nanoparticles, can protect it from premature degradation and improve its solubility profile.[1] This approach effectively creates a more favorable formulation for administration, enhancing the compound's pharmacokinetic properties.[1]

Quantitative Data Summary

The following tables summarize key stability and solubility data from published studies, providing a benchmark for comparison.

Table 1: Physicochemical and Stability Properties of Pyrazolo[3,4-d]pyrimidine Src/Abl Inhibitors and Their Prodrugs Data synthesized from a study on improving aqueous solubility via a prodrug approach.[2]

CompoundDescriptionAqueous Solubility (µg/mL)Plasma Half-Life (t½, min)Passive Permeability (PAMPA, 10⁻⁶ cm/s)
1 Parent Drug< 1> 1800.01
7 Prodrug of 1> 100028Not Determined
2 Parent Drug< 1> 1800.01
8 Prodrug of 2> 10001802.11

Table 2: Example Summary of a Forced Degradation Study This table presents a hypothetical data structure for summarizing the results of a forced degradation study.

Stress ConditionReagent / ParametersDuration (h)Temperature (°C)% Degradation of Parent CompoundNumber of Degradants Observed
Acid Hydrolysis0.1 M HCl86015.2%2
Base Hydrolysis0.1 M NaOH44018.5%1
Oxidation3% H₂O₂24259.8%3
ThermalSolid State48802.1%0
PhotolyticUV/Vis Light242511.4%2

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To assess the intrinsic chemical stability of a pyrazolo[3,4-d]pyrimidine compound under various stress conditions.

Materials:

  • Test compound

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid or other appropriate mobile phase modifier

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-UV/MS system

  • pH meter, photostability chamber, heating oven

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Stress Sample Preparation: For each condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL.

    • Acid: Add stock to 0.1 M HCl. Incubate at 60°C.

    • Base: Add stock to 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Add stock to 3% H₂O₂. Keep at room temperature.

    • Thermal: Dilute stock in an appropriate solvent (e.g., 50:50 acetonitrile:water). Heat at 80°C. For solid-state testing, place the powder directly in the oven.

    • Photolytic: Place the solution or solid powder in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable final concentration for HPLC analysis.

  • HPLC-UV/MS Analysis:

    • Analyze all stressed samples, a time-zero sample, and an unstressed control sample using a validated stability-indicating HPLC method.

    • The method must be able to resolve the parent peak from all major degradation products.

    • Use a mass spectrometer to obtain mass information on the degradation products to aid in structural elucidation.

  • Data Analysis: Calculate the percentage of degradation for the parent compound. Determine the relative peak areas of the degradation products. Calculate a mass balance to ensure all major components are accounted for.

Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of a compound in the presence of plasma enzymes.

Materials:

  • Test compound

  • Control compound (known to be stable and unstable in plasma)

  • Pooled human, rat, or mouse plasma (heparinized)

  • Phosphate buffered saline (PBS)

  • Acetonitrile with an internal standard (e.g., warfarin, tolbutamide)

  • LC-MS/MS system

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 100 µM in acetonitrile.

  • Assay Initiation: Pre-warm plasma and PBS to 37°C. Add 5 µL of the 100 µM compound solution to 495 µL of plasma to achieve a final concentration of 1 µM. Vortex gently.

  • Incubation: Incubate the mixture in a water bath at 37°C.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Protein Precipitation: Immediately quench the enzymatic reaction by adding the 50 µL aliquot to 150 µL of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Vortex the mixture vigorously for 2 minutes, then centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate or vial and analyze using an LC-MS/MS method optimized for the test compound and internal standard.

  • Data Analysis: Determine the peak area ratio of the test compound to the internal standard at each time point. Plot the natural log of the remaining percentage of the compound against time. The slope of this line can be used to calculate the in vitro half-life (t½ = -0.693 / slope).

Troubleshooting Workflow for Stability Issues cluster_solubility Solubility Pathway cluster_degradation Degradation Pathway start Stability or Solubility Issue Observed decision1 Is the issue precipitation or chemical degradation? start->decision1 sol_q1 For in vitro assay? decision1->sol_q1 Precipitation deg_a1 Perform Forced Degradation Study decision1->deg_a1 Degradation sol_a1 Adjust Buffer pH Use Co-solvents sol_q1->sol_a1 Yes sol_q2 For in vivo study? sol_q1->sol_q2 No sol_a2 Advanced Formulation (Liposomes, Nanoparticles) sol_q2->sol_a2 Yes sol_a3 Prodrug Synthesis sol_q2->sol_a3 Yes deg_q1 Degradation pathway identified? deg_a1->deg_q1 deg_a2 Modify Liable Functional Groups deg_q1->deg_a2 Yes deg_a3 Optimize Storage (Temp, Light, Atmosphere) deg_q1->deg_a3 Yes

Caption: General troubleshooting decision tree for stability issues.

References

Challenges in the scale-up synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most prevalent synthetic strategies commence with either a pyrazole (B372694) or a pyrimidine (B1678525) derivative. A widely used method involves the chlorination of 1H-pyrazolo[3,4-d]pyrimidin-4-one using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] Another common approach starts from 4,6-dichloropyrimidine-5-carboxaldehyde and a hydrazine (B178648) source, which undergo condensation and cyclization to form the pyrazolopyrimidine ring system.[3][4]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up this synthesis presents several challenges, primarily related to the use of hazardous reagents like phosphorus oxychloride (POCl₃). Key issues include:

  • Exothermic Reactions: The chlorination step and the subsequent quenching of excess POCl₃ can be highly exothermic, posing a significant safety risk on a larger scale if not properly controlled.[5][6]

  • Reagent Handling and Stoichiometry: Using a large excess of POCl₃, common in lab-scale synthesis, becomes problematic at an industrial scale due to cost, safety, and waste disposal concerns.[1][7]

  • Product Isolation and Purification: Isolating the pure product from the reaction mixture and by-products can be challenging. Crystallization, a common purification method, may require careful optimization to avoid "oiling out" or low yields.[8]

  • By-product Formation: On a larger scale, minor side reactions can lead to significant amounts of impurities, such as over-chlorinated pyrimidines or hydrolysis of the desired product back to the starting material.[9]

Q3: What are the critical safety precautions to consider during the scale-up synthesis, especially when using POCl₃?

A3: Safety is paramount when working with POCl₃. Key precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: All manipulations involving POCl₃ should be performed in a well-ventilated fume hood.

  • Anhydrous Conditions: POCl₃ reacts violently with water. Therefore, it is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.[10]

  • Controlled Quenching: The quenching of POCl₃ is highly exothermic. It should be done slowly and in a controlled manner, for instance, by adding the reaction mixture to a cold, stirred solution of a base like sodium bicarbonate or by using a reverse quenching protocol.[6][9] In-situ monitoring techniques like Raman spectroscopy can be employed to ensure the completeness of the quench on a large scale.[5][11]

Q4: How can the formation of by-products be minimized during the chlorination step?

A4: Minimizing by-product formation is crucial for achieving high purity and yield. Strategies include:

  • Control of Reaction Temperature: Maintaining the optimal reaction temperature is critical to prevent over-chlorination and degradation of the pyrimidine ring.[9]

  • Stoichiometry of Chlorinating Agent: Using a minimal excess of the chlorinating agent can reduce the formation of over-chlorinated by-products. Solvent-free reactions using equimolar amounts of POCl₃ in a sealed reactor have been shown to be effective for large-scale preparations.[1]

  • Addition of a Base: The addition of a tertiary amine base, such as pyridine (B92270) or N,N-diisopropylethylamine (DIPEA), can accelerate the reaction and may help in controlling side reactions.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure anhydrous conditions as moisture can deactivate the chlorinating agent.[10]- Increase reaction time or temperature, monitoring for potential decomposition.- For less reactive substrates, consider the addition of a tertiary amine base to accelerate the reaction.[9]
Product decomposition.- Avoid excessively high reaction temperatures.- Ensure the work-up procedure is not too harsh (e.g., prolonged exposure to strong acids or bases).
Loss of product during work-up.- Optimize the extraction solvent and the number of extractions.- Ensure the pH of the aqueous phase is appropriate to prevent the product from remaining in the aqueous layer.
Formation of Significant Impurities Over-chlorination.- Reduce the amount of chlorinating agent used; aim for stoichiometric amounts where possible.[1]- Carefully control the reaction temperature and time.
Hydrolysis of the product back to the starting material.- Perform the reaction under strictly anhydrous conditions.- During work-up, quench the reaction mixture by slowly adding it to a cold, basic solution (e.g., NaHCO₃) with vigorous stirring to neutralize acidic by-products that can catalyze hydrolysis.[9]
Formation of colored impurities.- Ensure the purity of starting materials.- Consider a purification step of the crude product, such as activated carbon treatment or recrystallization from a suitable solvent.
Difficulties with Product Isolation/Purification Product "oils out" during crystallization.- The cooling rate may be too fast, or the solution may be too concentrated. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8]
Product does not crystallize from the solution.- The solution may be too dilute. Carefully evaporate some of the solvent and attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8]
Emulsion formation during extraction.- Add a saturated brine solution to the separatory funnel to help break the emulsion.- If possible, remove the organic solvent by rotary evaporation before the aqueous work-up, especially for solvents like THF.[12]
Runaway Reaction or Exotherm Uncontrolled addition of reagents.- Add reagents, especially the chlorinating agent, slowly and in a controlled manner, while monitoring the internal temperature of the reactor.
Uncontrolled quenching of POCl₃.- Quench the reaction mixture by slowly adding it to a large excess of a cold, stirred quenching solution (e.g., ice/water or a basic solution).[6]- Consider using a reverse quench method.- For large-scale reactions, continuous-flow reactors can offer better temperature control and safety.[13]

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Conditions for Chlorination of Pyrazolo[3,4-d]pyrimidinone Derivatives

Starting MaterialChlorinating AgentBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
1H-Pyrazolo[3,4-d]pyrimidin-4,6-diolPOCl₃--Reflux-66[14]
6-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePOCl₃Trimethylamine (TMA)-Reflux--[2]
6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePOCl₃DiisopropylethylamineTolueneReflux1872[15]
Hydroxypyrimidines (general)POCl₃ (equimolar)PyridineSolvent-free1602>80[1]

Note: This table provides a summary of conditions reported in the literature for similar chlorination reactions. Optimal conditions for the scale-up of this compound may vary and require process-specific optimization.

Experimental Protocols

Key Experiment: Chlorination of 1H-Pyrazolo[3,4-d]pyrimidin-4-one using POCl₃ (Lab-Scale)

This protocol is a generalized representation based on common procedures and should be adapted and optimized for specific laboratory conditions and scales.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer, place 1H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent).

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The reaction can be run neat or in a high-boiling inert solvent like toluene. For larger scales, using a minimal excess of POCl₃ is recommended.[1]

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up:

    • After cooling the reaction mixture to room temperature, carefully remove the excess POCl₃ under reduced pressure.

    • Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) or by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 1H-Pyrazolo[3,4-d]pyrimidin-4-one chlorination Chlorination with POCl3 start->chlorination Add POCl3 quench Quenching chlorination->quench Cool and Quench neutralize Neutralization quench->neutralize Adjust pH extract Extraction neutralize->extract Solvent Extraction crystallization Crystallization extract->crystallization Concentrate end End: Pure this compound crystallization->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic action action start Low Yield? check_completion Reaction Complete? start->check_completion check_conditions Anhydrous Conditions? check_completion->check_conditions No optimize_workup Optimize Work-up check_completion->optimize_workup Yes increase_time_temp Increase Time/Temp check_conditions->increase_time_temp Yes ensure_dry Use Anhydrous Reagents/Solvents check_conditions->ensure_dry No add_base Add Tertiary Amine increase_time_temp->add_base

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Avoiding common pitfalls in pyrazolo[3,4-d]pyrimidine library synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[3,4-d]pyrimidine libraries.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and handling of pyrazolo[3,4-d]pyrimidine compounds.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Purity of Starting Materials: Impurities in aminopyrazole precursors can inhibit the cyclization reaction. 2. Inefficient Cyclization: Reaction temperature may be too low, or the catalyst may be inappropriate or deactivated. 3. Sub-optimal Reaction Time: The reaction may not have proceeded to completion. 4. Moisture: Presence of water can interfere with many of the reagents used, particularly in cyclization and substitution steps.1. Verify Starting Material Purity: Use freshly recrystallized or column-purified starting materials. Confirm purity using NMR or LC-MS. 2. Optimize Reaction Conditions: Screen different solvents (e.g., DMF, ethanol (B145695), dioxane). Gradually increase the reaction temperature and monitor progress by TLC. For catalyzed reactions, consider alternative catalysts. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction until the starting material is consumed. 4. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products 1. Lack of Regioselectivity: Alkylation or other substitutions can occur at multiple nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core. 2. Over-alkylation: In reactions involving alkylating agents, multiple alkyl groups may be added. 3. Hydrolysis: The pyrimidine (B1678525) ring can be susceptible to hydrolysis under certain pH conditions.1. Use of Protecting Groups: Protect reactive nitrogen atoms that are not the intended site of reaction. 2. Control Stoichiometry: Use a controlled amount of the alkylating agent and add it portion-wise to the reaction mixture. 3. Control pH: Maintain appropriate pH during the reaction and workup to prevent ring opening.
Difficult Purification 1. Poor Solubility: Pyrazolo[3,4-d]pyrimidine derivatives are often poorly soluble in common organic solvents.[1][2] 2. Co-elution of Impurities: Side products or unreacted starting materials may have similar polarity to the desired product.1. Solvent Screening: Test a wide range of solvents and solvent mixtures for recrystallization or chromatography. Consider using a co-solvent system. For highly insoluble compounds, a prodrug approach might be necessary to improve solubility for biological testing.[1][2] 2. Alternative Purification Techniques: If column chromatography is ineffective, consider preparative TLC, recrystallization, or High-Performance Liquid Chromatography (HPLC).
Inconsistent Biological Assay Results 1. Compound Precipitation: Poor aqueous solubility can lead to precipitation of the compound in assay media, resulting in variable effective concentrations.[3] 2. Compound Instability: The compound may be degrading in the assay buffer or under the assay conditions.1. Assess Solubility: Determine the kinetic and thermodynamic solubility of the compound in the assay medium. Visually inspect for precipitation.[3] 2. Use of Co-solvents/Formulations: Use a minimal amount of a biocompatible co-solvent like DMSO. Consider formulations with cyclodextrins or the synthesis of more soluble prodrugs.[3] 3. Stability Studies: Assess the stability of the compound under assay conditions over the time course of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the synthesis of a pyrazolo[3,4-d]pyrimidine core?

A common and versatile method for constructing the pyrazolo[3,4-d]pyrimidine scaffold is through the cyclization of a 5-aminopyrazole-4-carbonitrile or a 5-aminopyrazole-4-carboxamide derivative with a one-carbon synthon, such as formamide (B127407) or formic acid.[4]

Q2: How can I improve the regioselectivity of N-alkylation on the pyrazole (B372694) ring?

Regioselectivity can be challenging due to the presence of multiple reactive nitrogen atoms.[5] Strategies to control regioselectivity include the use of protecting groups on one of the nitrogen atoms or careful selection of reaction conditions (e.g., solvent, base, and temperature) that favor alkylation at the desired position.

Q3: My purified pyrazolo[3,4-d]pyrimidine product is poorly soluble for in vitro assays. What can I do?

Poor aqueous solubility is a known issue for this class of compounds.[1][2] To improve solubility for biological testing, you can consider preparing a more soluble salt form (if your compound has a basic or acidic handle), using a co-solvent system (e.g., with DMSO, but keeping the final concentration low to avoid cellular toxicity), or employing formulation strategies such as complexation with cyclodextrins.[3] For long-term solutions in drug development, a prodrug strategy to enhance bioavailability is often employed.[1]

Q4: What are some of the key biological targets of pyrazolo[3,4-d]pyrimidine derivatives?

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[4] This is due to its structural similarity to the purine (B94841) ring of ATP.[6] Consequently, these compounds have been successfully developed as inhibitors of various kinases, including Src, Abl, Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[6][7][8]

Quantitative Data Summary

The following table summarizes representative reaction conditions for key steps in pyrazolo[3,4-d]pyrimidine synthesis. Please note that optimal conditions will vary depending on the specific substrates used.

Reaction Step Starting Material Reagents & Conditions Product Yield (%) Reference
Cyclization 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acid, reflux, 7 h3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one83[7]
Chlorination 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePOCl₃, 106°C, 6 h4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineNot specified[9]
N-Alkylation 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olMethyl iodide, K₂CO₃, DMF, room temp.3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneGood[5]
Suzuki Coupling 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineArylboronic acid, Pd catalyst, base, solvent4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineVaries-

Experimental Protocols

General Synthesis of a 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol describes a common method for the synthesis of the pyrazolo[3,4-d]pyrimidine core.

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol, add an equimolar amount of phenylhydrazine.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Step 2: Cyclization to form 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Suspend the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in formamide.

  • Heat the mixture to 190°C and maintain for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in pyrazolo[3,4-d]pyrimidine synthesis.

G Start Start Synthesis Reaction_Complete Reaction Complete? Start->Reaction_Complete Low_Yield Low Yield Reaction_Complete->Low_Yield No Good_Yield Good Yield Reaction_Complete->Good_Yield Yes Low_Yield->Start Optimize Conditions Purification Purification Good_Yield->Purification Pure_Product Pure Product? Purification->Pure_Product Impure_Product Impure Product Pure_Product->Impure_Product No Final_Product Final Product Pure_Product->Final_Product Yes Impure_Product->Purification Re-purify

Caption: A flowchart for troubleshooting pyrazolo[3,4-d]pyrimidine synthesis.

Representative Signaling Pathway: VEGFR-2 Inhibition

Pyrazolo[3,4-d]pyrimidines are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Pyrazolo_Pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_Pyrimidine->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 signaling pathway and inhibition by pyrazolo[3,4-d]pyrimidines.

References

Technical Support Center: Structure-Based Optimization of Pyrazolo[3,4-d]pyrimidine Abl Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the structure-based optimization of pyrazolo[3,4-d]pyrimidine inhibitors targeting the Abl kinase. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your research endeavors.

Troubleshooting Guides and FAQs

This section addresses common challenges and questions that may arise during the synthesis, in vitro testing, and computational modeling of pyrazolo[3,4-d]pyrimidine Abl inhibitors.

In Vitro Kinase Assays

Question: My Abl kinase assay is showing low or no activity. What are the possible causes?

Answer: Several factors can contribute to low or absent kinase activity. A systematic troubleshooting approach is recommended:

  • Enzyme Inactivity: Ensure the recombinant Abl kinase has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. If possible, verify the enzyme's activity with a known potent inhibitor as a positive control.

  • Incorrect Buffer Composition: The kinase buffer is critical for optimal enzyme activity. A typical buffer for Abl kinase assays includes components like Tris-HCl, MgCl₂, and DTT. Verify that all components are at the correct concentrations and pH.

  • ATP Degradation: ATP solutions can degrade over time. It is advisable to use a freshly prepared stock of ATP for your reactions.

  • Substrate Issues: Confirm the integrity, purity, and concentration of your substrate peptide. Ensure the substrate is soluble in the assay buffer.

Question: I am observing a high background signal in my kinase assay. How can I resolve this?

Answer: High background can obscure your results and lead to inaccurate IC50 values. Consider the following possibilities:

  • Assay Plate Issues: Certain types of microplates can exhibit inherent phosphorescence or fluorescence. It is recommended to use plates suitable for your detection method (e.g., white plates for luminescence, black plates for fluorescence).

  • Contaminated Reagents: Buffer components or the substrate might be contaminated with ATP or other substances that interfere with the detection method.

  • Compound Interference: Your pyrazolo[3,4-d]pyrimidine inhibitor may possess intrinsic fluorescence or may interfere with the detection reagents (e.g., luciferase in luminescence-based assays). To check for this, run a control with your compound and the detection reagent in the absence of the kinase reaction components.

Question: The IC50 values for my inhibitor are inconsistent between experiments. What could be the reason?

Answer: Lack of reproducibility is a common issue that can often be traced to subtle variations in experimental conditions:

  • Inhibitor Solubility: Poor aqueous solubility is a known issue for many pyrazolo[3,4-d]pyrimidine compounds. The inhibitor may be precipitating in the assay buffer, leading to an effective concentration that is lower and more variable than intended. Visually inspect for any precipitation and consider using a small amount of DMSO to aid solubility, ensuring the final concentration does not affect enzyme activity.

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay. Maintain a consistent ATP concentration across all experiments, ideally close to the Km value of Abl for ATP.

  • Reaction Time: Ensure that the kinase reaction is within the linear range. If the reaction proceeds for too long, significant substrate depletion can occur, affecting the accuracy of IC50 determination. A time-course experiment is recommended to determine the optimal reaction time.

Cell-Based Assays

Question: My MTT/XTT cell viability assay results show high variability between replicate wells. What are the likely causes?

Answer: High variability in cell-based assays often stems from inconsistencies in cell handling and plating:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting to prevent cells from settling.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can lead to increased concentrations of media components and affect cell growth. To mitigate this, it is good practice to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.

  • Compound Precipitation: As with kinase assays, the low solubility of pyrazolo[3,4-d]pyrimidine inhibitors can be a major issue in cell culture media, leading to inconsistent effective concentrations.

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant errors. Ensure your pipettes are calibrated and use proper pipetting techniques.

Question: My absorbance readings in the MTT assay are too low. What should I do?

Answer: Low absorbance readings suggest insufficient formazan (B1609692) production, which can be due to several factors:

  • Low Cell Density: The number of viable cells may be too low to generate a strong signal. It is important to determine the optimal cell seeding density for your specific cell line through a titration experiment.

  • Insufficient Incubation Time: The incubation period with the MTT reagent may be too short for adequate formazan crystal formation. A typical incubation time is 1-4 hours, but this may need to be optimized.

  • Incomplete Solubilization of Formazan Crystals: The formazan crystals must be fully dissolved to obtain an accurate reading. Ensure adequate mixing and a sufficient incubation period with the solubilization solution.

Compound-Specific Issues

Question: My pyrazolo[3,4-d]pyrimidine inhibitor has very poor water solubility. How can I address this for in vitro and in vivo studies?

Answer: Poor aqueous solubility is a well-documented challenge for this class of compounds.[1][2] Several strategies can be employed to improve solubility:

  • Prodrug Approach: Chemical modification of the inhibitor to create a more soluble prodrug that is converted to the active compound in vitro or in vivo.

  • Formulation Strategies: Encapsulation of the compound in nanosystems like liposomes or albumin nanoparticles can significantly improve its solubility and bioavailability.[1]

  • Use of Co-solvents: For in vitro assays, using a small percentage of an organic solvent like DMSO is common. However, the final concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Question: How can I assess the off-target effects of my pyrazolo[3,4-d]pyrimidine Abl inhibitor?

Answer: Since the pyrazolo[3,4-d]pyrimidine scaffold is a known "privileged structure" that can bind to the ATP pocket of many kinases, assessing off-target effects is crucial.[3]

  • Kinase Profiling: Screen your inhibitor against a panel of other kinases to determine its selectivity profile. This can be done through commercially available services.

  • Computational Approaches: Molecular docking studies against a panel of kinases can provide an initial prediction of potential off-target interactions.

  • Cellular Assays: Evaluate the effect of your inhibitor on signaling pathways that are not downstream of Bcr-Abl to identify potential off-target cellular effects.

Quantitative Data Summary

The following table summarizes the in vitro biological data for a series of halogenated pyrazolo[3,4-d]pyrimidine derivatives from a key study on their structure-based optimization as Abl inhibitors.[4]

CompoundR1R2R3R4Abl IC50 (µM)[4]K562 GI50 (µM)[4]
1a HHHH1.10 ± 0.05>50
1b ClHHH0.85 ± 0.0412.5 ± 0.9
1c HClHH0.90 ± 0.0615.0 ± 1.1
1d HHClH0.45 ± 0.038.0 ± 0.5
1e HHHCl0.12 ± 0.011.8 ± 0.1
1f ClHHCl0.10 ± 0.011.5 ± 0.1
1g HClHCl0.15 ± 0.012.0 ± 0.2

K562 is a human chronic myelogenous leukemia cell line that is positive for the Bcr-Abl fusion protein. GI50 is the concentration that causes 50% inhibition of cell growth.

Experimental Protocols

Abl Kinase Activity Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the IC50 of an inhibitor against Abl kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human Abl kinase

  • Abltide (or other suitable peptide substrate)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Pyrazolo[3,4-d]pyrimidine test compounds dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of the 384-well plate. Include DMSO-only wells as a "no inhibitor" control.

  • Enzyme and Substrate Preparation: Prepare a solution of Abl kinase in kinase buffer. Prepare a solution of the peptide substrate and ATP in kinase buffer.

  • Kinase Reaction: Add the Abl kinase solution to the wells containing the test compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture to all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) that is within the linear range of the reaction.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal in each well using a plate-reading luminometer.

  • IC50 Calculation: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the anti-proliferative activity of inhibitors on cancer cell lines.

Materials:

  • K562 cells (or other suitable Bcr-Abl positive cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrazolo[3,4-d]pyrimidine test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow cells to attach (if adherent) and recover.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15-20 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the GI50 (or IC50) value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Bcr-Abl Signaling Pathway

Bcr_Abl_Signaling cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway cluster_stat JAK-STAT Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 Bcr_Abl->GRB2 activates PI3K PI3K Bcr_Abl->PI3K activates JAK JAK Bcr_Abl->JAK activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR activates BAD BAD AKT->BAD inhibits Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition STAT5 STAT5 JAK->STAT5 Gene_Transcription Gene Transcription (Survival, Proliferation) STAT5->Gene_Transcription Inhibitor Pyrazolo[3,4-d]pyrimidine Abl Inhibitor Inhibitor->Bcr_Abl inhibits

Caption: The Bcr-Abl signaling pathway and the point of intervention for pyrazolo[3,4-d]pyrimidine inhibitors.

Structure-Based Drug Design Workflow

SBDD_Workflow Target_ID Target Identification (Abl Kinase) Structure_Det Structure Determination (X-ray, NMR) Target_ID->Structure_Det Docking Computational Docking & Virtual Screening Structure_Det->Docking Design Inhibitor Design & Optimization Docking->Design Synthesis Chemical Synthesis Design->Synthesis Bio_Assay Biological Evaluation (Kinase & Cell Assays) Synthesis->Bio_Assay SAR Structure-Activity Relationship (SAR) Bio_Assay->SAR SAR->Design Iterative Cycle Lead_Opt Lead Optimization SAR->Lead_Opt Troubleshooting_Logic Start Inconsistent IC50 Values Observed Check_Solubility Check Compound Solubility Start->Check_Solubility Precipitation Precipitation Observed? Check_Solubility->Precipitation Check_Assay_Params Review Assay Parameters ATP_Concentration Consistent ATP [C]? Check_Assay_Params->ATP_Concentration Check_Reagents Verify Reagent Integrity Enzyme_Activity Enzyme Stock Active? Check_Reagents->Enzyme_Activity Adjust_Solvent Adjust Solvent (e.g., DMSO %) or Use Formulation Precipitation->Adjust_Solvent Yes No_Precipitation No Precipitation Precipitation->No_Precipitation No Adjust_Solvent->Check_Assay_Params No_Precipitation->Check_Assay_Params Standardize_ATP Standardize ATP Concentration ATP_Concentration->Standardize_ATP No Reaction_Time Reaction in Linear Range? ATP_Concentration->Reaction_Time Yes Standardize_ATP->Reaction_Time Reaction_Time->Check_Reagents Yes Optimize_Time Optimize Reaction Time Reaction_Time->Optimize_Time No Optimize_Time->Check_Reagents New_Enzyme Use New Enzyme Aliquot Enzyme_Activity->New_Enzyme No Reagent_Prep Reagents Freshly Prepared? Enzyme_Activity->Reagent_Prep Yes New_Enzyme->Reagent_Prep Prepare_Fresh Prepare Fresh Reagents Reagent_Prep->Prepare_Fresh No Rerun_Experiment Re-run Experiment Reagent_Prep->Rerun_Experiment Yes Prepare_Fresh->Rerun_Experiment

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Pyrazolo[3,4-d]pyrimidine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and anticancer agents. As bioisosteres of purines, these compounds effectively compete with ATP for the binding pocket of various kinases, leading to the modulation of crucial cellular signaling pathways. This guide provides a comparative analysis of the biological activity of key pyrazolo[3,4-d]pyrimidine isomers, offering insights into their structure-activity relationships (SAR) and therapeutic potential. The data presented herein is intended to aid researchers in the strategic design and development of novel, potent, and selective kinase inhibitors.

Comparative Biological Activity of Pyrazolo[3,4-d]pyrimidine and its Isomers

The following table summarizes the in vitro biological activities of representative derivatives of pyrazolo[3,4-d]pyrimidine and its isomer, pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine. The data highlights the differential inhibitory potency against Cyclin-Dependent Kinase 2 (CDK2) and various cancer cell lines.

Compound IDScaffoldTarget KinaseIC50 (µM) vs. Target KinaseCancer Cell LineIC50 (µM) vs. Cancer Cell Line
Compound 13 [4]Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidineCDK2/cyclin A20.081HCT-116 (Colon)0.099
MCF-7 (Breast)0.097
HepG-2 (Liver)0.090
Compound 14 [4]Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A20.057HCT-116 (Colon)0.006
MCF-7 (Breast)0.045
HepG-2 (Liver)0.048
Compound 15 [4]Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidineCDK2/cyclin A20.119HCT-116 (Colon)0.007
MCF-7 (Breast)0.046
HepG-2 (Liver)0.048
Sorafenib [4]-CDK2/cyclin A20.184HCT-116 (Colon)0.176
(Reference)MCF-7 (Breast)0.144
HepG-2 (Liver)0.019

Key Insights from the Comparative Data:

The presented data from a comparative study on CDK2 inhibitors reveals that derivatives of both the pyrazolo[3,4-d]pyrimidine and the isomeric pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffold exhibit potent anticancer activity, often superior to the reference compound Sorafenib.[4] Notably, the pyrazolo[3,4-d]pyrimidine derivative Compound 14 demonstrated the most potent inhibition of the CDK2/cyclin A2 kinase complex (IC50 = 0.057 µM) and exceptional cytotoxicity against the HCT-116 colon cancer cell line (IC50 = 0.006 µM).[4] This suggests that while both isomeric cores are promising starting points for the development of kinase inhibitors, subtle variations in the heterocyclic system can significantly impact both target engagement and cellular activity.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of this research, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb p S_Phase S-Phase Entry & DNA Replication CDK2->S_Phase Inhibitor Pyrazolo[3,4-d]pyrimidine Isomer Inhibitor->CDK2

CDK2 Signaling Pathway Inhibition

Experimental_Workflow Synthesis Synthesis of Pyrazolopyrimidine Isomers Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., CDK2, VEGFR2) Purification->Kinase_Assay MTT_Assay Cell Viability Assay (MTT Assay) Purification->MTT_Assay IC50_Kinase Determine IC50 (Kinase Potency) Kinase_Assay->IC50_Kinase SAR Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Cell Determine IC50 (Cytotoxicity) MTT_Assay->IC50_Cell IC50_Cell->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Drug Discovery Workflow

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are the methodologies for the key assays cited in the evaluation of pyrazolo[3,4-d]pyrimidine isomers.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2)

This assay measures the ability of a compound to inhibit the enzymatic activity of the CDK2/Cyclin A2 complex. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of the assay plate. Include controls with DMSO only (vehicle control) and a known CDK2 inhibitor (positive control).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, CDK2/Cyclin A2 enzyme, and the substrate peptide.

  • Initiation of Reaction: Add the kinase reaction mixture to each well, followed by the addition of ATP to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Add the luminescence-based detection reagent according to the manufacturer's protocol. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG-2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viability against the logarithm of the compound concentration.

References

A Comparative Guide to 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine and Other Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is dominated by a select group of "privileged scaffolds"—core molecular structures that have proven to be particularly effective at targeting the ATP-binding site of kinases. Among these, the 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine nucleus has emerged as a cornerstone in the development of potent and selective kinase inhibitors. Its bioisosteric resemblance to adenine (B156593) allows it to effectively mimic ATP and engage in key hydrogen bonding interactions within the kinase hinge region.[1][2][3] This guide provides an objective comparison of the pyrazolo[3,4-d]pyrimidine scaffold against other prominent kinase inhibitor scaffolds, supported by experimental data, detailed protocols, and pathway visualizations to inform drug discovery and development efforts.

Performance Comparison of Kinase Inhibitor Scaffolds

The efficacy of a kinase inhibitor is primarily determined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target kinase over other kinases in the kinome. Below are comparative data for inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold and other common scaffolds targeting key oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a key target in various cancers, and its inhibitors are well-established therapeutics. The quinazoline (B50416) scaffold is a classic framework for EGFR inhibitors.

ScaffoldCompoundTargetIC50 (µM)Cell LineReference
Pyrazolo[3,4-d]pyrimidine Compound 16 EGFR0.034-[4]
Pyrazolo[3,4-d]pyrimidine Compound 4 EGFR0.054-[4]
Pyrazolo[3,4-d]pyrimidine Compound 15 EGFR0.135-[4]
Quinazoline ErlotinibEGFR0.070-[5]
Pyrazolo[4,3-h]quinazoline Compound 7j EGFR0.193-[5]

Note: IC50 values can vary based on experimental conditions.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Indole-based scaffolds are commonly employed in VEGFR-2 inhibitors.

ScaffoldCompoundTargetIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine Compound II-1 VEGFR-25.90 (on HepG2 cells)[6]
Indolinone (contains indole) SorafenibVEGFR-29.05 (on HepG2 cells)[6]
Pyrazolo[3,4-d]pyrimidine Compound 12b VEGFR-20.063[7]
Indolinone (contains indole) SunitinibVEGFR-20.035[7]

Note: IC50 values can vary based on experimental conditions and whether they are from enzymatic or cell-based assays.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its dysregulation is common in cancer. Purine-based scaffolds have historically been a major source of CDK inhibitors.

ScaffoldCompoundTargetIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine derivative Compound 14 CDK2/cyclin A20.057[2][3]
Pyrazolo[3,4-d]pyrimidine derivative Compound 13 CDK2/cyclin A20.081[2][3]
Pyrazolo[3,4-d]pyrimidine derivative Compound 15 CDK2/cyclin A20.119[2][3]
Indolinone (contains indole) SorafenibCDK2/cyclin A20.184[2][3]

Note: IC50 values can vary based on experimental conditions.

Key Signaling Pathways

Understanding the signaling context of a target kinase is crucial for inhibitor development. Below are diagrams of key pathways where pyrazolo[3,4-d]pyrimidine-based inhibitors have shown significant promise.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration

VEGFR-2 Signaling Pathway

CDK2_Signaling CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb phosphorylates S_Phase S-Phase Entry CyclinE_CDK2->S_Phase

CDK2/Cyclin E Signaling Pathway

BTK_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk activates BTK BTK Lyn_Syk->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Calcium->NFkB Cell_Survival B-Cell Proliferation & Survival NFkB->Cell_Survival

BTK Signaling Pathway

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed protocols for key assays used to evaluate kinase inhibitor performance.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol provides a general framework for a TR-FRET-based kinase assay to determine inhibitor IC50 values.

TR_FRET_Workflow Start Start Reagents Prepare Reagents: - Kinase - Fluorescently Labeled Substrate - ATP - Test Inhibitor (serial dilutions) Start->Reagents Incubate Incubate Kinase Reaction: Kinase + Substrate + ATP + Inhibitor Reagents->Incubate Stop Stop Reaction & Add Detection Reagents: - EDTA - Terbium-labeled Antibody Incubate->Stop Read Read Plate: Measure TR-FRET Signal Stop->Read Analyze Data Analysis: Calculate IC50 Read->Analyze

TR-FRET Kinase Assay Workflow

Materials:

  • Kinase of interest

  • Fluorescein-labeled peptide substrate

  • ATP

  • Test inhibitor compounds

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection solution (TR-FRET dilution buffer containing EDTA and a terbium-labeled phospho-specific antibody)

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • Dilute the kinase and substrate to their final desired concentrations in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test inhibitor.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 10-20 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding an equal volume of the stop/detection solution.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm for terbium and 665 nm for fluorescein).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat Cells with Test Inhibitor (serial dilutions) Seed->Treat Incubate_Cells Incubate (e.g., 72 hours) Treat->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO or SDS-HCl) Incubate_MTT->Solubilize Read Read Absorbance (e.g., at 570 nm) Solubilize->Read Analyze Data Analysis: Calculate GI50/IC50 Read->Analyze

MTT Assay Workflow

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test inhibitor in complete medium.

    • Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include vehicle-only controls.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate at room temperature in the dark for at least 2 hours, with occasional shaking, to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The this compound scaffold has proven to be a highly versatile and potent platform for the development of kinase inhibitors. Its ability to effectively mimic adenine provides a strong foundation for achieving high affinity for the ATP-binding site of a wide range of kinases. As demonstrated by the comparative data, inhibitors based on this scaffold often exhibit potency comparable or superior to those derived from other well-established scaffolds like quinazolines and indoles. The continued exploration of structure-activity relationships and the application of robust experimental methodologies will undoubtedly lead to the discovery of novel and highly effective therapeutics based on the pyrazolo[3,4-d]pyrimidine core.

References

Comparative Efficacy of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of novel 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives reveals their significant potential as anticancer agents across a spectrum of cancer cell lines. These compounds, acting as purine (B94841) isosteres, demonstrate promising activity by targeting various signaling pathways crucial for cancer cell proliferation and survival.[1][2] This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in this evolving field.

Cytotoxicity Analysis Across Cancer Cell Lines

The antitumor potential of several pyrazolo[3,4-d]pyrimidine derivatives has been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The data, summarized in the table below, showcases the cytotoxic effects of these compounds on a variety of human cancer cell lines.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 12bMDA-MB-468 (Breast)3.343 ± 0.13Staurosporine6.358 ± 0.24
Compound 12bT-47D (Breast)4.792 ± 0.21Staurosporine4.849 ± 0.22
Compound 10eMCF-7 (Breast)11--
Compound 10dMCF-7 (Breast)12--
Compound 7fMCF-7 (Breast)---
Compound 1aA549 (Lung)2.24Doxorubicin9.20
4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidineA549 (Lung)~26--
Compound 12bA549 (Lung)8.21--
Compound 12bHCT-116 (Colon)19.56--
Compound 5HT1080 (Fibrosarcoma)96.25--
Compound 5Hela (Cervical)74.8--
Compound 5Caco-2 (Colorectal)76.92--
Compound 5A549 (Lung)148--
Compound 7HT1080 (Fibrosarcoma)43.75--
Compound 7Hela (Cervical)17.50--
Compound 7Caco-2 (Colorectal)73.08--
Compound 7A549 (Lung)68.75--
Compound VIIa57 different cell lines0.326 - 4.31--

Data compiled from multiple studies, showcasing the broad-spectrum activity of pyrazolo[3,4-d]pyrimidine derivatives.[1][3][4][5]

Mechanisms of Action: Targeting Key Cancer Pathways

These derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting key enzymes involved in cell signaling and proliferation.

Kinase Inhibition: Many pyrazolo[3,4-d]pyrimidine derivatives function as competitive inhibitors at the ATP-binding site of kinase enzymes.[1] This is attributed to their structural similarity to purines.[1] Key kinases targeted include:

  • Epidermal Growth Factor Receptor (EGFR): Several derivatives have been designed as EGFR inhibitors, showing activity against both wild-type and mutant forms (EGFRT790M).[6][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key player in angiogenesis, has been observed, with some compounds showing potency comparable to sunitinib.[4]

  • Src and Fyn Kinases: These non-receptor tyrosine kinases, often hyperactivated in tumors, are also targeted by this class of compounds.[8][9]

  • Dihydrofolate Reductase (DHFR): Some derivatives, particularly those with amino acid conjugates, act as DHFR inhibitors, similar to methotrexate.[10]

Induction of Apoptosis: A common outcome of treatment with these derivatives is the induction of programmed cell death, or apoptosis. This is often characterized by:

  • Cell Cycle Arrest: Compounds have been shown to arrest the cell cycle at various phases, such as the S and G2/M phases.[4][7][10]

  • Caspase Activation: An increase in the levels of executioner caspases, like caspase-3, is a hallmark of induced apoptosis.[4]

  • Modulation of Apoptotic Proteins: A favorable increase in the Bax/Bcl-2 ratio, promoting apoptosis, has been reported.[10]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives induce apoptosis through the generation of ROS.[11]

Below is a diagram illustrating a common signaling pathway affected by these derivatives.

G EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Derivative Derivative Derivative->EGFR Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

Caption: Inhibition of the EGFR signaling cascade by a pyrazolo[3,4-d]pyrimidine derivative.

Experimental Protocols

The validation of these compounds relies on a set of standardized in vitro assays. Below are the general methodologies for key experiments.

1. Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

  • Workflow Diagram:

G MTT Assay Workflow Seed_Cells Seed cancer cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of derivative Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: A typical workflow for assessing cell viability using the MTT assay.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the pyrazolo[3,4-d]pyrimidine derivatives for a specified period (e.g., 48 hours).[3]

    • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

    • The absorbance is then measured using a microplate reader, and the IC50 values are calculated.

2. Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

  • Protocol:

    • Cells are treated with the compound of interest for a defined period.

    • Both adherent and floating cells are collected and washed with a binding buffer.

    • Cells are then stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells with compromised membranes).

    • The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

3. Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action.

  • Protocol:

    • Cells are treated with the derivative, and cell lysates are prepared.

    • Protein concentration in the lysates is determined.

    • Proteins are separated by size via SDS-PAGE and then transferred to a membrane.

    • The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated EGFR, cleaved caspase-3, Bax, Bcl-2).

    • A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody.

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then imaged.

Conclusion

The this compound scaffold is a versatile and promising platform for the development of novel anticancer agents. The derivatives discussed exhibit potent cytotoxic activity against a wide range of cancer cell lines, often surpassing the efficacy of established chemotherapeutic drugs. Their mechanisms of action, primarily through the inhibition of critical signaling kinases and the induction of apoptosis, make them attractive candidates for further preclinical and clinical investigation. The provided data and protocols serve as a valuable resource for researchers aiming to build upon these findings and advance the development of this important class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, a fundamental component of ATP.[1][2][3] This structural mimicry allows pyrazolo[3,4-d]pyrimidine analogs to effectively compete with ATP for binding to the hinge region of kinase active sites, making them a versatile framework for the development of potent and selective kinase inhibitors for various therapeutic applications, particularly in oncology.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazolo[3,4-d]pyrimidine derivatives, focusing on their inhibitory activity against key oncogenic kinases. The information is compiled from recent studies to aid researchers in the design and development of novel and more effective kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Activity

The biological activity of pyrazolo[3,4-d]pyrimidine analogs is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the SAR for different substitution patterns against several important cancer-related kinases.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[4]

Compound ID R1-Substitution R4-Substitution CDK2 IC50 (µM) Reference
17 Benzene (B151609) sulphonamideVaried C4 and C6 substitutions0.19[1]
18 Aryl amineThiophenethyl at C65.1[1]
19 Phenyl carbamoyl (B1232498) acetamideThioether linkage6.8[1]
13 Pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine scaffold-0.081[4]
14 Pyrazolo[3,4-d]pyrimidine with thioglycoside-0.057[4]
15 Pyrazolo[3,4-d]pyrimidine with thioglycoside-0.119[4]

SAR Summary for CDK2 Inhibitors:

  • The incorporation of a benzene sulphonamide at the N1-position appears to be beneficial for potent CDK2 inhibition.[1]

  • Modifications at the C4 and C6 positions with aryl amines and thiophenethyl groups, respectively, have yielded compounds with low micromolar activity.[1]

  • Fusion of a triazole ring to the pyrazolo[3,4-d]pyrimidine core, as seen in the pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine scaffold, can lead to potent CDK2 inhibitors.[4]

  • The introduction of thioglycoside moieties represents a promising strategy, yielding compounds with nanomolar inhibitory concentrations against CDK2.[4]

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

EGFR and VEGFR2 are crucial receptor tyrosine kinases involved in tumor growth and angiogenesis. Dual inhibition of these kinases is a valuable anticancer strategy.[2][8]

Compound ID Core Modification Key Substituents EGFR IC50 (µM) VEGFR2 IC50 (µM) Reference
25 Pyrazolo[3,4-d]pyrimidineDistal aromatic ring modifications4.18-[1]
1 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea-Low potencyLow potency[9][10]
33 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea4-chloro-3-(trifluoromethyl)phenyl urea (B33335)PotentPotent[9][10]
5b Phenylpyrazolo[3,4-d]pyrimidine-Potent20-fold less potent than EGFR[8]
5i Phenylpyrazolo[3,4-d]pyrimidine-0.37.60[8]

SAR Summary for EGFR/VEGFR2 Inhibitors:

  • Substitution at the C4 position with a phenylamino (B1219803) or phenoxy linker connected to a urea moiety is a key feature for potent dual EGFR and VEGFR2 inhibition.[9][10]

  • The nature of the substituent on the terminal phenyl ring of the urea is critical. For instance, a 4-chloro-3-(trifluoromethyl)phenyl group in compound 33 led to a highly potent multikinase inhibitor.[9][10]

  • Phenylpyrazolo[3,4-d]pyrimidine analogs have shown promise as dual EGFR/VEGFR2 inhibitors, with compound 5i demonstrating potent, albeit non-selective, dual inhibition.[8]

Src Family Kinase (SFK) Inhibition

Src kinases are non-receptor tyrosine kinases that play a significant role in cancer cell proliferation, survival, and metastasis.[11]

Compound ID N1-Substitution C3-Substitution Src IC50 (µM) Reference
6e CyclohexylPhenyl5.6[11]
10c Methylcyclohexyl3'-hydroxyphenyl5.1[11]
PP1 t-butyl at C74-methylphenyl at C5-[12]
PP2 t-butyl at C74-chlorophenyl at C5-[12]

SAR Summary for Src Inhibitors:

  • Hydrophobic groups at the N1-position, such as cyclohexyl, appear to be favorable for Src kinase inhibition.[11]

  • The presence of a small, hydrogen-bonding capable functional group, like a hydroxyl group on the C3-phenyl ring, can enhance inhibitory potency.[11]

  • The pioneering Src inhibitors PP1 and PP2 feature a t-butyl group and a substituted phenyl ring, highlighting the importance of these positions for activity.[12]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of research findings. Below are representative protocols for key assays used in the SAR studies of pyrazolo[3,4-d]pyrimidine analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., CDK2/cyclin A2, EGFR, VEGFR2, Src)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in the kinase assay buffer.

  • In a 384-well plate, add the kinase, the specific substrate, and the test compound solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (luminescence or fluorescence) is inversely proportional to the kinase inhibition.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA) solution

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Fix the cells by gently adding cold TCA solution and incubating for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris-base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) values from dose-response curves.

Visualizing Molecular Interactions and Pathways

Understanding the broader biological context is essential for rational drug design. The following diagrams, generated using Graphviz, illustrate key concepts related to the SAR of pyrazolo[3,4-d]pyrimidine analogs.

General SAR Workflow for Pyrazolo[3,4-d]pyrimidine Analogs

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Start Identify Pyrazolo[3,4-d]pyrimidine Scaffold Design Design Analogs with Diverse Substitutions (R1, R3, R4, etc.) Start->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Screening In vitro Kinase Assays (e.g., EGFR, CDK2) Synthesis->Screening Cell_Assay Cell-based Assays (e.g., Proliferation, Apoptosis) Screening->Cell_Assay SAR_Analysis Analyze Structure-Activity Relationship (SAR) Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Design

Caption: A generalized workflow for the design, synthesis, and evaluation of pyrazolo[3,4-d]pyrimidine analogs in a typical drug discovery program.

Simplified Kinase Signaling Pathway Inhibition

Kinase_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) GF->RTK Binds & Activates Downstream Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) RTK->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->RTK Inhibits

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and its inhibition by a pyrazolo[3,4-d]pyrimidine analog.

Logical Relationship of SAR for Kinase Inhibition

SAR_Logic cluster_R1 N1-Position cluster_R4 C4-Position Scaffold Pyrazolo[3,4-d]pyrimidine Core Bioisostere of Adenine R1_Hydrophobic Hydrophobic Groups (e.g., Cyclohexyl) Scaffold->R1_Hydrophobic R1_Hbond H-bond Acceptors/Donors Scaffold->R1_Hbond R4_Linker Linkers (e.g., -NH-, -O-) Scaffold->R4_Linker R4_Aryl Substituted Aryl Groups Scaffold->R4_Aryl Activity Kinase Inhibitory Potency & Selectivity R1_Hydrophobic->Activity Modulates Potency R1_Hbond->Activity Modulates Potency R4_Linker->Activity Crucial for Potency & Selectivity R4_Aryl->Activity Crucial for Potency & Selectivity

Caption: A diagram illustrating the logical relationship between substitutions at different positions of the pyrazolo[3,4-d]pyrimidine core and the resulting kinase inhibitory activity.

References

In Vivo Efficacy of Novel Pyrazolo[3,4-d]pyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and targeted cancer therapies has led to significant interest in the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry. This guide provides a comparative analysis of the in vivo efficacy of several novel pyrazolo[3,4-d]pyrimidine compounds against various cancer models, benchmarked against established chemotherapeutic agents. The data presented is compiled from recent preclinical studies, offering a valuable resource for researchers in the field of oncology drug discovery.

Comparative In Vivo Efficacy

The following tables summarize the in vivo antitumor activity of selected novel pyrazolo[3,4-d]pyrimidine compounds compared to standard-of-care drugs in relevant xenograft models.

Table 1: Efficacy in Prostate Cancer (PC3 Xenograft Model)
CompoundTargetDosing RegimenTumor Growth Inhibition (TGI)Key Findings
Compound 47 TRAP1Not specified in abstractsSignificant reduction in tumor growth[1]Demonstrates in vivo anticancer activity.[1]
Compound 48 TRAP1Not specified in abstractsSignificant reduction in tumor growth[1]Shows promising in vivo efficacy.[1]
Paclitaxel Microtubules5 mg/kg, every other dayMinimal tumor growth inhibition[2]Used as a comparator in combination studies.[2]
Table 2: Efficacy in Breast Cancer (MCF-7 Xenograft Model)
CompoundTarget(s)Dosing RegimenTumor Growth Inhibition (TGI)Key Findings
Compound 5i EGFR, VEGFR-2Not specified in abstractsEffectively inhibited tumor growth[3]A potent dual inhibitor with in vivo activity.[3]
Doxorubicin Topoisomerase II5 mg/kg, every 3 daysSignificant tumor growth reduction[4]Established efficacy, though improvement is sought.[4]
Table 3: Efficacy in Triple-Negative Breast Cancer (MDA-MB-468 Xenograft Model)
CompoundTargetDosing RegimenTumor Growth Inhibition (TGI)Key Findings
Compound 12b VEGFR-2Not specified in abstractsIn vivo data not available in abstractsPotent in vitro activity (IC50 = 3.343 µM) suggests candidacy for in vivo studies.[5]
Sunitinib VEGFR, PDGFR, c-KIT80 mg/kg/2 days, gavage90.4% reduction in tumor volume[6]Significant suppression of tumor growth and angiogenesis.[6][7][8][9]
Table 4: Efficacy in Osteosarcoma (SaOS-2 Xenograft Model)
CompoundTargetDosing RegimenTumor Growth Inhibition (TGI)Key Findings
Src Inhibitor SrcNot specified in abstractsSignificant reduction in tumor volume and weight[10][11]Demonstrates a role for Src inhibition in osteosarcoma.[10][11]
SI-83 SrcNot specified in abstractsDecreased in vivo osteosarcoma tumor mass[12]Shows selectivity for osteosarcoma cells.[12]
Table 5: Efficacy in Glioblastoma and Medulloblastoma
CompoundTargetCancer ModelDosing RegimenKey Findings
SI306 SrcGlioblastoma (U87 xenograft), NeuroblastomaNot specified in abstractsPotent antitumoral effect both in vitro and in vivo; able to cross the blood-brain barrier.[3][13][14][15]
S7, S29, SI163 SrcMedulloblastomaNot specified in abstractsInhibited tumor growth in a xenograft mouse model.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vivo xenograft studies cited in this guide.

General Xenograft Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7, MDA-MB-468, SaOS-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Models: Immunocompromised mice (e.g., nude mice, NOD-SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The novel pyrazolo[3,4-d]pyrimidine compounds or comparator drugs are administered according to the specified dosing regimen (e.g., intraperitoneal injection, oral gavage).

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as a percentage of the control group's tumor growth.

  • Ethical Considerations: All animal experiments are conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Signaling Pathways and Mechanisms of Action

The novel pyrazolo[3,4-d]pyrimidine compounds discussed in this guide exert their anticancer effects by targeting key signaling pathways involved in tumor growth, proliferation, and survival.

TRAP1 Signaling Pathway

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial chaperone that plays a crucial role in maintaining mitochondrial integrity and protecting cancer cells from oxidative stress.[10][18][19] By inhibiting TRAP1, compounds like 47 and 48 disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) and induction of apoptosis in cancer cells.

TRAP1_Pathway cluster_0 Mitochondrion TRAP1 TRAP1 ROS ROS Homeostasis TRAP1->ROS Apoptosis Inhibition of Apoptosis TRAP1->Apoptosis Metabolism Metabolic Reprogramming (Warburg Effect) TRAP1->Metabolism Cancer_Cell_Survival Cancer Cell Survival & Proliferation ROS->Cancer_Cell_Survival Induces Apoptosis Apoptosis->Cancer_Cell_Survival Induces Apoptosis Metabolism->Cancer_Cell_Survival Compound_47_48 Compounds 47 & 48 Compound_47_48->TRAP1 Inhibition caption TRAP1 Signaling in Cancer and Inhibition.

Caption: TRAP1 Signaling in Cancer and Inhibition.

Src Signaling Pathway

Src is a non-receptor tyrosine kinase that, when aberrantly activated in cancer, promotes cell proliferation, survival, invasion, and angiogenesis.[1][11][20][21] Pyrazolo[3,4-d]pyrimidine-based Src inhibitors like SI306 , SI-83 , and others block the kinase activity of Src, thereby inhibiting downstream signaling cascades that drive tumor progression.

Src_Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src RTK->Src STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Angiogenesis Angiogenesis Src->Angiogenesis Src_Inhibitor Src Inhibitors (e.g., SI306, SI-83) Src_Inhibitor->Src Inhibition Proliferation Proliferation STAT3->Proliferation Invasion Invasion & Metastasis FAK->Invasion Survival Survival PI3K_Akt->Survival RAS_MAPK->Proliferation caption Src Signaling Pathway and Inhibition.

Caption: Src Signaling Pathway and Inhibition.

Dual EGFR/VEGFR-2 Inhibition

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key drivers of tumor growth and angiogenesis.[22][23][24][25][26] Dual inhibitors, such as Compound 5i , simultaneously block both pathways, leading to a synergistic antitumor effect by inhibiting both cancer cell proliferation (via EGFR) and the formation of new blood vessels that supply the tumor (via VEGFR-2).

EGFR_VEGFR2_Pathway cluster_egfr EGFR Pathway cluster_vegfr VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_downstream RAS/MAPK, PI3K/Akt Pathways EGFR->EGFR_downstream Cell_Proliferation Cancer Cell Proliferation & Survival EGFR_downstream->Cell_Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR_downstream PLCγ, PI3K/Akt Pathways VEGFR2->VEGFR_downstream Angiogenesis Angiogenesis VEGFR_downstream->Angiogenesis Dual_Inhibitor Dual Inhibitor (e.g., Compound 5i) Dual_Inhibitor->EGFR Dual_Inhibitor->VEGFR2 caption Dual Inhibition of EGFR and VEGFR-2.

Caption: Dual Inhibition of EGFR and VEGFR-2.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of novel anticancer compounds.

Experimental_Workflow A Cancer Cell Line Culture & Expansion C Subcutaneous Tumor Cell Implantation A->C B Animal Acclimatization (Immunocompromised Mice) B->C D Tumor Growth to Palpable Size C->D E Randomization into Treatment & Control Groups D->E F Drug Administration (Novel Compound vs. Comparator) E->F G Monitor Tumor Volume & Body Weight F->G G->G Repeated Measures H Endpoint: Tumor Excision, Weight Measurement, & Analysis G->H At Study Conclusion I Data Analysis: Tumor Growth Inhibition (TGI) H->I caption In Vivo Efficacy Testing Workflow.

Caption: In Vivo Efficacy Testing Workflow.

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of 4-Substituted Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold represents a promising frontier in the development of novel anticancer agents. This guide provides a comparative analysis of the cytotoxicity of various 4-substituted pyrazolo[3,4-d]pyrimidine derivatives, supported by experimental data from recent studies. We delve into their efficacy against a range of cancer cell lines, the methodologies used to assess their cytotoxic effects, and the signaling pathways they influence.

The core structure of pyrazolo[3,4-d]pyrimidine is a bioisostere of adenine, a fundamental component of DNA and ATP. This structural similarity allows derivatives of this scaffold to interact with a variety of biological targets, notably protein kinases, which are crucial regulators of cell growth and proliferation.[1][2] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The introduction of various substituents at the 4-position of the pyrazolo[3,4-d]pyrimidine ring has been a key strategy in the quest for more potent and selective anticancer compounds.[2][3]

Comparative Cytotoxicity of 4-Substituted Pyrazolo[3,4-d]pyrimidines

The cytotoxic activity of 4-substituted pyrazolo[3,4-d]pyrimidines is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The lower the IC50 value, the more potent the compound is at inhibiting cell growth. The following tables summarize the IC50 values of several promising derivatives from different studies, showcasing the impact of the 4-position substituent on their anticancer activity.

Compound4-SubstituentCell LineIC50 (µM)Reference
1a -(4-(phenylamino)phenyl)ureaA5492.24[4]
MCF-742.3[4]
1d -(4-((3-methoxyphenyl)amino)phenyl)ureaMCF-71.74[4]
Compound 11 -NH-(CH2)2-NH-(9-methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl)MCF-73.60 (µg/mL)[5]
Compound 22 -1-(9-methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl)-6-phenyl-1,5,-dihydropyrazolo[3,4-d]pyrimidin-4-oneA5494.80 (µg/mL)[5]
Compound 12b -(4-(4-methoxyphenyl)piperazin-1-yl)MDA-MB-4683.343 ± 0.13[6][7][8]
T-47D4.792 ± 0.21[6][7][8]
Compound 14 -NH-NH-C(=S)-NH-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)HCT-1160.006[1]
MCF-70.045[1]
HepG-20.048[1]
Compound 15 -NH-NH-C(=S)-NH-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)HCT-1160.007[1]
MCF-70.046[1]
HepG-20.048[1]
Compound 6b -NH-NH-C(=O)-(4-chlorophenyl)MCF-7Not specified (91% EGFR-TK inhibition)[3]
VIIa -NH-N=CH-(2-hydroxyphenyl)57 cell lines0.326 - 4.31[2]
Compound 33 -O-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenyl)MV4-11Potent (details in vivo)[9][10]

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The assessment of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following are detailed methodologies for two commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (like DMSO) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a set duration.

  • Cell Fixation: After treatment, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 510 nm.

  • Data Analysis: The IC50 values are calculated in a similar manner to the MTT assay, based on the absorbance readings which are proportional to the total cellular protein mass.[5]

Mechanism of Action and Signaling Pathways

The cytotoxic effects of 4-substituted pyrazolo[3,4-d]pyrimidines are often attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival. Several studies have pointed towards the inhibition of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[1][3][9][10]

Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis (programmed cell death). For instance, some derivatives have been shown to induce apoptosis in cancer cells.[4]

Below are diagrams illustrating a generalized experimental workflow for cytotoxicity screening and a simplified representation of a kinase inhibition pathway.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Cancer Cell Lines seeding Seed cells in 96-well plates start->seeding incubation1 Incubate for 24h seeding->incubation1 treatment Add pyrazolo[3,4-d]pyrimidine derivatives (various concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 assay Perform MTT or SRB Assay incubation2->assay measurement Measure Absorbance assay->measurement calculation Calculate % Cell Viability measurement->calculation ic50 Determine IC50 values calculation->ic50

Experimental workflow for cytotoxicity screening.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream P4P 4-Substituted Pyrazolo[3,4-d]pyrimidine P4P->EGFR Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Simplified kinase inhibition signaling pathway.

Conclusion

The exploration of 4-substituted pyrazolo[3,4-d]pyrimidines has yielded a number of compounds with potent cytotoxic activity against a variety of cancer cell lines. The nature of the substituent at the 4-position plays a crucial role in determining the potency and selectivity of these derivatives. The data presented herein highlights the potential of this scaffold in the development of novel anticancer therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be instrumental in optimizing their profiles for clinical development. The detailed experimental protocols provided serve as a valuable resource for researchers aiming to evaluate the cytotoxic effects of their own novel compounds.

References

A Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine and Quinazoline Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Among the myriad of molecular scaffolds explored, pyrazolo[3,4-d]pyrimidines and quinazolines have emerged as two of the most prolific and successful frameworks for the design of kinase inhibitors. Both heterocycles serve as versatile platforms for developing potent and selective agents against a range of oncogenic kinases. This guide provides a head-to-head comparison of these two prominent inhibitor classes, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.

Introduction to the Scaffolds

Pyrazolo[3,4-d]pyrimidines are bicyclic heterocyclic compounds that are bioisosteres of adenine, the purine (B94841) nucleobase in ATP.[1] This structural mimicry allows them to effectively compete with ATP for binding to the kinase active site.[1] The pyrazolo[3,4-d]pyrimidine core has been a foundational element in the development of numerous kinase inhibitors, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[2]

Quinazolines are another class of bicyclic heterocycles that have proven to be a cornerstone in the development of targeted cancer therapies.[3] The quinazoline (B50416) scaffold is a key component of several FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and lapatinib.[3] These inhibitors have demonstrated significant clinical efficacy in the treatment of various solid tumors, particularly non-small cell lung cancer.

Comparative Analysis of Inhibitor Potency

The following tables summarize the in vitro potency of representative pyrazolo[3,4-d]pyrimidine and quinazoline inhibitors against key oncogenic kinases and cancer cell lines. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Table 1: Comparison of EGFR and ErbB2/HER2 Kinase Inhibition

Inhibitor ClassCompoundTarget KinaseIC₅₀ (µM)Source
Pyrazolo[3,4-d]pyrimidine Compound 7dEGFR0.18[3]
ErbB20.25[3]
Compound 12bEGFRʷᵗ0.016[4][5]
EGFRᵗ⁷⁹⁰ᵐ0.236[4][5]
Compound 4EGFR0.054[6]
Compound 16EGFR0.034[6]
Quinazoline ErlotinibEGFR0.070[7]
Compound 4cEGFR0.090[7]
Compound 5aEGFR0.071[7]
HER-20.031[7]

Table 2: Comparison of VEGFR2 and FLT3 Kinase Inhibition

Inhibitor ClassCompoundTarget KinaseIC₅₀ (µM)Source
Pyrazolo[3,4-d]pyrimidine Compound 33VEGFR2Not specified[8]
FLT3Not specified[8]
Quinazoline Not specifiedVEGFR2Not specified

Table 3: Comparison of Anti-proliferative Activity in Cancer Cell Lines

Inhibitor ClassCompoundCell LineGI₅₀ (µM)Source
Pyrazolo[3,4-d]pyrimidine Compound 15Various1.18 - 8.44[6]
Compound 16Various0.018 - 9.98[6]
Quinazoline ErlotinibVarious0.033[7]
Compound 5fVarious0.029 - 0.047[7]
Compound 5gVarious0.029 - 0.047[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro potency of inhibitors against a target kinase.

1. Materials:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (inhibitors) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well plates

2. Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • The IC₅₀ value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated by fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the anti-proliferative effect of inhibitors on cancer cell lines.

1. Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (inhibitors) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The GI₅₀ (Growth Inhibition 50) or IC₅₀ value is calculated by plotting the percentage of cell viability against the inhibitor concentration.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways commonly targeted by pyrazolo[3,4-d]pyrimidine and quinazoline inhibitors.

EGFR_Signaling_Pathway Ligand Ligand (EGF, TGF-α) EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Quinazoline & Pyrazolo[3,4-d]pyrimidine Inhibitors Inhibitor->EGFR Inhibits

Figure 1: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitors Inhibitor->VEGFR2 Inhibits

Figure 2: VEGFR Signaling Pathway and Inhibition.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LynSyk Lyn/Syk BCR->LynSyk Activates BTK BTK LynSyk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKCβ DAG->PKC NFkB NF-κB Ca->NFkB PKC->NFkB BCell B-Cell Proliferation & Survival NFkB->BCell Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitors (e.g., Ibrutinib) Inhibitor->BTK Inhibits

Figure 3: BTK Signaling Pathway and Inhibition.

Conclusion

Both pyrazolo[3,4-d]pyrimidine and quinazoline scaffolds have proven to be exceptionally valuable in the development of targeted cancer therapies. Quinazolines have a well-established history, particularly as EGFR inhibitors, with several approved drugs demonstrating their clinical utility. Pyrazolo[3,4-d]pyrimidines, as bioisosteres of adenine, offer a versatile platform for targeting a broad range of kinases, exemplified by the success of the BTK inhibitor ibrutinib.

The choice between these scaffolds in a drug discovery program will depend on the specific kinase target, the desired selectivity profile, and the potential for developing novel intellectual property. The data presented in this guide, along with the provided experimental protocols and pathway diagrams, offer a foundational resource for researchers to navigate the complexities of kinase inhibitor design and to make informed decisions in the pursuit of next-generation cancer therapeutics. Further head-to-head studies under standardized conditions will be invaluable in delineating the subtle advantages of each scaffold for specific therapeutic applications.

References

A Researcher's Guide to Cross-Validating Molecular Docking with Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern drug discovery, the synergy between computational and experimental approaches is paramount. Molecular docking, a powerful in silico method, predicts the binding affinity and orientation of a ligand to a target protein, enabling the rapid screening of vast compound libraries. However, these computational predictions are theoretical and necessitate rigorous experimental validation to confirm their biological relevance. This guide provides a comprehensive framework for cross-validating molecular docking results with experimental data, ensuring a higher degree of confidence in drug discovery pipelines.

The Synergy of In Silico and In Vitro/In Vivo Approaches

Molecular docking serves as a crucial initial step to identify promising drug candidates by predicting their interaction with a biological target.[1][2][3] The primary output of docking is a scoring function, which estimates the binding affinity, often expressed as binding energy (kcal/mol).[1] A lower, more negative binding energy suggests a more stable protein-ligand complex.[1][4] This computational screening significantly narrows down the number of compounds for experimental testing, saving considerable time and resources.[1]

Experimental validation, through in vitro and in vivo assays, provides the tangible biological data to confirm or refute the computational hypotheses.[5][6] A strong correlation between the predicted binding affinities from molecular docking and the experimentally determined biological activities (e.g., IC50, EC50, Ki) lends significant credibility to the computational model and its predictive power for novel compounds.[1][6]

Comparative Data Presentation: In Silico vs. In Vitro

A direct comparison of computational predictions with experimental results is the cornerstone of cross-validation. The following tables present a generalized format for summarizing and comparing these quantitative data points.

Table 1: Comparison of Molecular Docking Scores with In Vitro Enzyme Inhibition Data

Compound IDTarget ProteinDocking Score (kcal/mol)In Vitro IC50 (µM)
Compound AKinase X-9.50.5
Compound BKinase X-8.22.1
Compound CKinase X-7.110.8
ControlKinase X-6.515.2

This table illustrates a common scenario where a lower (more negative) docking score correlates with a lower IC50 value, indicating higher potency.[1]

Table 2: Correlation of Binding Energy with Cell Viability Assay Results

Compound IDTarget ProteinBinding Energy (kcal/mol)In Vitro Cell Viability (CCK-8) % at 10µM
Compound XApoptotic Z-10.225%
Compound YApoptotic Z-9.145%
Compound ZApoptotic Z-7.878%
VehicleApoptotic ZN/A100%

This table demonstrates the relationship between predicted binding affinity and a functional cellular outcome, such as the inhibition of cancer cell proliferation.

Detailed Experimental Protocols

To ensure reproducibility and clarity, detailed methodologies for the key experimental validation techniques are provided below.

Molecular Docking Protocol
  • Protein and Ligand Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

    • 3D structures of the ligands are generated and optimized for their charge and stereochemistry.

  • Grid Generation:

    • A binding site on the protein is defined, often based on the location of a known co-crystallized ligand.

    • A grid box is generated around this binding site to define the space for the docking calculations.

  • Docking Simulation:

    • A docking algorithm (e.g., AutoDock Vina, Glide, DOCK) is used to place the ligand in various poses within the grid box.[7]

    • Each pose is evaluated by a scoring function that estimates the binding affinity.[3]

  • Analysis of Results:

    • The resulting poses are ranked based on their docking scores.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked ligand poses and the protein are visualized and analyzed.[4]

In Vitro Enzyme Inhibition Assay (IC50 Determination)
  • Assay Preparation: A reaction mixture containing the target enzyme, its substrate, and a suitable buffer is prepared.

  • Compound Incubation: The test compounds are serially diluted and added to the reaction mixture.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated, and its progress is monitored over time by measuring changes in absorbance or fluorescence.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is determined by plotting the percent inhibition against the log of the compound concentration.

Cell Viability Assay (e.g., CCK-8 or MTT)
  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: A reagent such as CCK-8 or MTT is added to each well. Viable cells will metabolize the reagent, resulting in a color change.

  • Absorbance Measurement: The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis
  • Protein Extraction: Cells or tissues are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. This technique can validate if the compound affects the expression or phosphorylation state of the target protein.[4]

Visualizing the Cross-Validation Workflow and Biological Pathways

Diagrams are essential for illustrating complex workflows and biological relationships. The following visualizations were created using Graphviz (DOT language).

cluster_0 In Silico Analysis cluster_1 Experimental Validation Target_ID Target Identification (e.g., from literature, genomics) Protein_Prep Protein Structure Preparation (PDB) Target_ID->Protein_Prep Docking Molecular Docking (Virtual Screening) Protein_Prep->Docking Ligand_Lib Ligand Library (Databases or custom) Ligand_Lib->Docking Hit_Ident Hit Identification (Top-scoring compounds) Docking->Hit_Ident In_Vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) Hit_Ident->In_Vitro Cross-Validation In_Vivo In Vivo Models (Animal studies) In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Docking Iterative Refinement

Caption: A typical workflow for integrating molecular docking with experimental validation in drug discovery.

cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Validated Hit Compound (from Docking & In Vitro) Receptor Target Receptor (e.g., Kinase) Ligand->Receptor Inhibition (Docking Pose) Downstream1 Downstream Protein 1 (e.g., STAT3) Receptor->Downstream1 Phosphorylation Downstream2 Downstream Protein 2 (e.g., AKT) Downstream1->Downstream2 Transcription_Factor Transcription Factor (e.g., NF-κB) Downstream2->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Gene Expression

Caption: A diagram illustrating how a validated compound can inhibit a key signaling pathway.

Conclusion

The integration of molecular docking with experimental validation provides a robust and efficient strategy for modern drug discovery.[1] While in silico methods offer rapid and cost-effective initial screening, in vitro and in vivo assays are indispensable for confirming biological activity and elucidating mechanisms of action.[1][5] By systematically comparing computational predictions with experimental data, researchers can build more accurate and predictive models, ultimately accelerating the development of novel therapeutics. The workflows and data presentation formats provided in this guide offer a standardized approach to this critical cross-validation process.

References

New Wave of Pyrazolo[3,4-d]pyrimidines Showcase Promise in Oncology, Challenging Established Therapies

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Recent preclinical studies on novel pyrazolo[3,4-d]pyrimidine derivatives are revealing a new frontier in cancer therapy, with several compounds demonstrating potent antitumor activities that rival or exceed established drugs. These findings, detailed in multiple peer-reviewed journals, highlight the potential of this versatile scaffold to generate a new class of targeted cancer treatments. The pyrazolo[3,4-d]pyrimidine core, a bioisostere of adenine, allows these molecules to effectively compete with ATP in the hinge region of various kinase domains, a critical mechanism in cancer cell proliferation.[1]

This guide provides a comparative analysis of emerging pyrazolo[3,4-d]pyrimidine derivatives against established anticancer drugs, supported by experimental data from recent publications.

Comparative Efficacy: In Vitro Studies

A significant body of research has focused on the cytotoxic effects of new pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics for assessing the potency of these compounds.

New DerivativeTarget/MechanismCancer Cell Line(s)IC50/GI50 (µM)Established Drug ComparatorComparator IC50/GI50 (µM)Reference
Compound 10k VEGFR-2, Tubulin PolymerizationHT-29, HCT-116, HUVEC0.03 - 1.6Not specified in abstract-[2]
Compound 12b VEGFR-2MDA-MB-468, T-47D3.343 ± 0.13, 4.792 ± 0.21Staurosporine6.358 ± 0.24, 4.849 ± 0.22[3]
Compound 16 EGFR-TKNCI 60 cell panel0.018 - 9.98 (GI50)Not specified in abstract-[4]
Compound 15 EGFR-TKNCI 60 cell panel1.18 - 8.44 (GI50)Not specified in abstract-[4]
Compound 14 CDK2MCF-7, HCT-116, HepG-20.045, 0.006, 0.048Sorafenib0.144, 0.176, 0.019
Compound 15 (CDK2 inhibitor) CDK2MCF-7, HCT-116, HepG-20.046, 0.007, 0.048Sorafenib0.144, 0.176, 0.019[5]
Compounds P1 & P2 DNA TopoisomeraseHCT 116, HepG2, MCF-722.7 - 40.75SunitinibNot specified in abstract[6][7]
Compound 10b (anti-inflammatory) COX-2MDA-MB-231, MCF-7, SF-268, B16F-105.5 - 11 µg/mlCisplatinComparable[8]

Enzymatic Inhibition and Mechanistic Insights

Beyond cellular cytotoxicity, studies have delved into the specific molecular targets of these new derivatives, providing a clearer picture of their mechanisms of action.

New DerivativeTarget EnzymeIC50 (µM)Established Drug ComparatorComparator IC50 (µM)Reference
Compound 12b VEGFR-20.063 ± 0.003Sunitinib0.035 ± 0.012[3]
Compound 4 EGFR Tyrosine Kinase0.054Not specified in abstract-[4]
Compound 15 (EGFR-TK inhibitor) EGFR Tyrosine Kinase0.135Not specified in abstract-[4]
Compound 16 (EGFR-TK inhibitor) EGFR Tyrosine Kinase0.034Not specified in abstract-[4]
Compound 14 CDK2/cyclin A20.057 ± 0.003Sorafenib0.184 ± 0.01
Compound 13 CDK2/cyclin A20.081 ± 0.004Sorafenib0.184 ± 0.01[5]
Compound 15 (CDK2 inhibitor) CDK2/cyclin A20.119 ± 0.007Sorafenib0.184 ± 0.01[5]

Signaling Pathways and Experimental Workflows

The development and evaluation of these novel compounds involve complex biological pathways and experimental procedures. The following diagrams illustrate some of the key processes.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound12b Compound 12b Compound12b->VEGFR2 Inhibits

VEGFR-2 signaling pathway and inhibition.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds STAT3 STAT3 EGFR->STAT3 PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras GeneTranscription Gene Transcription (Proliferation, Survival) STAT3->GeneTranscription Akt Akt PI3K->Akt Akt->GeneTranscription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->GeneTranscription NewDerivatives Compounds 4, 15, 16 NewDerivatives->EGFR Inhibits

EGFR signaling pathway and inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Characterization Spectroscopic Characterization Synthesis->Characterization Antiproliferative Antiproliferative Assay (MTT Assay on Cancer Cell Lines) Characterization->Antiproliferative MolecularDocking Molecular Docking Characterization->MolecularDocking Enzymatic Enzymatic Assay (e.g., VEGFR-2, EGFR-TK, CDK2) Antiproliferative->Enzymatic For most potent compounds CellCycle Cell Cycle Analysis Enzymatic->CellCycle Apoptosis Apoptosis Assay Enzymatic->Apoptosis

General experimental workflow for evaluation.

Experimental Protocols

The following are summaries of key experimental methodologies used in the evaluation of these new pyrazolo[3,4-d]pyrimidine derivatives.

Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug. A control group with no treatment is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for another few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50/GI50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50 or GI50) is calculated from the dose-response curves.

Enzyme Inhibition Assays (General Protocol)

The inhibitory activity of the compounds against specific kinases (e.g., VEGFR-2, EGFR-TK, CDK2) is determined using various enzymatic assay kits, often based on principles like FRET, luminescence, or ELISA.

  • Reaction Setup: The kinase, substrate, ATP, and various concentrations of the inhibitor (test compound) are combined in a reaction buffer in a microplate.

  • Initiation and Incubation: The reaction is initiated, typically by the addition of ATP, and the plate is incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.

  • Detection: A detection reagent is added that allows for the quantification of either the phosphorylated substrate or the remaining ATP. The signal generated is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), often in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.

  • Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on the DNA content. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Conclusion

The emerging class of pyrazolo[3,4-d]pyrimidine derivatives represents a highly promising avenue in the development of targeted anticancer therapies.[1][9] The ability to synthetically modify the core structure allows for the fine-tuning of activity against specific kinase targets, leading to potent and selective inhibitors.[1] As demonstrated by the comparative data, several of these novel compounds exhibit superior or comparable efficacy to established drugs in preclinical models.[3] Further in vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine, a halogenated heterocyclic compound. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Precautions:

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound should be treated as hazardous waste.[1][2] Under no circumstances should this chemical be discarded in regular trash or discharged into the sewer system.[1][2]

Personal Protective Equipment (PPE) and Waste Container Specifications

The following table summarizes the necessary personal protective equipment and the specifications for waste containers to be used during the handling and disposal of this compound.

Item CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.To prevent eye contact from splashes or fine particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To protect against skin irritation and absorption.[2]
Body Protection Laboratory coat.To prevent contamination of personal clothing and skin.
Respiratory NIOSH/MSHA-approved respirator.Necessary if handling in poorly ventilated areas or if dust/aerosols may be generated.
Waste Container Designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred.[1]To prevent leaks, spills, and breakage. Must be clearly labeled as "Hazardous Waste".[2]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure both safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials such as gloves, wipes, and chromatography media, as hazardous waste.[1]

  • Due to the presence of chlorine, this compound is classified as a halogenated organic waste.[1] It is crucial to segregate it from non-halogenated waste to facilitate proper disposal by specialized waste management services.[1]

2. Containerization:

  • Use a designated, chemically compatible, and leak-proof container with a secure lid for collecting the waste.[1][2]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] Do not use abbreviations or chemical formulas.[2]

3. Spill Management:

  • In the event of a spill, absorb the material using an inert substance like sand or vermiculite.[2]

  • Collect the absorbed material and place it into the designated hazardous waste container.[2]

  • Do not allow the chemical to enter drains or waterways.[2]

4. Disposal of Empty Containers:

  • Any container that held this compound must be triple-rinsed with a suitable solvent.[1]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing and allowing it to air-dry, and with all labels removed or defaced, the container may be disposed of as regular trash, in accordance with institutional policies.[1]

5. Final Disposal:

  • Dispose of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]

  • Always consult with your institution's EHS department for specific protocols and to ensure full compliance with all federal, state, and local regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling 4-Chloro-1H-pyrazolo [3,4-d]pyrimidine Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill Occurs start->spill Potential Event waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid containerize_solid Place in a Labeled, Sealed Halogenated Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in a Labeled, Sealed Halogenated Liquid Waste Container liquid_waste->containerize_liquid store Store Waste in a Designated Secondary Containment Area containerize_solid->store containerize_liquid->store spill->waste_type No absorb Absorb with Inert Material (e.g., sand, vermiculite) spill->absorb Yes collect Collect and Place in Solid Waste Container absorb->collect collect->containerize_solid contact_ehs Contact Institutional EHS for Pickup and Final Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Classification:

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard ClassificationGHS Category
Acute toxicity, OralCategory 4[1][2]
Skin irritationCategory 2[1][2]
Eye irritationCategory 2[1][2]
Specific target organ toxicity – single exposureCategory 3 (Respiratory irritation)[1][2]

Precautionary Statements:

A series of precautionary statements are associated with this chemical, emphasizing the need for careful handling and the use of protective measures.[1] Key preventative measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] It is crucial to use this chemical only outdoors or in a well-ventilated area and to wear appropriate protective gloves, clothing, and eye/face protection.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection - Chemical-impermeable gloves (e.g., nitrile). - Fire/flame resistant and impervious clothing (e.g., lab coat).EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection Full-face respirator if exposure limits are exceeded or irritation is experienced.Follow OSHA's Respiratory Protection Standard (29 CFR 1910.134).
Footwear Closed-toe shoes.General laboratory safety guidelines.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to mitigate the risks associated with this compound.

1. Preparation:

  • Ensure a well-ventilated area, preferably a chemical fume hood.[1]

  • Verify that an emergency eyewash station and safety shower are readily accessible.[3]

  • Inspect all PPE for integrity before use.[1]

2. Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Wear all required PPE as specified in the table above.

  • Use non-sparking tools to prevent ignition.[1]

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep the container locked up and away from incompatible materials.[1]

4. In Case of a Spill:

  • Evacuate personnel to a safe area.[1]

  • Remove all sources of ignition.[1]

  • Use spark-proof tools and explosion-proof equipment for cleanup.[1]

  • Collect the spilled material in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of contents and container to an approved waste disposal plant in accordance with applicable local, regional, and national laws and regulations.[1]

  • Do not dispose of the chemical down the drain.

  • Handle uncleaned containers as you would the product itself.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal A Ensure Proper Ventilation (Fume Hood) B Verify Eyewash & Safety Shower Accessibility C Inspect Personal Protective Equipment D Don Appropriate PPE C->D E Handle Chemical (Avoid Dust/Aerosols) F Use Non-Sparking Tools G Store in a Tightly Closed Container F->G H Wash Hands Thoroughly I Dispose of Waste in Accordance with Regulations H->I

Caption: Workflow for the safe handling of this compound.

References

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4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
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